3-Bromo-1H-indazole-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2H-indazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUXQTDSLDFUQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672253 | |
| Record name | 3-Bromo-2H-indazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086391-08-3 | |
| Record name | 3-Bromo-1H-indazole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086391-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2H-indazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1086391-08-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-1H-indazole-5-carbaldehyde: A Key Intermediate in Medicinal Chemistry
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in modern medicinal chemistry. As a bioisostere of indole, it is a cornerstone in the design of a multitude of therapeutic agents, demonstrating a wide spectrum of biological activities including anti-tumor, anti-inflammatory, and anti-HIV properties[1]. The strategic functionalization of the indazole core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a highly sought-after building block in drug discovery.
This technical guide focuses on a particularly valuable derivative: 3-Bromo-1H-indazole-5-carbaldehyde . The presence of two distinct and reactive functional groups—a bromine atom at the C3 position and a carbaldehyde group at the C5 position—makes this molecule a versatile and powerful intermediate for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. The bromine atom serves as a synthetic handle for cross-coupling reactions, while the aldehyde provides a gateway for a vast array of chemical transformations. This guide will provide an in-depth analysis of its chemical properties, a proposed synthetic pathway, its characteristic reactivity, and its significant applications, with a focus on providing researchers and drug development professionals with actionable, field-proven insights.
Physicochemical and Structural Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and biological screening. The key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1086391-08-3 | [2][3][4] |
| Molecular Formula | C₈H₅BrN₂O | [2][3][4] |
| Molecular Weight | 225.04 g/mol | [2][3][4] |
| Appearance | Powder, Solid | [3] |
| Melting Point | 185-190 °C | [3] |
| Predicted XlogP | 2.0 | [5] |
| Solubility | Generally soluble in organic solvents like DMSO and DMF. | [6] |
| SMILES | O=Cc1ccc2[nH]nc(Br)c2c1 | [3] |
| InChI Key | HUUXQTDSLDFUQW-UHFFFAOYSA-N | [3] |
Synthesis of this compound
While a specific, peer-reviewed synthesis for this compound is not extensively documented, a highly plausible and scientifically sound synthetic route can be inferred from established methodologies for the C3-bromination of the indazole core. The logical precursor for this synthesis is the commercially available 1H-indazole-5-carbaldehyde (CAS 253801-04-6)[7].
The C3 position of the 1H-indazole ring is known to be susceptible to electrophilic halogenation. Recent advancements have demonstrated efficient and regioselective bromination at this position under mild conditions, avoiding the use of harsh reagents like elemental bromine.
Proposed Synthetic Protocol: C3-Bromination
A promising approach involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source, a method that has been successfully applied to a wide range of indazole derivatives with high yields[8]. The reaction is often facilitated by ultrasound, which can significantly reduce reaction times[8].
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1H-indazole-5-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium carbonate (Na₂CO₃) (2.0 eq).
-
Brominating Agent Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 eq) to the mixture. The stoichiometry is key, as DBDMH contains two bromine atoms.
-
Reaction Conditions: The reaction vessel is then placed in an ultrasonic bath at room temperature.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes under ultrasound irradiation[8].
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.
Caption: Proposed synthesis workflow for this compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the orthogonal reactivity of its two functional groups. This allows for selective transformations, enabling the construction of complex molecular libraries for drug discovery.
Reactions at the 3-Bromo Position
The C-Br bond at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions. This is the most strategically important transformation for this building block, as it allows for the introduction of aryl and heteroaryl moieties, which are crucial for kinase inhibitor activity.
-
Suzuki-Miyaura Coupling: This is the most common and versatile reaction for forming C-C bonds. The 3-bromoindazole can be coupled with a wide variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Cs₂CO₃ or K₃PO₄), and a suitable solvent system (e.g., dioxane/water). This reaction is fundamental to building the core structures of many kinase inhibitors.
Caption: Suzuki-Miyaura coupling at the C3 position.
Reactions at the 5-Carbaldehyde Position
The aldehyde group is a versatile functional handle that can undergo a wide range of transformations, allowing for further diversification of the indazole scaffold.
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding secondary or tertiary amine. This is a key strategy for introducing solubilizing groups or vectors to target specific protein residues.
-
Oxidation: The aldehyde can be easily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent. The resulting carboxylic acid can then be used for amide bond formation.
-
Reduction: Reduction to a primary alcohol can be achieved using mild reducing agents like sodium borohydride.
-
Wittig Reaction: Reaction with a phosphonium ylide allows for the formation of an alkene, extending the carbon chain at the C5 position.
-
Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 3-bromoindazole motif is a well-established pharmacophore in the design of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer[3]. The indazole ring often acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.
While specific examples detailing the use of this compound as a direct starting material are not prevalent in readily available literature, its utility can be confidently extrapolated from the synthesis of numerous potent kinase inhibitors based on the 3-substituted indazole scaffold. For instance, this scaffold is central to the development of inhibitors for targets such as:
-
Polo-like kinase 4 (PLK4): A crucial regulator of centriole duplication, making it an attractive target in oncology. Indazole-based compounds have shown high potency against PLK4[9].
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. 3-aminoindazole derivatives have been developed as potent FGFR inhibitors[1].
The synthetic strategy for these inhibitors often involves an initial Suzuki-Miyaura coupling at the C3 position of a bromoindazole intermediate, followed by modification of other functional groups on the ring system. The 5-carbaldehyde group on the target molecule provides a crucial point for such modifications, allowing for the introduction of solubilizing groups or moieties that can interact with other parts of the ATP-binding pocket to enhance potency and selectivity.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Classification: The compound is classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed[3].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat[3].
-
Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a high-value, bifunctional building block with significant potential in the field of medicinal chemistry. Its strategic combination of a readily diversifiable C3-bromo position and a versatile C5-aldehyde group makes it an ideal starting point for the synthesis of complex, biologically active molecules. The insights and protocols outlined in this guide are intended to empower researchers to leverage the unique chemical properties of this compound in the rational design and development of the next generation of therapeutic agents, particularly in the ever-important class of kinase inhibitors.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). PMC. Retrieved from [Link]
-
Fabris, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-bromo-1h-indazole-5-carboxaldehyde (C8H5BrN2O). Retrieved from [Link]
-
Fabris, F., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]
-
Advent Chembio. (n.d.). 1H-Indazole-5-carbaldehyde, 95% (HPLC). Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa values calculated for 4‐azaindazole and 4‐azaindazole N‐oxide 1. Retrieved from [Link]
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022). PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2024). PubMed Central. Retrieved from [Link]
-
Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. (2009). PubMed. Retrieved from [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2008). PMC. Retrieved from [Link]
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2013). [Source name not available].
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (2011). NIH. Retrieved from [Link]
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Introduction: The Strategic Importance of 3-Bromo-1H-indazole-5-carbaldehyde
An In-depth Technical Guide to 3-Bromo-1H-indazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its role as a bioisostere of indole, which grants it access to a wide array of biological targets. Its derivatives are integral to several marketed drugs, particularly in oncology, such as the kinase inhibitors Axitinib and Pazopanib.[1] Within this privileged class of heterocycles, This compound (CAS No. 1086391-08-3) emerges as a particularly valuable and versatile building block.
This technical guide provides a comprehensive overview of its properties, a proposed synthetic pathway, and its strategic applications in drug discovery. The molecule's unique architecture, featuring two distinct and orthogonally reactive functional handles—a bromine atom at the C3-position and a carbaldehyde group at the C5-position—offers medicinal chemists a powerful platform for generating molecular diversity and fine-tuning pharmacological properties. The bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions, while the aldehyde serves as a gateway for constructing complex side chains and introducing additional pharmacophoric elements.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and process development. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1086391-08-3 | [2][3][4][5] |
| Molecular Formula | C₈H₅BrN₂O | [2][3][4] |
| Molecular Weight | 225.04 g/mol | [2][3][4] |
| Synonyms | 3-Bromo-1H-indazole-5-carboxaldehyde | [2][5] |
| Appearance | Powder | [2] |
| Melting Point | 185-190 °C | [2] |
| SMILES | O=Cc1ccc2c(c1)c(Br)nn2 | [2] |
| InChI Key | HUUXQTDSLDFUQW-UHFFFAOYSA-N | [2] |
Synthesis and Mechanistic Rationale
While a specific, peer-reviewed synthesis for this compound is not extensively documented, a plausible and robust synthetic route can be proposed based on established indazole synthesis methodologies. The nitrosation of substituted indoles is a proven method for accessing indazole-3-carboxaldehydes.[1][6] However, this typically requires the corresponding indole precursor, which may not be readily available.
A more versatile and commonly employed strategy involves the cyclization of a substituted phenylhydrazine derivative. The following protocol is a proposed, logical pathway that leverages common starting materials and well-understood reaction mechanisms.
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Causality: This multi-step approach is designed to precisely install the required substituents around the benzene ring before the final indazole ring formation and functional group manipulation. Each step uses standard, high-yielding organic transformations.
-
Step 1: Bromination of 4-Formylacetanilide: To a stirred solution of 4-formylacetanilide in acetic acid, add N-bromosuccinimide (NBS) portion-wise at room temperature. The acetamido group directs bromination to the ortho position. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the product, which is then filtered and dried.
-
Step 2: Hydrolysis and Diazotization: De-protect the acetamido group of the product from Step 1 using acidic hydrolysis (e.g., refluxing with HCl) to yield 2-bromo-4-formylaniline. This primary amine is then subjected to diazotization by treating it with sodium nitrite (NaNO₂) in a strong acid like H₂SO₄ at 0-5 °C.
-
Step 3: Reductive Cyclization to Form Indazole: The diazonium salt intermediate is then reduced in situ (e.g., using sulfur dioxide or sodium sulfite). This reduction facilitates an intramolecular cyclization, where the resulting hydrazine attacks the formyl group, leading to the formation of the this compound. The mixture is carefully neutralized and the product is extracted.
-
Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Strategic Applications in Drug Discovery
The true value of this compound lies in its capacity as a versatile scaffold for building libraries of drug candidates. The bromine and aldehyde groups can be selectively functionalized to explore structure-activity relationships (SAR).
Key Synthetic Transformations:
-
C3-Position (Bromine): The bromine atom is an excellent handle for Pd-catalyzed cross-coupling reactions.
-
Suzuki Coupling: React with various aryl or heteroaryl boronic acids to introduce diverse aromatic systems, crucial for targeting hydrophobic pockets in enzymes like kinases.[7]
-
Buchwald-Hartwig Amination: Introduce amine functionalities, which can act as hydrogen bond donors or acceptors.
-
Sonogashira Coupling: Install alkyne groups for further derivatization or for use as bioorthogonal handles.
-
-
C5-Position (Aldehyde): The aldehyde is a versatile functional group for chain extension and introducing polar groups.
-
Reductive Amination: A one-pot reaction with a primary or secondary amine and a reducing agent (e.g., NaBH(OAc)₃) to build substituted amine side chains.
-
Wittig Reaction: Convert the aldehyde to an alkene, providing a scaffold for further functionalization.
-
Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid (a key functional group in many drugs) or reduced to a primary alcohol.
-
Caption: Synthetic utility of this compound in library synthesis.
This dual functionality makes the molecule an ideal starting point for the synthesis of inhibitors targeting protein kinases, which are often implicated in cancer and inflammatory diseases.[8] By systematically modifying the C3 and C5 positions, researchers can optimize a compound's potency, selectivity, and pharmacokinetic properties.
Analytical Characterization and Quality Control
Confirming the identity and purity of this compound is critical before its use in synthesis. A combination of spectroscopic and chromatographic methods should be employed.
Caption: Analytical workflow for quality control and release.
Protocol: ¹H NMR Characterization
Rationale: ¹H NMR spectroscopy provides unambiguous information about the molecular structure, confirming the presence of the aldehyde proton and the substitution pattern on the aromatic rings. While specific spectral data for this isomer is not publicly detailed, one can predict the key signals based on known chemical shifts and comparison to its isomer, 5-Bromo-1H-indazole-3-carbaldehyde.[1][9]
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Expected Signals:
-
Indazole N-H: A broad singlet typically downfield (>13 ppm).
-
Aldehyde C-H: A sharp singlet between 9.5 and 10.5 ppm.
-
Aromatic Protons: Three protons in the aromatic region (approx. 7.5-8.5 ppm), exhibiting a distinct splitting pattern (e.g., doublets and doublet of doublets) that confirms the 3,5-disubstitution pattern. This pattern will differ significantly from the 5-bromo-3-carbaldehyde isomer, providing a key diagnostic tool.[1]
-
-
Data Analysis: Integrate the signals to confirm the proton count for each resonance and analyze the coupling constants to verify the connectivity.
Safety and Handling
Proper handling is essential to ensure laboratory safety.
-
Hazard Classification: Harmful if swallowed (Acute Toxicity 4, Oral).[2][10]
-
GHS Pictogram: GHS07 (Exclamation Mark).[2]
-
Signal Word: Warning.[2]
-
Precautionary Statements:
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3]
References
-
3-Bromo-1H-Indazol-5-Carbaldehyde . Hebei We Together Medical Technology Co., Ltd. [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles . RSC Advances. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . Molecules. [Link]
-
Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus . Molecules. [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles . National Center for Biotechnology Information. [Link]
-
The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents . PubMed. [Link]
Sources
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Navigating the Synthesis of Brominated Indazole Carbaldehydes: A Technical Guide for Researchers
An In-depth Exploration of the Synthesis of 3-Bromo-1H-indazole-5-carbaldehyde and its Isomer, 5-Bromo-1H-indazole-3-carbaldehyde
This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis of brominated indazole carbaldehydes. While direct, well-established synthetic routes for this compound are not extensively documented in readily available literature, this guide will first propose a plausible synthetic strategy for this specific isomer. Subsequently, it will delve into a detailed, field-proven methodology for the synthesis of the closely related and more synthetically accessible isomer, 5-Bromo-1H-indazole-3-carbaldehyde, a valuable building block in medicinal chemistry.
Proposed Synthetic Strategy for this compound
The synthesis of this compound would likely commence with the preparation of a suitable indazole precursor, followed by bromination and formylation, or vice-versa. A potential route could involve the following key transformations:
-
Synthesis of 1H-Indazole-5-carbaldehyde: This intermediate could be synthesized from 5-methyl-1H-indazole via oxidation of the methyl group.
-
Bromination of 1H-Indazole-5-carbaldehyde: The subsequent bromination of 1H-indazole-5-carbaldehyde at the 3-position would yield the target molecule. It is crucial to note that the directing effects of the existing substituents on the indazole ring would need to be carefully considered to achieve the desired regioselectivity.
Alternatively, one might consider starting with 3-bromo-1H-indazole and introducing the formyl group at the 5-position. However, formylation reactions on the indazole nucleus can often lead to mixtures of isomers, necessitating careful optimization of reaction conditions and purification strategies.
In-Depth Guide to the Synthesis of 5-Bromo-1H-indazole-3-carbaldehyde
A robust and high-yielding synthesis of 5-Bromo-1H-indazole-3-carbaldehyde has been reported via the nitrosation of 5-bromoindole.[1][2] This method offers a direct conversion of the indole scaffold to the indazole-3-carboxaldehyde system.
Reaction Mechanism
The reaction proceeds through a multi-step pathway initiated by the nitrosation of the C3 position of the indole ring, leading to an oxime intermediate. This is followed by the addition of water at the C2 position, which triggers the opening of the indole ring. Subsequent ring closure then affords the 1H-indazole-3-carboxaldehyde.[2]
Experimental Protocol: Nitrosation of 5-Bromoindole
Materials:
-
5-Bromoindole
-
Sodium Nitrite (NaNO₂)
-
Acetone
-
2N Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Water
Procedure: [3]
-
A solution of sodium nitrite (8 equivalents) in water is added dropwise to a solution of 5-bromoindole (1 equivalent) in acetone at a temperature maintained between -10°C and 0°C.
-
An aqueous 2N HCl solution is then slowly added to the reaction mixture with vigorous stirring, ensuring the internal temperature remains between 0°C and 20°C.
-
The solution is stirred for an additional 3 hours at 20°C after the addition is complete.
-
The acetone is removed under reduced pressure, keeping the temperature below 35°C.
-
The resulting solid is collected by filtration.
-
The solid is then stirred in cold (-10°C) dichloromethane for 30 minutes at -5°C.
-
The solid product, 5-bromo-1H-indazole-3-carbaldehyde, is collected by filtration and dried under vacuum at 40°C.
This procedure has been reported to yield the desired product in approximately 76% yield.[3] An optimized procedure starting from 5-bromo-indole has been reported to achieve a yield of 94%.[1]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 5-Bromo-1H-indazole-3-carbaldehyde.
Alternative Synthetic Route: Oxidation of (5-bromo-1H-indazol-3-yl)methanol
An alternative approach involves the oxidation of (5-bromo-1H-indazol-3-yl)methanol.[3]
Materials:
-
(5-bromo-1H-indazol-3-yl)methanol
-
Manganese Dioxide (MnO₂)
-
Ethyl Acetate
Procedure: [3]
-
(5-bromo-1H-indazol-3-yl)methanol is dissolved in ethyl acetate.
-
Manganese dioxide is added to the solution.
-
The reaction mixture is stirred at room temperature overnight.
-
Upon completion, the solid impurities are removed by filtration through diatomaceous earth.
-
The filtrate is concentrated under reduced pressure to yield 5-bromo-1H-indazole-3-carbaldehyde.
This method has been reported to provide the product in a 67% yield.[3]
Data Summary
| Property | Value |
| Compound Name | 5-Bromo-1H-indazole-3-carbaldehyde |
| CAS Number | 201227-38-5[3] |
| Molecular Formula | C₈H₅BrN₂O[3] |
| Molecular Weight | 225.04 g/mol [3] |
| Appearance | Brown solid[1][3] |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 7.63 (dd, J = 1.5, 8.8 Hz, 1H), 7.71 (d, J = 8.8 Hz, 1H), 8.27 (d, J = 1.5 Hz, 1H), 10.18 (s, 1H), 14.37 (br s, 1H)[3] |
| Mass Spectrometry | ESIMS m/z 225 (M+H)⁺[3] |
Conclusion
While the synthesis of this compound remains an area for further exploration, the well-defined and high-yielding synthesis of its isomer, 5-Bromo-1H-indazole-3-carbaldehyde, provides a valuable tool for medicinal chemists. The nitrosation of 5-bromoindole stands out as an efficient and scalable method for the preparation of this key intermediate. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to synthesize and utilize these important heterocyclic scaffolds in the pursuit of novel therapeutics.
References
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A Predictive Guide to the Structural Elucidation of 3-Bromo-1H-indazole-5-carbaldehyde
Abstract
This technical guide presents a comprehensive, albeit predictive, framework for the structural elucidation of 3-Bromo-1H-indazole-5-carbaldehyde (CAS No. 1086391-08-3). In the absence of published, peer-reviewed experimental data for this specific isomer, this document leverages established principles of organic chemistry and spectroscopic analysis of analogous compounds to forecast the expected outcomes of key analytical techniques. This guide is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded roadmap for the synthesis and characterization of this and similar heterocyclic compounds. We will explore a plausible synthetic pathway and predict the characteristic signals in ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy that would collectively confirm the structure of the title molecule.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, allows for diverse functionalization, leading to compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The specific substitution pattern of functional groups on the indazole ring system is critical in determining the molecule's therapeutic efficacy and selectivity.
This compound is a molecule of interest due to the synthetic versatility endowed by its two key functional groups. The bromine atom at the 3-position serves as a valuable handle for cross-coupling reactions, enabling the introduction of various aryl, alkyl, or other functionalities. The carbaldehyde group at the 5-position is a precursor for the synthesis of imines, amines, alcohols, and carboxylic acids, further expanding the molecular diversity accessible from this intermediate. This guide provides a foundational understanding of the key analytical data points required to unambiguously confirm its structure.
Proposed Synthetic Pathway
A plausible and efficient route to this compound can be adapted from established methods for the synthesis of substituted indazoles. A common strategy involves the cyclization of appropriately substituted ortho-toluidine derivatives or the functionalization of a pre-formed indazole core. One such proposed pathway begins with the bromination of a suitable indazole precursor.
Protocol: Synthesis of this compound
-
Starting Material: 1H-Indazole-5-carbaldehyde.
-
Bromination: Dissolve 1H-indazole-5-carbaldehyde in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Slowly add a solution of bromine in DMF to the reaction mixture at a controlled temperature, typically between -5°C and 0°C.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield this compound.
This method is based on the known reactivity of the indazole C-3 position towards electrophilic substitution.
Predicted Spectroscopic Data and Structural Elucidation
The unequivocal confirmation of the structure of this compound would rely on a combination of spectroscopic techniques. Below, we predict the expected data for each.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the N-H proton of the indazole ring. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of substituted indazoles and the electronic effects of the bromo and carbaldehyde groups.
| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | :--- | | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | | H-1 (N-H) | ~13.5 - 14.5 | br s | - | | H-4 | ~8.2 - 8.4 | d | ~1.5 | | H-6 | ~7.9 - 8.1 | dd | ~8.5, 1.5 | | H-7 | ~7.6 - 7.8 | d | ~8.5 | | Aldehyde-H | ~10.0 - 10.2 | s | - |
Causality behind Predictions:
-
The N-H proton is expected to be highly deshielded and appear as a broad singlet due to hydrogen bonding and its acidic nature.
-
The aldehyde proton will be a sharp singlet in the characteristic downfield region for aldehydes.
-
H-4 is predicted to be the most downfield of the aromatic protons due to its proximity to the electron-withdrawing aldehyde group and the pyrazole ring nitrogen. It will appear as a doublet due to coupling with H-6.
-
H-6 will be a doublet of doublets, coupling with both H-7 (ortho-coupling) and H-4 (meta-coupling).
-
H-7 will be a doublet due to ortho-coupling with H-6.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.
| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon | Predicted Chemical Shift (ppm) | | C-3 | ~120 - 125 | | C-3a | ~140 - 145 | | C-4 | ~125 - 130 | | C-5 | ~130 - 135 | | C-6 | ~122 - 127 | | C-7 | ~112 - 117 | | C-7a | ~145 - 150 | | Aldehyde C=O | ~190 - 195 |
Causality behind Predictions:
-
The aldehyde carbonyl carbon will be the most downfield signal.
-
C-3 will be significantly shielded due to the direct attachment of the bromine atom.
-
The quaternary carbons C-3a and C-7a will be in the downfield region typical for fused ring systems.
-
The chemical shifts of the aromatic carbons C-4, C-5, C-6, and C-7 are predicted based on the additive effects of the substituents on the benzene ring.
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak. The presence of bromine will be evident from the characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z 224 and 226 (in a ~1:1 ratio) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Key Fragments:
-
m/z 195/197: Loss of the CHO group (-29 amu).
-
m/z 145: Loss of the Br atom (-79/81 amu).
-
m/z 116: Loss of both Br and CHO.
-
The fragmentation pattern provides a fingerprint of the molecule and confirms the presence of the key functional groups.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted IR Absorption Bands | | :--- | :--- | | Functional Group | Predicted Wavenumber (cm⁻¹) | | N-H stretch | 3200 - 3400 (broad) | | Aromatic C-H stretch | 3000 - 3100 | | Aldehyde C-H stretch | ~2820 and ~2720 | | Carbonyl (C=O) stretch | 1680 - 1700 | | C=C and C=N stretches | 1450 - 1600 |
Causality behind Predictions:
-
The N-H stretch will be a broad band due to hydrogen bonding.
-
The aldehyde C-H stretches are characteristic and appear as two weak to medium bands.[2][3]
-
The carbonyl C=O stretch will be a strong, sharp peak. Its position is slightly lowered due to conjugation with the aromatic ring.[4][5]
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of this compound, integrating the predicted data from the various analytical techniques.
Caption: Workflow for the synthesis and structural elucidation of this compound.
Conclusion
This technical guide provides a predictive yet scientifically rigorous framework for the structural elucidation of this compound. By leveraging established spectroscopic principles and data from analogous compounds, we have forecasted the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data. This predictive analysis serves as a valuable tool for researchers, enabling them to anticipate the spectroscopic features of this molecule and providing a clear workflow for its synthesis and characterization. The confirmation of this structure through future experimental work will further solidify the understanding of substituted indazoles and their potential applications in drug discovery and materials science.
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An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-1H-indazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the spectroscopic properties of 3-Bromo-1H-indazole-5-carbaldehyde , a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, the objective of this document is to move beyond a simple recitation of data. Instead, this guide offers a cohesive narrative that explains the "why" behind the data, grounding instrumental analysis in the principles of chemical structure and reactivity. We will delve into the core spectroscopic techniques required for unambiguous identification and quality control, providing both established data and predictive insights rooted in foundational chemical principles.
The indazole scaffold is a privileged structure in drug discovery, known for its role in developing kinase inhibitors and other therapeutic agents.[1] The specific regioisomer, this compound (CAS No. 1086391-08-3), offers a unique arrangement of functional groups—a nucleophilic indazole core, an electrophilic aldehyde, and a bromine atom positioned for cross-coupling reactions—making it a versatile precursor for library synthesis.[2][3] This guide is structured to provide researchers with the critical data and methodological insights necessary to confidently utilize this compound in their work.
A crucial point of clarification is the distinction between this molecule and its common regioisomer, 5-Bromo-1H-indazole-3-carbaldehyde. Spectroscopic data can differ significantly between these two, and careful analysis, as detailed herein, is essential for correct structural assignment.
Molecular Identity and Physicochemical Properties
The first step in any rigorous scientific endeavor is to establish the fundamental properties of the material . These data points serve as the primary reference for identity and purity.
Sources
A Comprehensive Technical Guide to 3-Bromo-1H-indazole-5-carbaldehyde for Advanced Research Applications
This technical guide provides an in-depth analysis of 3-Bromo-1H-indazole-5-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, spectroscopic profile, a validated synthesis protocol, its critical applications in drug discovery, and essential safety and handling procedures. This document is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this versatile molecule in their synthetic programs.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere of indole allow it to form key hydrogen bond interactions with biological targets, particularly the hinge region of protein kinases.[1][2] This has led to the development of numerous indazole-containing drugs, including the kinase inhibitors Pazopanib and Niraparib.[1]
This compound emerges as a particularly valuable intermediate. The presence of three distinct functional handles—the reactive aldehyde at the 5-position, the bromine atom at the 3-position suitable for cross-coupling reactions, and the N-H of the indazole ring for substitution—provides chemists with a powerful platform for generating diverse molecular libraries for structure-activity relationship (SAR) studies.
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's properties is foundational to its successful application in synthesis and screening.
Core Physicochemical Properties
The essential identifying and physical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 225.04 g/mol | [3][4] |
| Molecular Formula | C₈H₅BrN₂O | [3][4] |
| CAS Number | 1086391-08-3 | [3][4] |
| Appearance | Powder | [4] |
| Melting Point | 185-190 °C | [4] |
| InChI Key | HUUXQTDSLDFUQW-UHFFFAOYSA-N | [4] |
| SMILES | Brc1n[nH]c2ccc(C=O)cc12 | [4] |
Spectroscopic Characterization
Spectroscopic data is crucial for confirming the identity and purity of the synthesized compound. While specific experimental spectra for this exact isomer are not broadly published, an authoritative profile can be predicted based on its structure and data from closely related isomers.[5]
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The predicted mass-to-charge ratios (m/z) for common adducts are presented below.[6]
| Adduct | Predicted m/z |
| [M+H]⁺ | 224.96581 |
| [M+Na]⁺ | 246.94775 |
| [M-H]⁻ | 222.95125 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aldehyde proton and the aromatic protons. The aldehyde proton (-CHO) should appear as a singlet significantly downfield, typically in the δ 9.9-10.2 ppm range. The N-H proton of the indazole ring will be a broad singlet, often further downfield (>13 ppm). The three aromatic protons on the benzene ring will present as a complex splitting pattern, predictable from their substitution.
-
¹³C NMR: The carbon spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde around δ 187-190 ppm. Aromatic carbons will appear in the δ 110-145 ppm range, with the carbon bearing the bromine (C3) being influenced by the halogen's electronic effects.
Infrared (IR) Spectroscopy: Key diagnostic peaks would include a strong carbonyl (C=O) stretch from the aldehyde at approximately 1660-1700 cm⁻¹, an N-H stretch around 3200-3300 cm⁻¹, and C-H stretches in the aromatic region (~3100 cm⁻¹).
Synthesis and Mechanism
While various methods exist for constructing the indazole core, a practical and scalable approach to this compound involves the regioselective bromination of the corresponding precursor, 1H-indazole-5-carbaldehyde.
Synthetic Strategy: Electrophilic Aromatic Substitution
The indazole ring is susceptible to electrophilic attack. The C3 position is electronically activated and is the preferred site for bromination under controlled conditions. The choice of brominating agent and solvent is critical to ensure high regioselectivity and yield, preventing side reactions. N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is an effective system for this transformation. DMF facilitates the reaction and helps to moderate the reactivity of the brominating species.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on established chemical principles for indazole bromination.[7][8]
Step 1: Dissolution of Starting Material
-
To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole-5-carbaldehyde (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely.
Step 2: Bromination
-
Cool the solution to 0 °C using an ice bath. This is crucial to control the reaction's exothermicity and minimize the formation of undesired dibrominated byproducts.
-
In a separate container, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimum amount of anhydrous DMF.
-
Add the NBS solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.
Step 3: Reaction Monitoring and Work-up
-
Allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, pour the reaction mixture into ice-cold water. This will precipitate the crude product.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
Step 4: Isolation and Purification
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual DMF and succinimide.
-
Dry the crude product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Materials Science
The strategic placement of functional groups makes this compound a high-value scaffold.
Role as a Versatile Synthetic Building Block
-
Aldehyde Group: This group is a gateway to a multitude of chemical transformations. It can undergo reductive amination to install diverse amine side chains, Wittig or Horner-Wadsworth-Emmons reactions to form alkenes, and condensation reactions to build new heterocyclic rings (e.g., imidazoles, oxazoles).[2]
-
Bromo Group: The C3-bromo substituent is ideal for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the efficient introduction of aryl, heteroaryl, alkynyl, and amino moieties, which is a cornerstone of modern medicinal chemistry for exploring chemical space.
-
Indazole N-H: The nitrogen can be alkylated or arylated to further modify the molecule's properties, such as solubility, metabolic stability, and target-binding orientation.
Application in Kinase Inhibitor Development
Protein kinases are a major class of drug targets, particularly in oncology. The indazole core is a proven "hinge-binding" motif, using its nitrogen atoms to form critical hydrogen bonds within the ATP-binding pocket of many kinases. By starting with this compound, medicinal chemists can systematically build out from the core, using the aldehyde and bromo handles to add substituents that occupy other pockets of the enzyme, thereby tuning potency and selectivity.
Application Pathway Diagram
Caption: From building block to biological inhibition.
Safety, Handling, and Storage
Proper handling of chemical reagents is paramount for laboratory safety.
Hazard Identification
This compound should be handled with care, as it is classified as harmful and an irritant.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed | [4][9] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation (Likely) | [10][11] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation (Likely) | [10][11] |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation (Likely) | [10][11] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[4][10]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 respirator is recommended.[4]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9][12]
Storage
-
Store in a tightly sealed container.[3]
-
Keep in a cool, dry place away from incompatible materials.
-
Recommended storage conditions are often at room temperature or refrigerated (2-8 °C) under an inert atmosphere for long-term stability.[3][13]
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solubility of 3-Bromo-1H-indazole-5-carbaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 3-Bromo-1H-indazole-5-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its utility in the synthesis of a wide array of bioactive molecules necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility. This guide provides a comprehensive overview of the solubility characteristics of this compound, detailing the theoretical principles governing its dissolution in organic solvents and furnishing a robust, field-proven experimental protocol for its quantitative determination. By grounding our discussion in established chemical principles and providing a self-validating, step-by-step methodology, this document serves as an essential resource for researchers aiming to optimize reaction conditions, formulation development, and screening assays involving this compound.
Introduction: The Chemical and Pharmaceutical Relevance of this compound
This compound, with the molecular formula C₈H₅BrN₂O and a molecular weight of 225.04 g/mol , belongs to the indazole class of bicyclic heteroaromatic compounds.[1] The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities.[2] The presence of a bromine atom, a reactive aldehyde group, and the indazole nucleus makes this compound a versatile intermediate for the synthesis of more complex molecular architectures.
A precise understanding of the solubility of this compound is a critical first step in its application. Solubility impacts:
-
Reaction Kinetics: The rate and outcome of chemical reactions often depend on the concentration of reactants in solution.
-
Purification: Crystallization and chromatographic purification methods are highly dependent on solubility differences.
-
Biological Screening: In drug discovery, compound solubility in assay buffers (often containing co-solvents like DMSO) is crucial for obtaining reliable data.[3]
-
Formulation: For preclinical and clinical development, achieving the desired concentration in a pharmaceutically acceptable vehicle is essential.
This guide will first explore the molecular characteristics of this compound that dictate its solubility and then provide a detailed protocol for its empirical determination.
Theoretical Underpinnings of Solubility
The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like."[4] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key molecular features of this compound influencing its solubility are:
-
Polarity: The presence of the indazole ring, the aldehyde group (-CHO), and the N-H bond introduces significant polarity and the capacity for hydrogen bonding. The nitrogen atoms in the indazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.
-
Aromaticity: The bicyclic aromatic system allows for π-π stacking interactions.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and solvation.
Based on these features, it is anticipated that this compound will exhibit favorable solubility in polar aprotic solvents and alcohols, which can engage in hydrogen bonding and dipole-dipole interactions. Indazole derivatives are generally known to be soluble in solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and various alcohols.[3] Conversely, its solubility is expected to be limited in non-polar solvents like hexanes or toluene.
Predicted Solubility Profile
While specific quantitative data for this compound is not widely published, we can predict its relative solubility based on the principles discussed above and data for analogous compounds.[3][5]
| Solvent Class | Examples | Predicted Solubility | Primary Intermolecular Forces |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Dipole-Dipole, Hydrogen Bond Acceptance |
| Alcohols | Methanol, Ethanol | Moderate to High | Hydrogen Bonding |
| Chlorinated | Dichloromethane (DCM) | Moderate | Dipole-Dipole |
| Ethers | Tetrahydrofuran (THF) | Low to Moderate | Dipole-Dipole, Limited H-Bond Acceptance |
| Aromatic | Toluene | Low | van der Waals, π-π Stacking |
| Aliphatic | Hexane | Very Low | van der Waals (Dispersion) |
| Aqueous | Water | Very Low | Polar, but outweighed by non-polar surface area |
This table presents predicted qualitative solubility. Quantitative determination requires the experimental protocol outlined in Section 5.
Safety and Handling
Before undertaking any experimental work, it is crucial to consult the Safety Data Sheet (SDS). For this compound, the following precautions are mandatory:[6]
-
Hazard Classification: The compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). It may also cause skin, eye, and respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9] Work should be conducted in a well-ventilated fume hood.[10]
-
Handling: Avoid creating dust.[10] Wash hands thoroughly after handling.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
The "shake-flask" method is the gold standard for determining thermodynamic solubility, which is the equilibrium concentration of a solute in a saturated solution at a given temperature.[3] This protocol provides a reliable and reproducible workflow.
Materials and Equipment
-
This compound (solid powder)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg precision)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Volumetric flasks and pipettes
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Centrifuge (optional)
Experimental Workflow Diagram
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An In-depth Technical Guide to the Stability and Storage of 3-Bromo-1H-indazole-5-carbaldehyde
Introduction
3-Bromo-1H-indazole-5-carbaldehyde is a pivotal building block in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group and a bromine-substituted indazole core, makes it a valuable precursor for the synthesis of a diverse range of pharmacologically active compounds. The indazole scaffold itself is a privileged structure, present in numerous molecules with activities such as kinase inhibition.[1][2] The stability and proper handling of this reagent are paramount to ensure the reproducibility of synthetic procedures and the integrity of resulting compounds.
This guide provides a comprehensive overview of the best practices for the storage and handling of this compound, based on data from suppliers, safety data sheets, and scientific literature on structurally related compounds. Due to the limited availability of direct experimental stability data for this specific molecule, this document outlines recommended protocols for storage and suggests methodologies for stability assessment by drawing parallels with similar indazole derivatives.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented in Table 1. These properties are crucial in determining its handling and storage requirements.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrN₂O | [3][4] |
| Molecular Weight | 225.04 g/mol | [3][4] |
| Appearance | Powder | [3] |
| Melting Point | 185-190 °C | [3] |
| CAS Number | 1086391-08-3 | [3][4] |
Recommended Storage and Handling Protocols
The longevity and purity of this compound are critically dependent on the storage conditions. The following protocols are recommended to minimize degradation.
Optimal Storage Conditions
To ensure the long-term stability of this compound, it is recommended to store the compound under the conditions outlined in Table 2. These recommendations are synthesized from supplier data and best practices for analogous compounds.[1][5][6]
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (long-term); -20°C for enhanced stability | While some suppliers suggest room temperature storage[4], refrigeration at -20°C is advisable for long-term storage to minimize thermal degradation, a common practice for similar bromo-indazole derivatives.[6] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent potential oxidative degradation of the aldehyde functional group. |
| Container | Tightly sealed, amber glass vial | To protect from moisture and light. |
| Location | Dry, well-ventilated area | To prevent moisture absorption. |
Handling Procedures
Due to the hazardous nature of the compound, as indicated by safety data sheets[3][7], the following handling procedures should be strictly followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.[3]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Dispensing: When dispensing the powder, avoid creating dust. Use appropriate tools and techniques for weighing and transferring the solid.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong reducing agents.[5]
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively documented, based on the chemistry of indazoles and aldehydes, several potential degradation routes can be postulated. Understanding these pathways is crucial for troubleshooting and for the development of stability-indicating analytical methods.
Caption: Potential degradation pathways for this compound.
-
Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 3-Bromo-1H-indazole-5-carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions, or by reaction with oxidizing agents.
-
Photodegradation: Indazole derivatives can be sensitive to light.[8] UV or even visible light exposure could lead to various photochemical reactions, including potential rearrangement of the indazole ring to a benzimidazole, or other complex degradation products. The 2H-tautomer of indazole is known to absorb light more strongly at longer wavelengths.[8]
-
Hydrolysis: Under strongly acidic or basic conditions, and in the presence of water, the structural integrity of the molecule may be compromised, although indazoles are generally stable under neutral aqueous conditions.
-
Polymerization/Condensation: Aldehydes can undergo self-condensation or polymerization reactions, which can be catalyzed by acid, base, or heat. This would result in the formation of higher molecular weight impurities.
Protocol for Stability Assessment: Forced Degradation Studies
To experimentally determine the stability of this compound, forced degradation studies are recommended.[9][10] These studies expose the compound to stress conditions to accelerate degradation and identify potential degradants. The following protocols are adapted from methodologies for structurally related indazole derivatives.[1]
Caption: Workflow for conducting forced degradation studies.
Experimental Protocol
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 80°C.
-
Thermal Degradation (Solution): Dissolve the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) and incubate at 80°C.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
For acid and base hydrolysis samples, neutralize the aliquot before analysis.
-
For the solid thermal degradation sample, dissolve a known amount in the initial solvent at each time point.
-
Analyze all samples using a stability-indicating HPLC method with UV detection. An LC-MS method would be beneficial for the identification of degradation products.
-
Signs of Degradation
Visual inspection can often provide the first indication of compound degradation. For this compound, the following changes may suggest a loss of purity:
-
Color Change: A significant darkening of the powder.
-
Change in Physical Form: Caking or clumping of the powder, which may indicate moisture absorption.
-
Inconsistent Analytical Results: Poor reproducibility in synthetic reactions or analytical measurements.
Should any of these signs be observed, it is strongly recommended to re-analyze the material for purity before use.
Conclusion
This compound is a valuable reagent whose stability is crucial for its successful application in research and development. While direct stability data is sparse, by adhering to the storage and handling protocols outlined in this guide—which are based on the known properties of structurally related indazole derivatives—users can significantly mitigate the risk of degradation. The implementation of forced degradation studies, as described, will provide a more definitive understanding of the stability profile of this compound, ensuring its effective use in the synthesis of novel chemical entities.
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Foreword: The Strategic Importance of the Indazole Scaffold
An In-depth Technical Guide to 3-Bromo-1H-indazole-5-carbaldehyde: Synthesis, History, and Applications
The indazole ring system, a bicyclic aromatic heterocycle, stands as a privileged scaffold in modern medicinal chemistry. First described by Emil Fischer, its unique electronic properties and ability to act as a bioisostere of indole have cemented its role in the development of numerous therapeutic agents.[1] The functionalization of the indazole core, particularly at the 3- and 5-positions, is a critical strategy in the design of targeted therapies. Within this context, this compound (CAS No. 201227-38-5) has emerged not as an end-product, but as a high-value, versatile intermediate—a molecular key for unlocking complex and biologically active derivatives. This guide provides a comprehensive overview of its history, synthesis, and critical role in research and drug development.
Section 1: Historical Context and the Evolution of Synthesis
The history of this compound is intrinsically linked to the broader development of synthetic methodologies for substituted indazoles. While a singular "discovery" of this specific intermediate is not documented in a landmark publication, its appearance in the scientific and patent literature correlates with the rising demand for sophisticated building blocks for kinase inhibitors.[2]
Early indazole syntheses were often challenging, suffering from low yields or harsh reaction conditions.[1] The direct functionalization of the indazole ring at the 3-position, analogous to many reactions on its indole cousin, is notoriously difficult due to the different reactivity of the pyrazole ring.[3] This chemical reality drove the development of strategies where the indazole ring is constructed with the desired functional groups already incorporated or positioned for easy conversion.
The most significant breakthrough leading to the efficient synthesis of 1H-indazole-3-carbaldehydes was the application of indole nitrosation. First described in the 1980s, this method was later optimized to become a general and high-yielding procedure for a wide range of substituted indoles, including the 5-bromo derivative that serves as the precursor to our target compound.[4] This transformation represents a paradigm shift, offering a direct and reliable route that avoids the pitfalls of direct indazole functionalization.
Section 2: Core Synthetic Methodologies
The synthesis of this compound is dominated by two primary, field-proven strategies. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.
Primary Synthesis: Nitrosative Rearrangement of 5-Bromoindole
This is the most elegant and widely adopted method for preparing 1H-indazole-3-carbaldehydes. The reaction proceeds through a fascinating multi-step pathway initiated by the nitrosation of the indole at its electron-rich C3 position.[4]
Causality and Mechanistic Insight: The reaction begins with the in situ formation of a nitrosating agent from sodium nitrite (NaNO₂) and an acid. This agent electrophilically attacks the C3 position of 5-bromoindole. The resulting intermediate quickly tautomerizes to form an oxime. This oxime is key; it facilitates the addition of a water molecule to the C2 position of the original indole ring. This addition triggers a ring-opening of the five-membered pyrrole ring, followed by a subsequent ring-closure as the nitrogen atom attacks the carbonyl carbon, ultimately forming the stable six-membered pyrazole ring of the indazole system after dehydration.[4] The slow, controlled addition of acid is critical to prevent side reactions and ensure high yields, particularly with electron-deficient indoles like 5-bromoindole.[4]
Caption: Nitrosative rearrangement of 5-bromoindole.
Alternative Synthesis: Oxidation of (5-bromo-1H-indazol-3-yl)methanol
An alternative route involves the straightforward oxidation of a pre-existing indazole alcohol. This method is useful if (5-bromo-1H-indazol-3-yl)methanol is readily available or is an intermediate in a longer synthetic sequence.
Causality and Mechanistic Insight: This pathway relies on a standard organic transformation: the oxidation of a primary alcohol to an aldehyde. Manganese dioxide (MnO₂) is a common and effective reagent for this purpose, particularly for allylic and benzylic-type alcohols, as it is mild and minimizes over-oxidation to the carboxylic acid.[5] The reaction is typically performed in a suitable organic solvent like ethyl acetate or dichloromethane at room temperature. The solid MnO₂ is easily removed by filtration upon reaction completion, simplifying the purification process.
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Bromo-1H-indazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Indazoles
The indazole core is a privileged scaffold in medicinal chemistry, serving as a crucial bioisostere for indole in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer and anti-inflammatory properties.[3][4] The ability to strategically functionalize the indazole ring is paramount for fine-tuning molecular properties and optimizing drug candidates in structure-activity relationship (SAR) studies. Among the most powerful tools for creating carbon-carbon bonds in modern organic synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3][5]
This application note provides a detailed guide for the Suzuki-Miyaura coupling of 3-Bromo-1H-indazole-5-carbaldehyde , a versatile building block for the synthesis of complex indazole derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a robust and validated protocol, and provide insights into troubleshooting potential challenges. This guide is designed to empower researchers to confidently and efficiently synthesize novel indazole-based molecules for drug discovery and development.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[5][6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency can be influenced by the choice of palladium catalyst and supporting ligands.[9]
-
Transmetalation: The crucial role of the base comes into play here. The base activates the boronic acid to form a more nucleophilic boronate species.[10][11][12] This boronate then undergoes transmetalation with the Pd(II) complex, where the organic group from the boron atom is transferred to the palladium center, displacing the halide.[5][8]
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Coupling of this compound with Phenylboronic Acid
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for different boronic acid coupling partners.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) | Purpose |
| This compound | 225.04 | 1.0 | 225 mg | Aryl halide substrate |
| Phenylboronic Acid | 121.93 | 1.2 - 1.5 | 146 - 183 mg | Coupling partner |
| Pd(dppf)Cl₂ | 731.70 | 0.02 - 0.05 | 15 - 37 mg | Palladium catalyst |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 - 3.0 | 276 - 415 mg | Base |
| 1,4-Dioxane | 88.11 | - | 8 mL | Solvent |
| Water (degassed) | 18.02 | - | 2 mL | Co-solvent |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) species.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.02-0.05 eq.).
-
Solvent Addition: Add the degassed solvents, 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio), via syringe. Degassing the solvents by bubbling with an inert gas for 20-30 minutes prior to use is highly recommended.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 3-aryl-1H-indazole-5-carbaldehyde.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Expert Insights and Troubleshooting
The success of the Suzuki-Miyaura coupling, especially with functionalized N-heterocycles, depends on careful control of reaction parameters.
The Unprotected N-H Group
The acidic proton on the indazole nitrogen can potentially interfere with the reaction. However, many protocols have successfully employed N-unprotected indazoles.[13][14][15] The use of a suitable base, such as K₂CO₃ or K₃PO₄, is generally sufficient to deprotonate the boronic acid without causing significant complications from the indazole N-H.[13] Should issues arise, N-protection (e.g., with a Boc or SEM group) can be considered, though this adds extra steps to the synthesis.
The Aldehyde Functionality
The C5-carbaldehyde group is generally well-tolerated in Suzuki-Miyaura couplings. However, under certain conditions, side reactions such as reduction or condensation could occur, although this is less common with the standard conditions outlined.
Choice of Reaction Components
-
Catalyst: Pd(dppf)Cl₂ is a robust and reliable catalyst for many Suzuki couplings involving heteroaryl halides.[1] Other catalysts, such as Pd(PPh₃)₄ or those employing bulky biarylphosphine ligands like SPhos or XPhos, can be effective, particularly for more challenging couplings.[9][13]
-
Base: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[1][5][15] The base not only facilitates the formation of the active boronate species but its choice can also influence reaction rates and yields.[10][16]
-
Solvent: A mixture of an aprotic organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is standard.[1][5] The water is essential for dissolving the inorganic base and facilitating the formation of the boronate. The choice of solvent can also affect selectivity in some cases.[17][18]
Common Issues and Solutions
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; Insufficient degassing; Poor quality reagents. | Use a fresh bottle of catalyst; Ensure thorough degassing of the reaction mixture and solvents; Use high-purity, anhydrous reagents. |
| Protodeboronation | Decomposition of the boronic acid, especially with electron-rich heteroaryl boronic acids. | Use a milder base (e.g., KF); Use a boronic ester (e.g., pinacol ester) which can be more stable; Minimize reaction time and temperature.[1][19] |
| Homocoupling of Boronic Acid | Presence of oxygen leading to Pd(II) species that promote this side reaction. | Rigorous degassing is critical.[20] |
| Dehalogenation of Substrate | Side reaction where the bromo group is replaced by hydrogen. | This can be promoted by certain solvents or bases. Consider screening different reaction conditions. |
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable method for the synthesis of functionalized indazoles. The protocol and insights provided herein offer a solid foundation for the successful coupling of this compound. By understanding the reaction mechanism and the critical role of each component, researchers can effectively troubleshoot and adapt the conditions to generate diverse libraries of indazole derivatives, accelerating the pace of drug discovery and materials science innovation.
References
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Cacchi, S., & Fabrizi, G. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(8), 6433-6448. [Link]
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Lima, C. G., & da Silva, A. M. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry–A European Journal, 20(23), 6908-6919. [Link]
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Zhang, Y., & Sigman, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
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Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
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Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]
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Zhang, Y., & Sigman, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
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Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
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Düfert, M. A., et al. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]
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Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
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Zhang, Y., & Sigman, M. S. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
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Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(35), 25303-25316. [Link]
-
El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309. [Link]
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Mdluli, V., & Singh, M. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 7(1), 35. [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
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Patil, S. A., et al. (2015). Effect of different palladium catalysts on the Suzuki-Miyaura coupling a. ResearchGate. [Link]
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Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Semantic Scholar. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Yu, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2826. [Link]
-
The Chemists' Cookbook. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
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Ser, C.-T. (2022, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]
-
Dennison, S., & Mathew, S. (2003). The Synthesis and Applications of Heterocyclic Boronic Acids. ResearchGate. [Link]
-
Aouad, M. R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6745-6756. [Link]
-
Sidera, M., & Fletcher, S. P. (2019). Highly enantioselective rhodium-catalyzed cross-coupling of boronic acids and racemic allyl halides. Nature Protocols, 14(10), 2872-2891. [Link]
-
El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
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Aouad, M. R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. [Link]
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Xia, Y., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 11(34), 9166-9174. [Link]
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Maluenda, I., & Navarro, O. (2015). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 44(15), 5294-5301. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online forum post]. Reddit. [Link]
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Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health. [Link]
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Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
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Sunway Pharm Ltd. (n.d.). This compound. Sunway Pharm Ltd. [Link]
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The Strategic Synthesis of Kinase Inhibitors from 3-Bromo-1H-indazole-5-carbaldehyde: An Application Note
Introduction: The Privileged Scaffold in Kinase Inhibitor Discovery
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1] Within the vast landscape of drug discovery, indazole derivatives have emerged as potent modulators of protein kinases, a class of enzymes that play a pivotal role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors utilizing 3-Bromo-1H-indazole-5-carbaldehyde as a key starting material. This versatile building block offers two reactive handles for molecular elaboration: a bromine atom at the 3-position, ideal for carbon-carbon bond formation, and a carbaldehyde group at the 5-position, which can be readily converted into a variety of functional groups. We will delve into the strategic considerations behind common synthetic transformations, provide detailed experimental protocols, and illustrate the targeted biological pathways.
Synthetic Strategy: A Two-Pronged Approach
The synthetic utility of this compound lies in its amenability to sequential or orthogonal functionalization. The two primary reaction sites allow for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors. Our focus will be on two powerful and widely employed reactions in medicinal chemistry: the Suzuki-Miyaura cross-coupling at the C3-position and reductive amination of the C5-carbaldehyde.
Caption: Synthetic workflow for kinase inhibitor synthesis.
Part 1: Suzuki-Miyaura Cross-Coupling at the C3-Position
The Suzuki-Miyaura reaction is a robust and highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[4] In the context of our starting material, it allows for the introduction of a wide array of aryl and heteroaryl moieties at the C3-position of the indazole core. This is a critical step in tuning the inhibitor's interaction with the hydrophobic regions of the kinase active site.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure adapted from established methods for similar indazole systems.[1][5] Optimization of the catalyst, base, and solvent system may be required for specific boronic acids.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1H-indazole-5-carbaldehyde.
Rationale for Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a commonly used and effective catalyst for the Suzuki coupling of heteroaryl halides due to its stability and efficiency.[5]
-
Base: An inorganic base such as K₂CO₃ is crucial for the transmetalation step of the catalytic cycle.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often employed. Water can facilitate the transmetalation process, while the organic solvent ensures the solubility of the reactants.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | Robust and effective for heteroaromatic couplings. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 eq) | Facilitates transmetalation in the catalytic cycle. |
| Solvent | 1,4-Dioxane/Water (4:1) | Ensures solubility and aids in the catalytic cycle. |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed. |
Part 2: Reductive Amination of the C5-Carbaldehyde
Reductive amination is a powerful method for the formation of C-N bonds and is a cornerstone in the synthesis of amine-containing pharmaceuticals.[6] This reaction transforms the aldehyde group of our indazole intermediate into a primary, secondary, or tertiary amine, depending on the amine source used. This functional group often serves as a key interaction point with the solvent-exposed region of the kinase or can be used to attach solubilizing groups.
Protocol 2: General Procedure for Reductive Amination
This one-pot protocol is a widely used and efficient method for reductive amination.
Materials:
-
3-Substituted-1H-indazole-5-carbaldehyde (from Protocol 1)
-
Primary or Secondary Amine (1.1 equivalents)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve the 3-substituted-1H-indazole-5-carbaldehyde (1.0 eq) in DCM or DCE.
-
Add the desired primary or secondary amine (1.1 eq) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reduction of imines in the presence of aldehydes.[6]
-
Acid Catalyst: Acetic acid catalyzes the formation of the iminium ion intermediate, which is then reduced by the hydride reagent.
-
Solvent: Anhydrous, non-protic solvents like DCM or DCE are ideal for this reaction.
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | NaBH(OAc)₃ (1.5 eq) | Mild and selective for imine reduction. |
| Amine | Primary or Secondary (1.1 eq) | Determines the final amine product. |
| Catalyst | Acetic Acid (catalytic) | Facilitates imine/iminium ion formation. |
| Solvent | DCM or DCE | Anhydrous and non-protic. |
Targeted Kinase Pathways
Derivatives of this compound have been explored as inhibitors of several important kinase families implicated in cancer.
-
VEGFR (Vascular Endothelial Growth Factor Receptor): These kinases are crucial for angiogenesis, the formation of new blood vessels that tumors need to grow. Inhibiting VEGFR can starve tumors of their blood supply.[7]
-
Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[8][9]
-
PLK4 (Polo-like kinase 4): A key regulator of centriole duplication, making it a target for inducing mitotic catastrophe in cancer cells.[10]
-
Akt (Protein Kinase B): A central node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation.[2]
Caption: Targeted kinase signaling pathways.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic application of robust chemical transformations such as the Suzuki-Miyaura cross-coupling and reductive amination allows for the systematic exploration of structure-activity relationships and the development of potent and selective drug candidates. The protocols and rationale outlined in this application note provide a solid foundation for researchers to design and synthesize new generations of indazole-based therapeutics targeting key signaling pathways in cancer and other diseases.
References
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An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Available at: [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available at: [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]
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An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC - NIH. Available at: [Link]
-
Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. ElectronicsAndBooks. Available at: [Link]
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Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. Available at: [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. Available at: [Link]
-
Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. PubMed. Available at: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PMC - PubMed Central. Available at: [Link]
-
Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor. ResearchGate. Available at: [Link]
-
Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. PMC - NIH. Available at: [Link]
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An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. Available at: [Link]
-
Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors. Oriental Journal of Chemistry. Available at: [Link]
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Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. Available at: [Link]
-
Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. NIH. Available at: [Link]
-
Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. NIH. Available at: [Link]
-
A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC - PubMed Central. Available at: [Link]
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Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. Available at: [Link]
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Application Notes & Protocols: 3-Bromo-1H-indazole-5-carbaldehyde as a Versatile Scaffold in Medicinal Chemistry
Executive Summary
The indazole core is a privileged heterocyclic scaffold, forming the foundation of numerous clinically approved therapeutics, particularly in oncology.[1][2] This guide focuses on a key bifunctional building block, 3-Bromo-1H-indazole-5-carbaldehyde , and its strategic application in modern drug discovery. The presence of two distinct and orthogonally reactive functional groups—a bromine atom at the C3 position and a carbaldehyde at the C5 position—provides medicinal chemists with a powerful platform for the rapid generation of diverse compound libraries.[3] This document provides an in-depth analysis of the scaffold's strategic importance, detailed, field-tested protocols for its derivatization, and insights into its application for developing potent protein kinase inhibitors.
The Indazole Scaffold: A Privileged Structure in Drug Discovery
The indazole ring system is widely recognized as a "bioisostere" of the native indole nucleus, capable of engaging in similar biological interactions while offering distinct physicochemical properties.[4] Its defining feature is the presence of two adjacent nitrogen atoms, which can act as both hydrogen bond donors and acceptors. This duality is critical for forming strong and specific interactions within the hydrophobic ATP-binding pockets of protein kinases, making indazole derivatives exceptionally effective as kinase inhibitors.[1][4]
The therapeutic relevance of this scaffold is validated by several FDA-approved drugs, including:
-
Axitinib (Inlyta®) : A potent VEGFR inhibitor for renal cell carcinoma.
-
Pazopanib (Votrient®) : A multi-targeted tyrosine kinase inhibitor used in renal cell carcinoma and soft tissue sarcoma.[2]
These successes have cemented the indazole core as a high-value starting point for novel therapeutic design.[5][6]
Physicochemical Properties of this compound
This key intermediate is a stable, crystalline solid, amenable to a wide range of synthetic transformations.
| Property | Value | Reference |
| CAS Number | 1086391-08-3 | [7] |
| Molecular Formula | C₈H₅BrN₂O | [7][8] |
| Molecular Weight | 225.04 g/mol | [7] |
| Appearance | Powder | [7] |
| Melting Point | 185-190 °C | [7] |
Strategic Importance of the C3-Bromo and C5-Carbaldehyde Moieties
The true synthetic power of this compound lies in its two chemically distinct reactive sites. The C3-bromo group is an ideal handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. In parallel, the C5-carbaldehyde offers a gateway to a vast array of functional groups through classical carbonyl chemistry. This orthogonality allows for a modular and strategic approach to library synthesis.
Core Application: Development of Protein Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Dysregulation of kinase activity is a hallmark of many cancers.[9] Indazole-based compounds are adept at inhibiting these enzymes by competing with ATP for binding at the catalytic site. The N1-H and N2 atoms of the indazole ring are perfectly positioned to form critical hydrogen bond interactions with the "hinge region" of the kinase, a key anchoring point for inhibitors.
The derivatization of this compound allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity. For instance, modifications at the C3 position often project into the hydrophobic region of the ATP pocket, while functional groups at the C5 position can interact with the solvent-exposed region, improving pharmacokinetic properties.
Table 1: Biological Activity of Representative Indazole-Based Kinase Inhibitors
| Compound Class | Target Kinase(s) | Example Activity | Reference |
| 1H-Indazole-3-carboxamides | Glycogen Synthase Kinase-3 (GSK-3) | IC₅₀ = 0.23 µM | [1] |
| 3-(Phenyl)-1H-indazole-5-carboxamides | Tyrosine Threonine Kinase (TTK) | HCT116 GI₅₀ < 0.1 µM | [10] |
| Indazole-pyrimidine derivatives | VEGFR-2 | IC₅₀ = 34.5 nM | [1] |
| 1H-Indazol-3-amines | Bcr-Abl (T315I mutant) | IC₅₀ = 0.45 µM | [11] |
Experimental Protocols
General Safety Note: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C3-Position
-
Principle & Rationale: This protocol describes the formation of a C-C bond at the C3 position by coupling the aryl bromide with a boronic acid derivative. The use of a palladium catalyst, such as Pd(dppf)Cl₂, is standard for this transformation due to its high efficiency and functional group tolerance. A base (e.g., K₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center. The solvent system (e.g., Dioxane/Water) is chosen to ensure solubility of both organic and inorganic reagents.
-
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq, e.g., 225 mg, 1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 eq, 1.2 mmol), and potassium carbonate (3.0 eq, 414 mg, 3.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq, 41 mg, 0.05 mmol).
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (10 mL) and then with brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-1H-indazole-5-carbaldehyde.
-
Protocol 2: Reductive Amination of the C5-Carbaldehyde
-
Principle & Rationale: This protocol converts the C5-aldehyde into a secondary or tertiary amine. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice as it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions that could degrade sensitive substrates. Dichloromethane (DCM) is a common solvent for this reaction.
-
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 eq, e.g., 225 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).
-
Add the desired primary or secondary amine (1.1 eq, 1.1 mmol).
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA, 1.2 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq, 318 mg, 1.5 mmol) portion-wise over 5 minutes. Note: The reaction may be slightly exothermic.
-
Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the target amine.
-
Protocol 3: Synthesis of C5-Carboxamides via Oxidation and Amide Coupling
-
Principle & Rationale: This two-step protocol first converts the electron-rich aldehyde into a carboxylic acid, a key functional group for amide bond formation. The Pinnick oxidation is highly effective for this transformation, using sodium chlorite (NaClO₂) as the oxidant and a hypochlorite scavenger like 2-methyl-2-butene to prevent side reactions. The resulting carboxylic acid is then coupled with an amine using a standard peptide coupling reagent like HATU, which activates the carboxylate for nucleophilic attack by the amine.
-
Part A: Pinnick Oxidation to 3-Bromo-1H-indazole-5-carboxylic acid
-
Dissolve this compound (1.0 eq, e.g., 225 mg, 1.0 mmol) in a mixture of tert-butanol (8 mL) and water (2 mL).
-
Add 2-methyl-2-butene (5.0 eq, 0.53 mL, 5.0 mmol).
-
In a separate flask, dissolve sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq, 180 mg, 1.5 mmol) and sodium chlorite (NaClO₂, 1.5 eq, 136 mg, 1.5 mmol) in water (2 mL).
-
Add the aqueous oxidant solution dropwise to the aldehyde solution at room temperature.
-
Stir vigorously for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Adjust the pH of the mixture to ~3-4 with 1M HCl. A precipitate of the carboxylic acid should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 3-Bromo-1H-indazole-5-carboxylic acid, which can often be used without further purification.[12]
-
-
Part B: HATU-Mediated Amide Coupling
-
In a round-bottom flask, suspend 3-Bromo-1H-indazole-5-carboxylic acid (from Part A, 1.0 eq, e.g., 241 mg, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Add HATU (1.1 eq, 418 mg, 1.1 mmol) and N,N-diisopropylethylamine (DIPEA, 3.0 eq, 0.52 mL, 3.0 mmol).
-
Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the desired amine (1.1 eq, 1.1 mmol) and continue stirring at room temperature for 2-12 hours.
-
Monitor the reaction by LC-MS. Upon completion, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final 3-bromo-1H-indazole-5-carboxamide.
-
Workflow for Focused Library Generation
The orthogonal reactivity of the scaffold enables a logical and efficient workflow for building a library of diverse molecules for screening. A typical workflow involves securing the C3 position first, followed by diversification at the C5 position.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for accelerating drug discovery. Its bifunctional nature allows for the creation of complex and diverse molecular architectures from a single, accessible starting material. The robust and reliable protocols detailed herein provide a clear path for researchers to leverage this scaffold in their quest for novel therapeutics, particularly in the highly competitive and impactful field of kinase inhibitor development.
References
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Ombrato, R. et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(8), 895-927. Available at: [Link]
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Zhang, Y. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(38), 23659-23668. Available at: [Link]
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Wang, Y. et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Frontiers in Chemistry, 9, 718834. Available at: [Link]
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Li, S. et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anticancer Agents in Medicinal Chemistry, 18(9), 1228-1234. Available at: [Link]
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Qin, J. et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. Available at: [Link]
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PubChem. (n.d.). 3-bromo-1h-indazole-5-carboxaldehyde. Retrieved from [Link]
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Giraud, F. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12563-12570. Available at: [Link]
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Giraud, F. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8, 12563-12570. Available at: [Link]
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Giraud, F. et al. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2019(1), 100-141. Available at: [Link]
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Tang, J. et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. Available at: [Link]
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ChemBK. (n.d.). 5-bromo-1H-indazole-3-carbaldehyde. Retrieved from [Link]
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Kumar, V. et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(45), 31693-31713. Available at: [Link]
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Reddy, T. S. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(1), 276-282. Available at: [Link]
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Naeem, M. et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(18), 5857. Available at: [Link]
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Mason, A. M. et al. (2015). The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. Journal of Medicinal Chemistry, 58(10), 4167-4184. Available at: [Link]
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Wang, Y. et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4938. Available at: [Link]
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Li, S. et al. (2023). Design of indazole derivatives 32-33 as TTK inhibitors. ResearchGate. Available at: [Link]
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Basile, M. et al. (2023). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Pharmaceuticals, 16(2), 296. Available at: [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Catalog. Retrieved from [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-1H-indazole-5-carbaldehyde with Boronic Acids
Introduction: The Strategic Importance of 3-Arylated Indazoles
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Molecules incorporating this bicyclic heterocycle exhibit a wide spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-HIV properties.[2][3] Specifically, functionalization at the C-3 position of the indazole ring is a critical strategy in drug design, enabling the modulation of a compound's interaction with biological targets such as protein kinases.[2][4]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon (C-C) bonds in modern organic synthesis.[1][5] Its value is underscored by its tolerance of diverse functional groups, mild reaction conditions, and the vast commercial availability of boronic acid derivatives.[1] For researchers and drug development professionals, applying this reaction to 3-Bromo-1H-indazole-5-carbaldehyde offers a direct and efficient route to synthesize libraries of 3-aryl-1H-indazole-5-carbaldehydes. These products are high-value intermediates, as the aldehyde moiety provides a reactive handle for subsequent transformations, further expanding molecular diversity for structure-activity relationship (SAR) studies.[6][7]
This document provides a comprehensive guide, including detailed protocols and expert insights, for successfully performing the Suzuki-Miyaura coupling on this specific indazole substrate.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][5][8] The entire process can be broken down into three fundamental steps:
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the this compound. This step forms a new, square planar Pd(II) complex.[9] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[5]
-
Transmetalation: In this key step, a base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (the 'R' from R-B(OH)₂) to the palladium(II) center, displacing the halide. The choice of base is critical to facilitate this step without promoting unwanted side reactions.[1]
-
Reductive Elimination: The final step involves the collapse of the palladium intermediate, forming the new C-C bond between the indazole ring and the aryl group from the boronic acid. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[9]
Below is a diagram illustrating the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Microwave-Assisted Synthesis
Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for Suzuki-Miyaura couplings involving heteroaromatic substrates.[4][10][11] The following protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials and Reagents
-
This compound (1.0 equiv.)
-
Arylboronic Acid (1.3–1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05–0.07 equiv.) or PdCl₂(dppf) (0.1 equiv.)[3][12]
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv.)[4][10]
-
Solvent: 1,4-Dioxane/Ethanol/Water mixture (e.g., 3:1:1) or similar biphasic system.[4][10]
-
Microwave reaction vial (10-20 mL) with a magnetic stir bar
-
Microwave reactor
-
Standard laboratory glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Step-by-Step Procedure
-
Reagent Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add this compound (e.g., 100 mg, 0.44 mmol, 1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and finely ground cesium carbonate (2.0 equiv.).[10]
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.07 equiv.), to the vial.[10] Handle the catalyst quickly to minimize exposure to air.
-
Solvent Addition & Inert Atmosphere: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane/EtOH/H₂O). Securely seal the vial with a cap. Purge the vial with an inert gas like argon or nitrogen for 5-10 minutes.
-
Trustworthiness Principle: Degassing the solvent (by sparging with argon or using freeze-pump-thaw cycles) is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, leading to failed reactions or the formation of homocoupling byproducts.[8]
-
-
Microwave Reaction: Place the sealed vial into the microwave reactor. Irradiate the mixture at a set temperature (e.g., 140°C) for 30-60 minutes.[4][10]
-
Monitoring: If possible, monitor the reaction's progress by taking small aliquots (after cooling) and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Reaction Workup: Once the reaction is complete (as indicated by the consumption of the starting material), allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.[1]
-
Self-Validation: The Celite filtration provides a clear filtrate, simplifying the subsequent extraction and purification steps.
-
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure 3-aryl-1H-indazole-5-carbaldehyde.
Data Summary: Reaction Condition Scope
The choice of catalyst, base, and solvent system is crucial for optimizing the Suzuki-Miyaura coupling. The following table summarizes conditions reported for the coupling of various 3-bromoindazoles, providing a valuable reference for adapting the protocol to different boronic acids.
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) / Time | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (7%) | - | Cs₂CO₃ (2) | Dioxane/EtOH/H₂O | 140°C (MW) / 100 min | 78% | [4] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (7%) | - | Cs₂CO₃ (2) | Dioxane/EtOH/H₂O | 140°C (MW) / 100 min | 75% | [4] |
| 3-Fluorophenylboronic acid | P2 Precatalyst (2-3.5%) | - | K₃PO₄ (2) | Dioxane | 100°C / 15 h | >95% (GC) | [15] |
| Various Arylboronic acids | Pd(OAc)₂ (5%) | RuPhos (10%) | K₃PO₄ (3) | Dioxane/H₂O | 120°C (MW) / 30 min | 75-96% | [14] |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10%) | - | K₂CO₃ (2) | DME / H₂O | 80°C / 2 h | 50-70% | [16] |
Troubleshooting and Optimization Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Inactive catalyst (oxidized)- Insufficiently strong base- Poor solubility of reagents | - Ensure a strictly inert atmosphere and use freshly degassed solvents.- Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[4][14]- Try a different solvent system such as DME, THF, or Toluene/water mixtures.[13][16] |
| Protodeboronation | - Harsh conditions (high temp, strong base)- Presence of excess water- Inherent instability of the boronic acid | - Lower the reaction temperature and/or use a milder base (e.g., K₂CO₃).- Use anhydrous solvents or switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester).[13]- This is common with electron-rich or certain heteroaryl boronic acids.[8] |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture- Use of a Pd(II) precatalyst without complete reduction to Pd(0) | - Improve degassing procedures rigorously.[8]- If using a Pd(II) source, ensure conditions are sufficient for in-situ reduction. Using a Pd(0) source like Pd(PPh₃)₄ can mitigate this. |
| Debromination of Starting Material | - Certain catalyst/ligand combinations- Presence of impurities that act as a hydride source | - Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands like XPhos can sometimes suppress this side reaction.[17] |
References
-
Ben-Yahia, A., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Retrieved from [Link]
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Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(9), 10393-10406. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]
-
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. Retrieved from [Link]
-
Wang, S., et al. (2015). Efficient synthesis of 3-aryl-1H-indazol-5-amine by Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions. Tetrahedron Letters, 56(24), 3750-3753. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Sharma, P., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(15), 4944. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4695-4698. Retrieved from [Link]
-
Chem-Impex. (n.d.). 5-Bromo-1H-indazole-3-carbaldehyde. Retrieved from [Link]
-
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. RSC Publishing. Retrieved from [Link]
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Garg, N. K., et al. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(20), 6694-6712. Retrieved from [Link]
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Al-Masum, M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(10), 1225. Retrieved from [Link]
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Corbet, J. P., & Mignani, G. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 150. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
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Guillaumet, G., et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Retrieved from [Link]
-
Guillaumet, G., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12693-12699. Retrieved from [Link]
-
Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 14(1), 1-15. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Retrieved from [Link]
-
Rault, S., et al. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron Letters, 40(22), 4187-4188. Retrieved from [Link]
-
Chem-Impex. (n.d.). 5-Bromo-1H-indazole-3-carbaldéhyde. Retrieved from [Link]
-
Kamal, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3299. Retrieved from [Link]
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Application Notes and Protocols: Derivatization of the Aldehyde Group in 3-Bromo-1H-indazole-5-carbaldehyde
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Introduction: The Strategic Importance of 3-Bromo-1H-indazole-5-carbaldehyde in Medicinal Chemistry
The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, recognized for its ability to mimic the indole ring and engage in crucial hydrogen bonding interactions within biological targets.[1][2] The strategic placement of a bromine atom and a reactive aldehyde group on the 1H-indazole core, as seen in this compound, creates a versatile building block for the synthesis of diverse compound libraries.[3] The aldehyde functionality, in particular, serves as a key chemical handle for a multitude of derivatization reactions, enabling the exploration of a broad chemical space in the quest for novel therapeutic agents.[1][4]
Derivatives of 3-substituted indazoles have shown significant promise as kinase inhibitors, with several compounds entering clinical development for the treatment of cancers.[1][2] The aldehyde at the 5-position provides a convenient entry point for modifications that can modulate pharmacokinetic properties, target engagement, and overall biological activity. This document provides a detailed guide to the common and effective derivatization strategies for the aldehyde group of this compound, complete with theoretical explanations and detailed experimental protocols.
Core Derivatization Strategies
The aldehyde group of this compound is amenable to a wide range of chemical transformations. The primary strategies discussed herein are:
-
Reductive Amination: Formation of secondary and tertiary amines.
-
Condensation Reactions: Synthesis of imines, oximes, and hydrazones.
-
Carbon-Carbon Bond Forming Reactions: Including Wittig reactions and Knoevenagel condensations.
These reactions allow for the introduction of a vast array of functional groups and structural motifs, significantly expanding the diversity of the resulting indazole derivatives.
Reductive Amination: Accessing Diverse Amine Derivatives
Reductive amination is a powerful and widely used method for the formation of C-N bonds. The reaction proceeds via the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.[5]
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent due to its mildness and selectivity for the iminium ion over the starting aldehyde.[5] This minimizes side reactions, such as the reduction of the aldehyde to the corresponding alcohol.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents as they are compatible with the reagents and facilitate the reaction.[5]
-
Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, particularly when using less nucleophilic amines.
Experimental Protocol: General Procedure for Reductive Amination
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Quantity (per 1 mmol of aldehyde) |
| This compound | 1086391-08-3 | 225.04 | 1.0 mmol |
| Primary or Secondary Amine | Varies | Varies | 1.1 - 1.5 mmol |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 1.5 - 2.0 mmol |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 | 0.1 mmol (catalytic) |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | 75-09-2 / 107-06-2 | 84.93 / 98.96 | 10 - 20 mL |
Procedure:
-
To a solution of this compound (1.0 mmol) in DCM or DCE (10 mL) in a round-bottom flask, add the desired primary or secondary amine (1.1 mmol).
-
Add a catalytic amount of glacial acetic acid (0.1 mmol).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes. Caution: The addition may be exothermic.
-
Continue stirring the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-substituted (3-bromo-1H-indazol-5-yl)methanamine.
Condensation Reactions: Synthesis of Imines, Oximes, and Hydrazones
Condensation reactions provide a straightforward route to a variety of derivatives by reacting the aldehyde with primary amines, hydroxylamine, or hydrazine and its derivatives. These reactions are typically high-yielding and can often be performed under mild conditions.
Imine (Schiff Base) Formation
Imines are formed by the reaction of an aldehyde with a primary amine. This reaction is generally reversible and is often catalyzed by an acid or a base.[6][7]
Causality of Experimental Choices:
-
Catalyst: The use of a heterogeneous catalyst like Amberlyst® 15 simplifies the work-up procedure as it can be easily filtered off.[7]
-
Solvent: Solvent-free (neat) conditions are often preferred for their environmental benefits and can lead to faster reaction times.[7]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Quantity (per 1 mmol of aldehyde) |
| This compound | 1086391-08-3 | 225.04 | 1.0 mmol |
| Primary Amine | Varies | Varies | 1.1 mmol |
| Amberlyst® 15 | 39389-20-3 | N/A | 0.04 g |
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the primary amine (1.1 mmol), and Amberlyst® 15 (0.04 g).
-
Stir the mixture at room temperature under neat conditions.
-
Monitor the reaction progress by TLC. Reaction times are typically in the range of 2-4 hours.[7]
-
Upon completion, add a small amount of diethyl ether to dissolve the product and filter off the catalyst.
-
Wash the catalyst with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude imine, which can be further purified by recrystallization if necessary.
Oxime Formation
Oximes are prepared by reacting an aldehyde with hydroxylamine.[8] These derivatives are valuable intermediates and can also exhibit biological activity.
Causality of Experimental Choices:
-
Reagent: Hydroxylamine is typically used as its hydrochloride salt (NH₂OH·HCl), requiring a base to liberate the free hydroxylamine.
-
Method: A solvent-free "grindstone" method using bismuth(III) oxide (Bi₂O₃) as a catalyst offers a green and efficient alternative to traditional solution-phase methods.[8]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Quantity (per 1 mmol of aldehyde) |
| This compound | 1086391-08-3 | 225.04 | 1.0 mmol |
| Hydroxylamine Hydrochloride (NH₂OH·HCl) | 5470-11-1 | 69.49 | 1.2 mmol |
| Bismuth(III) Oxide (Bi₂O₃) | 1304-76-3 | 465.96 | 0.6 mmol |
Procedure:
-
In a mortar, combine this compound (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (0.6 mmol).
-
Grind the mixture with a pestle at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a short period.
-
Upon completion, add ethyl acetate (2 x 10 mL) to the mixture and filter to remove the Bi₂O₃.
-
Concentrate the filtrate to a smaller volume (approx. 6 mL) and add water to precipitate the product.
-
Filter the precipitate and dry under vacuum to obtain the pure oxime.[8]
Hydrazone Formation
Hydrazones are synthesized by the reaction of an aldehyde with hydrazine or a substituted hydrazine.[9][10]
Causality of Experimental Choices:
-
Solvent: Ethanol is a common and effective solvent for this condensation reaction.
-
Catalyst: A catalytic amount of acid, such as acetic acid, can accelerate the reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Quantity (per 1 mmol of aldehyde) |
| This compound | 1086391-08-3 | 225.04 | 1.0 mmol |
| Hydrazine or Substituted Hydrazine | Varies | Varies | 1.0 - 1.1 mmol |
| Ethanol | 64-17-5 | 46.07 | 10 mL |
| Acetic Acid (Glacial) (optional) | 64-19-7 | 60.05 | 1-2 drops |
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add the hydrazine or substituted hydrazine (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Stir the mixture at room temperature or gently heat to reflux.
-
Monitor the reaction by TLC. The product often precipitates from the reaction mixture upon formation.
-
After the reaction is complete, cool the mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure hydrazone.
Carbon-Carbon Bond Forming Reactions
The aldehyde group is an excellent electrophile for reactions that form new carbon-carbon bonds, such as the Wittig reaction and the Knoevenagel condensation. These methods are invaluable for extending the carbon framework and introducing diverse functionalities.
Wittig Reaction: Alkene Synthesis
The Wittig reaction allows for the conversion of the aldehyde to an alkene with a high degree of control over the double bond's position.[11][12] The reaction involves a phosphonium ylide, which is typically prepared from the corresponding phosphonium salt.[13]
Causality of Experimental Choices:
-
Ylide Generation: The phosphonium ylide is generated in situ by treating a phosphonium salt with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[14]
-
Ylide Type: The nature of the R group on the ylide determines its stability and the stereochemical outcome of the reaction. Non-stabilized ylides (R = alkyl) generally favor the formation of (Z)-alkenes, while stabilized ylides (R = electron-withdrawing group) predominantly yield (E)-alkenes.[11]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Quantity (per 1 mmol of aldehyde) |
| Alkyltriphenylphosphonium Halide | Varies | Varies | 1.1 mmol |
| Strong Base (e.g., n-BuLi, NaH) | Varies | Varies | 1.1 mmol |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 15 mL |
| This compound | 1086391-08-3 | 225.04 | 1.0 mmol |
Procedure:
-
Ylide Preparation:
-
To a suspension of the alkyltriphenylphosphonium halide (1.1 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add the strong base (1.1 mmol) dropwise.
-
Stir the resulting mixture at room temperature for 1-2 hours to ensure complete formation of the ylide (a color change is often observed).
-
-
Wittig Reaction:
-
Cool the ylide solution to 0 °C or -78 °C.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to separate the desired alkene from triphenylphosphine oxide.
-
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a reaction between an aldehyde and a compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst.[15][16] This reaction is a reliable method for forming C=C bonds and introducing electron-withdrawing groups.[16]
Causality of Experimental Choices:
-
Active Methylene Compound: The choice of the active methylene compound determines the nature of the substituents on the newly formed double bond.
-
Catalyst: Weak bases like piperidine or an environmentally friendly catalyst derived from agro-waste can be employed.
-
Solvent: The reaction can be performed in various solvents or even under solvent-free conditions.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Quantity (per 1 mmol of aldehyde) |
| This compound | 1086391-08-3 | 225.04 | 1.0 mmol |
| Malononitrile | 109-77-3 | 66.06 | 1.0 mmol |
| Piperidine (catalyst) | 110-89-4 | 85.15 | 0.1 mmol |
| Ethanol | 64-17-5 | 46.07 | 10 mL |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature. The product often precipitates out of the solution.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure 2-((3-bromo-1H-indazol-5-yl)methylene)malononitrile.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of indazole derivatives. The aldehyde group serves as a key functional handle for various transformations, including reductive amination, condensation reactions, and carbon-carbon bond-forming reactions. The protocols outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to explore the chemical space around the indazole core, facilitating the discovery of novel compounds with potential therapeutic applications.
References
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Chem-Impex. (n.d.). 5-Bromo-1H-indazole-3-carbaldehyde. Retrieved from [Link]
-
Ismail, M. A., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. PubMed Central. Retrieved from [Link]
-
Das, B., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]
-
Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]
-
Jian, Y., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PubMed Central. Retrieved from [Link]
-
ACS Publications. (2025). N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). An efficient synthesis of 1- H indazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]
-
Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxime synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Retrieved from [Link]
-
Chem-Impex. (n.d.). 5-Bromo-1H-indazole-3-carbaldéhyde. Retrieved from [Link]
-
Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Synthesis and Derivatization of Heterocyclic Compounds. Retrieved from [Link]
-
Amity University. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]
-
Wang, W., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategy design for 1H-indazole synthesis from aldehyde hydrazones. Retrieved from [Link]
-
Vella, D., et al. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ. Retrieved from [Link]
-
Yathirajan, H. S., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Recent Developments on Five-Component Reactions. Retrieved from [Link]
-
ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Retrieved from [Link]
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Protocol for N-Alkylation of 3-Bromo-1H-indazole-5-carbaldehyde: A Guide to Regioselective Synthesis
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] The functionalization of the indazole nucleus, particularly through N-alkylation, is a critical step in the synthesis of these bioactive molecules. However, the inherent tautomerism of the 1H-indazole ring presents a significant challenge, as alkylation can occur at either the N-1 or N-2 position, often yielding a mixture of regioisomers.[2][4] This application note provides a detailed protocol for the N-alkylation of 3-bromo-1H-indazole-5-carbaldehyde, a versatile intermediate in drug discovery. We will explore methodologies to selectively achieve both N-1 and N-2 alkylation, delving into the mechanistic rationale behind the choice of reagents and conditions.
The regiochemical outcome of indazole alkylation is a delicate interplay of electronic and steric factors of the indazole substrate, the nature of the alkylating agent, and the reaction conditions (base and solvent).[3][5] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[2][3] This thermodynamic preference can be exploited to favor the formation of the N-1 alkylated product under equilibrating conditions.
Factors Influencing Regioselectivity
A comprehensive understanding of the factors governing regioselectivity is paramount for the successful synthesis of the desired N-alkylated indazole isomer.
-
Base and Solvent System: The choice of base and solvent is arguably the most critical factor. Strong, non-nucleophilic bases like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) are known to strongly favor N-1 alkylation.[1][3][5] This is often attributed to the formation of a sodium-coordinated intermediate that sterically hinders attack at the N-2 position. In contrast, polar aprotic solvents like dimethylformamide (DMF) with weaker bases such as potassium carbonate (K₂CO₃) can lead to mixtures of N-1 and N-2 isomers.[2][6]
-
Substituent Effects: The electronic nature and position of substituents on the indazole ring can influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can impact the N-1/N-2 ratio.
-
Alkylating Agent: The nature of the electrophile also plays a role. While simple alkyl halides are commonly used, other reagents can offer different selectivities. For instance, Mitsunobu conditions have been shown to favor N-2 alkylation for certain indazole substrates.[3][7]
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the isomeric ratio.
Experimental Protocols
Protocol 1: Selective N-1 Alkylation of this compound
This protocol is designed to maximize the yield of the thermodynamically favored N-1 alkylated product. The use of sodium hydride in THF is a well-established method for achieving high N-1 regioselectivity.[1][3][8]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).
-
Add anhydrous THF to dissolve the starting material (concentration approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the mixture back down to 0 °C.
-
Add the alkylating agent (1.1 equivalents) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the pure N-1 alkylated 3-bromo-indazole-5-carbaldehyde.
Characterization of Regioisomers:
Distinguishing between the N-1 and N-2 isomers is crucial. This is typically achieved using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC). For the N-1 isomer, a correlation is expected between the protons of the alkyl group's α-carbon and the C7a carbon of the indazole ring.[7]
Protocol 2: N-2 Alkylation of this compound
Achieving high selectivity for the N-2 isomer can be more challenging and is often substrate-dependent. Conditions that favor kinetic control or employ specific directing effects are generally required. One approach involves the use of acid catalysis with specific alkylating agents.[9][10] Another potential method involves Mitsunobu conditions, which have shown a preference for N-2 alkylation with some indazole systems.[3][7]
Method A: Acid-Catalyzed Alkylation
This method utilizes an acid catalyst to promote selective N-2 alkylation with diazo compounds or other suitable alkylating agents.[9]
Materials:
-
This compound
-
Alkylating agent (e.g., ethyl 2,2,2-trichloroacetimidate)
-
Trifluoromethanesulfonic acid (TfOH) or Copper(II) triflate (Cu(OTf)₂)
-
Anhydrous solvent (e.g., dichloromethane, DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the alkylating agent (1.5 equivalents).
-
Add the anhydrous solvent.
-
Cool the mixture to 0 °C.
-
Add the acid catalyst (e.g., TfOH, 1.25 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Method B: Mitsunobu Reaction
Materials:
-
This compound
-
Alcohol (R-OH, 1.5 equivalents)
-
Triphenylphosphine (PPh₃, 1.5 equivalents)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)
-
Anhydrous THF
Procedure:
-
Dissolve this compound, the alcohol, and PPh₃ in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add DIAD or DEAD dropwise.
-
Allow the reaction to stir at room temperature until completion.
-
Concentrate the reaction mixture and purify by flash column chromatography.
Data Summary
The choice of reaction conditions will dictate the regiochemical outcome. The following table provides a general guide for the expected major product based on the selected protocol.
| Protocol | Base/Catalyst | Solvent | Expected Major Isomer | Rationale |
| 1 | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | N-1 | Thermodynamic control, steric hindrance at N-2 by Na⁺ coordination.[1][3] |
| 2A | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane (DCM) | N-2 | Kinetic control under acidic conditions.[9][10] |
| 2B | - (Mitsunobu) | Tetrahydrofuran (THF) | N-2 | Often favors the kinetically controlled product.[3][7] |
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for the N-alkylation of this compound and the decision-making process for achieving regioselectivity.
Caption: Experimental workflow for selective N-1 and N-2 alkylation.
Caption: Decision logic for achieving regioselective N-alkylation.
Conclusion
The regioselective N-alkylation of this compound is a critical transformation for the synthesis of novel drug candidates. By carefully selecting the reaction conditions, researchers can direct the alkylation to either the N-1 or N-2 position with high selectivity. The protocols outlined in this application note provide a robust starting point for these synthetic endeavors. It is essential to empirically verify the regiochemistry of the products through rigorous spectroscopic analysis.
References
-
Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1951. [Link]
-
Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 169-182. [Link]
-
Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]
-
Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Wang, L., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(64), 8969-8972. [Link]
-
Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
ResearchGate. (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity. ResearchGate. [Link]
-
Williams, A. M., et al. (2024). Data-driven development of a selective and scalable N1-indazole alkylation. Chemical Science, 15(9), 3241-3248. [Link]
-
Cugnon de Sévricourt, M., et al. (2007). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Tetrahedron, 63(35), 8756-8761. [Link]
-
Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]
-
ResearchGate. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]
-
MPG.PuRe. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
The Royal Society of Chemistry. (2024). Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. The Royal Society of Chemistry. [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. Sunway Pharm Ltd. [Link]
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Application Notes and Protocols for the Strategic Use of 3-Bromo-1H-indazole-5-carbaldehyde as a Synthetic Intermediate
Introduction: The Privileged Indazole Scaffold and the Utility of a Bifunctional Intermediate
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This heterocyclic system is a key structural motif in numerous approved drugs and clinical candidates, demonstrating a wide spectrum of pharmacological activities including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][4][5] A significant portion of these therapeutics are kinase inhibitors, where the indazole core often serves as a bioisostere of adenine, effectively interacting with the hinge region of the ATP-binding pocket of protein kinases.[6]
Within this context, 3-Bromo-1H-indazole-5-carbaldehyde emerges as a highly valuable and versatile synthetic intermediate.[7] Its strategic design incorporates two distinct and orthogonally reactive functional groups: a bromine atom at the C3-position and a carbaldehyde at the C5-position. This bifunctionality allows for sequential and controlled modifications, making it an ideal starting point for the construction of complex molecular architectures and diverse compound libraries essential for drug discovery and lead optimization.[] The bromine atom acts as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl and heteroaryl moieties.[9] Simultaneously, the aldehyde group provides a gateway for a host of transformations, most notably reductive amination, to install amine functionalities that can enhance solubility and introduce critical new binding interactions.[6][10]
This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed, field-proven protocols for its application in key transformations relevant to researchers, medicinal chemists, and drug development professionals.
Physicochemical Properties and Handling
A thorough understanding of the intermediate's properties is critical for successful experimentation.
| Property | Value | Reference |
| Molecular Formula | C₈H₅BrN₂O | [7][11] |
| Molecular Weight | 225.04 g/mol | [7][11] |
| CAS Number | 201227-38-5 | [7][11] |
| Appearance | Brown or light yellow solid/powder | [7][11][12] |
| Purity | ≥97% | [7] |
| Melting Point | ~62-64 °C | [12] |
| Storage Conditions | Store at 0 - 8 °C, away from light and oxidizing agents. | [7][12] |
Core Application I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a paramount tool in medicinal chemistry for forging carbon-carbon bonds.[13] Its application to the 3-bromoindazole scaffold is instrumental in developing kinase inhibitors, where an appended aryl or heteroaryl group at this position often occupies a hydrophobic region of the ATP-binding site, significantly influencing potency and selectivity.[9]
Principle and Mechanistic Insight
The reaction couples the organohalide (3-bromoindazole) with an organoboron species (boronic acid or ester) using a palladium catalyst. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the organic group from boron to palladium (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[13] The choice of palladium source, ligand, and base is critical to ensure high yields and minimize side reactions, such as premature debromination.[14] Ligands like those in Pd(dppf)Cl₂ or bulky phosphines (e.g., SPhos) stabilize the palladium complex and facilitate the key steps of the catalytic cycle.[13][15][16]
Caption: Workflow for the Suzuki-Miyaura Cross-Coupling Reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv.)
-
Aryl- or heteroarylboronic acid (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv.)
-
Potassium carbonate (K₂CO₃) (3.0 equiv.), anhydrous
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Reaction vessel (e.g., round-bottom flask or microwave vial) equipped with a stir bar and condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To the reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen) three times to ensure an oxygen-free environment. This is crucial as oxygen can deactivate the palladium catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed 1,4-dioxane/water solvent mixture.
-
Reaction: Heat the mixture to 80–100 °C with vigorous stirring. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 16 hours.[15]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure 3-aryl-1H-indazole-5-carbaldehyde.
Core Application II: Amine Synthesis via Reductive Amination
Reductive amination is a robust and highly efficient method for converting aldehydes and ketones into amines.[17] For the 5-carbaldehyde moiety, this transformation is key for installing amine side chains that can improve aqueous solubility, introduce a basic center for salt formation, or form critical hydrogen bond interactions with the target protein, thereby enhancing binding affinity and modulating pharmacokinetic properties.
Principle and Mechanistic Insight
The reaction typically proceeds in a one-pot fashion. First, the aldehyde reacts with a primary or secondary amine under mildly acidic conditions to form a hemiaminal, which then dehydrates to an iminium ion intermediate. A selective reducing agent, present in the same pot, then reduces the iminium ion to the final amine product.[10]
The choice of reducing agent is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice.[18] Its mild nature and steric bulk make it highly selective for the protonated iminium ion over the starting aldehyde, preventing competitive reduction of the aldehyde to an alcohol.[18] This selectivity is the cornerstone of the one-pot procedure's success. The reaction is often catalyzed by a weak acid, like acetic acid, which facilitates the dehydration step to form the iminium ion.[19]
Caption: Workflow for the One-Pot Reductive Amination Reaction.
Detailed Protocol: Reductive Amination
Materials:
-
This compound (1.0 equiv.)
-
Primary or secondary amine (1.1 equiv.)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv.)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous
-
Acetic acid (optional, catalytic amount, e.g., 0.1 equiv.)
-
Reaction vessel with stir bar
Procedure:
-
Vessel Preparation: Dissolve this compound in the anhydrous solvent (DCM or DCE) in the reaction vessel.
-
Amine Addition: Add the selected primary or secondary amine, followed by the catalytic amount of acetic acid. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reducing Agent Addition: Add the sodium triacetoxyborohydride (STAB) portion-wise to control any initial effervescence.
-
Causality Note: STAB is moisture-sensitive and should be handled quickly. Adding it in portions prevents a rapid, exothermic reaction.
-
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or crystallization to yield the desired 5-(aminomethyl)-3-bromo-1H-indazole derivative.
Synthesis of the Starting Intermediate
For comprehensive research, understanding the synthesis of the title compound is beneficial. This compound is often prepared from commercially available 5-bromoindole via a nitrosation reaction, which proceeds through an oxidative ring expansion mechanism.[6][11]
Caption: Common synthetic route to the title intermediate.
A typical procedure involves treating a solution of 5-bromoindole with an aqueous solution of sodium nitrite (NaNO₂) under acidic conditions (e.g., using HCl).[11] The reaction is carefully controlled at low temperatures to manage the reaction exotherm and selectivity, yielding the desired indazole-3-carbaldehyde in good yields after purification.[6][11]
Conclusion
This compound is a powerful and strategically designed synthetic intermediate. Its bifunctional nature provides medicinal chemists with a reliable platform for generating novel and diverse libraries of indazole-based compounds. The protocols detailed herein for Suzuki-Miyaura coupling at the C3-position and reductive amination at the C5-position represent robust and scalable methods for elaborating this scaffold. By leveraging these distinct reactive sites, researchers can efficiently navigate structure-activity relationships, optimize pharmacokinetic profiles, and accelerate the discovery and development of next-generation therapeutics, particularly in the highly competitive field of kinase inhibitors.[20]
References
-
Jadhav, S. D., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(13), 5087. Available at: [Link]
-
Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. Available at: [Link]
-
Faisal, M., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
- Sharma, R., et al. (2018). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Chemical and Pharmaceutical Research, 10(4), 1-13.
-
Tala, S. R., et al. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments. Molecules, 26(23), 7417. Available at: [Link]
-
Goud, B. S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26305-26316. Available at: [Link]
- El Kazzouli, S., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
-
Clivot, C., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12695-12704. Available at: [Link]
-
Cilibrizzi, A., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(2), 1846-1856. Available at: [Link]
- Cohen, M. S., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3626-3630.
-
Berteina-Raboin, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances, 11(3), 1709-1720. Available at: [Link]
-
GSK. (2013). Reductive Amination. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 278, 116812. Available at: [Link]
-
Fisher Scientific. Explore our new range of products for Reductive Amination. Available at: [Link]
-
ChemBK. 5-bromo-1H-indazole-3-carbaldehyde. Available at: [Link]
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- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-1H-indazole-3-carbaldehyde
Introduction: The Versatility of the Indazole Scaffold
The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase inhibitors like Axitinib and Pazopanib.[1] 5-Bromo-1H-indazole-3-carbaldehyde is a particularly valuable synthetic intermediate, offering three distinct points for chemical modification: the bromine-bearing C5 position, the aldehyde at C3, and the pyrrolic nitrogen (N1).[2] The C5-bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds.[2]
This guide provides an in-depth analysis and detailed protocols for four key palladium-catalyzed transformations of 5-Bromo-1H-indazole-3-carbaldehyde: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The protocols are designed for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block for the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling: Building Biaryl Indazole Scaffolds
The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling for creating C(sp²)-C(sp²) bonds. Its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids and esters make it a first-choice strategy for arylating the indazole C5 position.
Mechanistic Considerations
The catalytic cycle, illustrated below, begins with the oxidative addition of the aryl bromide to a Pd(0) species. This is often the rate-limiting step. Subsequent transmetalation with a boronic acid (activated by a base) and reductive elimination yields the biaryl product and regenerates the Pd(0) catalyst.
-
Choice of Catalyst & Ligand: For electron-deficient aryl bromides like our substrate, a catalyst system that promotes rapid oxidative addition is crucial. Palladium complexes with bulky, electron-rich phosphine ligands such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are highly effective.[3][4] The dppf ligand stabilizes the Pd(0) state and facilitates both oxidative addition and reductive elimination.
-
Choice of Base & Solvent: A base is required to activate the boronic acid, forming a more nucleophilic boronate species. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[5][6] A mixed solvent system, typically an organic solvent like 1,4-dioxane with water, is necessary to dissolve both the organic substrate and the inorganic base.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of 5-Bromo-1H-indazole-3-carbaldehyde with 4-methoxyphenylboronic acid.
-
Reagent Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-1H-indazole-3-carbaldehyde (225 mg, 1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol, 1.1 equiv), and potassium carbonate (K₂CO₃, 415 mg, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂, 41 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes. Alternatively, use three freeze-pump-thaw cycles.
-
Reaction: Place the sealed flask under a positive pressure of argon and heat the mixture to 80-100 °C in an oil bath. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-12 hours).[6]
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate (20 mL).[6] Transfer the filtrate to a separatory funnel, add water (20 mL), and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Data Summary: Suzuki-Miyaura Reaction Conditions
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Arylboronic Acids | Pd(dppf)Cl₂ (2-5%) | K₂CO₃ | Dioxane/H₂O | 80-100 | Good to Excellent | [3][6] |
| Heteroarylboronic Acids | Pd(PPh₃)₄ (5%) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | Good | [5] |
| Vinylboronic Acids | Pd(OAc)₂/RuPhos (3%) | K₃PO₄ | Dioxane/H₂O | 100 | Good | [5] |
Heck Reaction: Olefinic Functionalization
The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a powerful method for installing vinyl groups at the C5 position.[7] This transformation is pivotal for synthesizing precursors to complex molecules, such as the drug Axitinib.[8]
Mechanistic Considerations & Causality
The Heck reaction follows a similar catalytic cycle to the Suzuki coupling, involving oxidative addition and reductive elimination. The key difference is the alkene insertion step (migratory insertion) and the subsequent β-hydride elimination which forms the product and regenerates the catalyst.[9]
-
Challenge of Debromination: A significant side reaction with bromo-indazoles is hydro-debromination, where the starting material is reduced to the parent indazole.[8] This occurs when the intermediate alkylpalladium complex undergoes β-hydride elimination away from the desired product pathway.
-
Protocol Insight: To mitigate debromination, reaction conditions can be optimized. The use of phosphine ligands (e.g., PPh₃) and specific bases is critical.[10] High-speed ball-milling has also been shown to be an effective, solvent-free method that can improve selectivity and yield for this substrate class.[8]
Experimental Protocol: Heck Reaction
This protocol outlines the coupling of 5-Bromo-1H-indazole-3-carbaldehyde with n-butyl acrylate.
-
Reagent Preparation: In a sealed tube, combine 5-Bromo-1H-indazole-3-carbaldehyde (225 mg, 1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 5.6 mg, 0.025 mmol, 2.5 mol%), and triphenylphosphine (PPh₃, 13 mg, 0.05 mmol, 5 mol%).
-
Solvent and Reagent Addition: Add N,N-dimethylformamide (DMF, 5 mL), n-butyl acrylate (256 mg, 2.0 mmol, 2.0 equiv), and triethylamine (Et₃N, 202 mg, 2.0 mmol, 2.0 equiv).
-
Degassing and Reaction: Seal the tube and degas the mixture with argon for 10 minutes. Heat the reaction to 120-140 °C for 12-24 hours.[10]
-
Work-up: After cooling, dilute the reaction mixture with water (25 mL) and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic extracts, wash with water and then brine, dry over Na₂SO₄, and concentrate. Purify the product via silica gel chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction requires a dual catalytic system of palladium and a copper(I) salt (typically CuI).[12]
Mechanistic Considerations & Causality
The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings. The copper cycle involves the deprotonation of the terminal alkyne by a base, followed by the formation of a copper(I) acetylide intermediate.[13] This copper acetylide then undergoes transmetalation with the Ar-Pd(II)-X complex.
-
Substrate Reactivity: Aryl bromides are less reactive than the corresponding aryl iodides in Sonogashira couplings.[14] Therefore, forcing conditions (higher temperatures, more active catalysts) may be required for 5-Bromo-1H-indazole-3-carbaldehyde compared to its iodo-analogue.
-
Copper-Free Variants: To avoid issues with copper, such as the formation of alkyne homocoupling (Glaser coupling) byproducts, copper-free Sonogashira protocols have been developed. These typically rely on more active palladium catalysts and stronger bases.[13]
-
Choice of Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves both as a base to deprotonate the alkyne and often as the solvent.[12]
Experimental Protocol: Sonogashira Coupling
This protocol describes the coupling with phenylacetylene.
-
Reagent Preparation: To a Schlenk flask, add 5-Bromo-1H-indazole-3-carbaldehyde (225 mg, 1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 35 mg, 0.05 mmol, 5 mol%), and copper(I) iodide (CuI, 10 mg, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (10 mL) followed by phenylacetylene (112 mg, 1.1 mmol, 1.1 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed, as monitored by TLC. Reactions are often complete within 2-6 hours.[14]
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and filter through Celite® to remove catalyst residues.
-
Purification: Wash the filtrate with water, then brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, a critical transformation in pharmaceutical synthesis.[15] This reaction couples an aryl halide with a primary or secondary amine.[16]
Mechanistic Considerations & Causality
The catalytic cycle is analogous to C-C couplings but involves an amine as the nucleophile.[17]
-
Ligand is Key: The choice of phosphine ligand is paramount for success. Bulky, electron-rich "Buchwald ligands" (e.g., RuPhos, XPhos) are highly effective as they promote the challenging reductive elimination step that forms the C-N bond.[18]
-
Base Sensitivity: The indazole N-H proton is acidic and can interfere with the reaction. Furthermore, the aldehyde group can be sensitive to the strong bases (e.g., NaOtBu, LHMDS) typically required.[19] The choice of a non-nucleophilic, strong base is critical. LHMDS has been shown to be effective in systems with sensitive functional groups, potentially by forming a lithium aggregate that acts as an in situ protecting group.[18]
-
Protecting Group Strategy: For particularly sensitive substrates or to direct regioselectivity, protection of the indazole N1-H may be necessary prior to coupling.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol details the coupling with morpholine.
-
Reagent Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add 5-Bromo-1H-indazole-3-carbaldehyde (225 mg, 1.0 mmol, 1.0 equiv) and lithium bis(trimethylsilyl)amide (LHMDS, 1.2 mL of a 1.0 M solution in THF, 1.2 mmol, 1.2 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18 mg, 0.02 mmol, 2 mol%) and RuPhos (37 mg, 0.08 mmol, 8 mol%) in anhydrous, degassed toluene (2 mL).
-
Reaction Setup: Add the catalyst pre-mixture to the Schlenk tube, followed by morpholine (105 mg, 1.2 mmol, 1.2 equiv) and additional anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture to 90-110 °C for 16-24 hours.[18]
-
Work-up: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.
Conclusion
5-Bromo-1H-indazole-3-carbaldehyde is a robust and versatile building block for drug discovery and materials science. The palladium-catalyzed Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide reliable and high-yielding pathways to functionalize the C5 position. Successful application requires careful consideration of the catalyst system, base, and solvent to account for the electronic nature of the indazole core and the reactivity of the aldehyde functional group. The protocols and insights provided herein serve as a comprehensive guide for scientists to effectively utilize this key intermediate in their synthetic endeavors.
References
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Ali Ben-Yahia, S. et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available at: [Link]
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An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). National Institutes of Health (NIH). Available at: [Link]
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Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2015). ResearchGate. Available at: [Link]
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Abbiati, G. et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
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Intramolecular Heck reaction. Wikipedia. Available at: [Link]
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An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2019). National Institutes of Health (NIH). Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Li, J. et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). National Institutes of Health (NIH). Available at: [Link]
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Heck Reaction. Organic Chemistry Portal. Available at: [Link]
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Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Available at: [Link]
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Sonogashira coupling. Wikipedia. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. RSC Publishing. Available at: [Link]
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Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. Available at: [Link]
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Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Application Notes and Protocols: Synthesis of Biologically Active Indazole Derivatives from 3-Bromo Precursors
Abstract
Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their diverse biological activities, ranging from anti-cancer to anti-inflammatory properties, have fueled extensive research into their synthesis and functionalization.[1][2][4] This guide provides a comprehensive overview of synthetic strategies for preparing biologically active indazole derivatives, with a particular focus on the versatile 3-bromoindazole precursor. We delve into the mechanistic underpinnings and provide detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the 3-bromoindazole scaffold for the discovery of novel bioactive molecules.
The Strategic Importance of the 3-Bromoindazole Scaffold
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in drug discovery.[3][5] Its unique structural and electronic properties allow it to interact with a wide range of biological targets. The introduction of a bromine atom at the 3-position provides a versatile handle for a multitude of transition metal-catalyzed cross-coupling reactions. This strategic placement allows for the late-stage introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for biological screening.
The reactivity of the C-X bond in cross-coupling reactions generally follows the order I > Br > Cl. While 3-iodoindazoles are more reactive, 3-bromoindazoles offer a good balance of reactivity, stability, and commercial availability, making them ideal starting materials for many synthetic campaigns.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Indazole Functionalization
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the functionalization of indazoles is no exception.[6] Palladium-based catalysts, in particular, have proven to be exceptionally effective in forging new carbon-carbon and carbon-nitrogen bonds at the 3-position of the indazole ring.
Suzuki-Miyaura Coupling: Forging C-C (Aryl-Aryl) Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[7][8][9] In the context of 3-bromoindazoles, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, which are often crucial for modulating biological activity.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts are the cornerstone of this reaction. Pd(PPh₃)₄ is a common choice, offering a good balance of reactivity and stability.[7][8] For more challenging couplings, more sophisticated catalyst systems involving bulky, electron-rich phosphine ligands (e.g., RuPhos) may be necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[7]
-
Base: A base is required to activate the organoboron species. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are frequently used.[7][8] The choice of base can significantly impact the reaction outcome, and empirical screening is often necessary.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is typically employed. Water is essential for the transmetalation step. The use of microwave irradiation can dramatically reduce reaction times.[7][8]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromoindazoles
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a microwave vial, add 3-bromoindazole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), cesium carbonate (2.0-3.0 equiv.), and Pd(PPh₃)₄ (0.05-0.10 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane/water (e.g., 4:1 v/v) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (typically 100-140°C) for a specified time (15-60 minutes).[7][8]
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling of 3-Bromoindazoles
| Entry | Arylboronic Acid | Product | Yield (%) | Biological Activity of Product Class |
| 1 | Phenylboronic acid | 3-Phenyl-1H-indazole | 85-95 | Kinase inhibitors[10][11] |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1H-indazole | 80-90 | Anti-cancer agents[12] |
| 3 | Pyridin-3-ylboronic acid | 3-(Pyridin-3-yl)-1H-indazole | 70-85 | PARP inhibitors (e.g., Niraparib)[13][14][15] |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[16][17][18] This reaction is invaluable for the synthesis of 3-aminoindazole derivatives, which are prevalent in many biologically active compounds.
Causality Behind Experimental Choices:
-
Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[19] Sterically hindered and electron-rich phosphine ligands, such as Xantphos or Josiphos-type ligands, are often required to facilitate the reductive elimination step, which is typically the rate-limiting step.[20]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.[19]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromoindazoles
This protocol is a general guideline and requires an inert atmosphere.
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon), add 3-bromoindazole (1.0 equiv.), the desired amine (1.1-1.5 equiv.), sodium tert-butoxide (1.5-2.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), and the appropriate phosphine ligand (e.g., Xantphos, 0.04-0.10 equiv.) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Buchwald-Hartwig Amination of 3-Bromoindazoles
| Entry | Amine | Product | Yield (%) | Biological Activity of Product Class |
| 1 | Aniline | N-Phenyl-1H-indazol-3-amine | 75-85 | Kinase inhibitors[21] |
| 2 | Morpholine | 3-(Morpholino)-1H-indazole | 80-90 | Anti-inflammatory agents |
| 3 | Benzylamine | N-Benzyl-1H-indazol-3-amine | 70-80 | Anti-cancer agents[12] |
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[22] This reaction provides a straightforward route to 3-alkynylindazoles, which can serve as versatile intermediates for further transformations or exhibit interesting biological properties themselves.
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira coupling typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is commonly used. It serves to deprotonate the terminal alkyne and also acts as a solvent.
Experimental Protocol: Sonogashira Coupling of 3-Bromoindazoles
This protocol is a general guideline and should be performed under an inert atmosphere.
-
Reaction Setup: To a Schlenk flask, add 3-bromoindazole (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv.), and copper(I) iodide (CuI, 0.04-0.10 equiv.).
-
Solvent and Reagent Addition: Add an amine solvent (e.g., triethylamine) and the terminal alkyne (1.2-1.5 equiv.).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60°C) until the reaction is complete.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNA r): An Alternative Pathway
While palladium-catalyzed reactions are dominant, nucleophilic aromatic substitution (SNA r) can be a viable alternative for the functionalization of 3-bromoindazoles, particularly when the indazole ring is activated by electron-withdrawing groups.[23][24][25][26]
Mechanism: The SNA r mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[27] Subsequent elimination of the bromide leaving group restores the aromaticity. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex.[24][25]
Experimental Protocol: SNA r of a Nitro-Substituted 3-Bromoindazole
-
Reaction Setup: Dissolve the electron-deficient 3-bromoindazole (e.g., 3-bromo-5-nitro-1H-indazole) in a polar aprotic solvent like DMF or DMSO.
-
Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide or a primary/secondary amine, 1.1-1.5 equiv.).
-
Reaction Conditions: Stir the reaction at room temperature or with heating, monitoring the progress by TLC.
-
Work-up: Pour the reaction mixture into water and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify by column chromatography or recrystallization.
Case Study: Synthesis of Niraparib
Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of cancer.[13][14] Its synthesis prominently features the functionalization of an indazole core. Several synthetic routes have been developed, often involving the coupling of a substituted indazole moiety with a piperidine fragment.[15][28][29] One common strategy involves a Suzuki-Miyaura coupling to attach the piperidinylphenyl group to the indazole scaffold.
Visualization: Retrosynthetic Analysis of Niraparib
Caption: A simplified retrosynthetic analysis of Niraparib.
Conclusion
The 3-bromoindazole scaffold is a remarkably versatile platform for the synthesis of biologically active molecules. The palladium-catalyzed cross-coupling reactions discussed herein provide robust and reliable methods for the introduction of a wide range of functional groups at the 3-position. By understanding the underlying principles and optimizing the reaction conditions, researchers can efficiently generate diverse libraries of indazole derivatives for drug discovery programs. The continued development of novel catalytic systems and synthetic methodologies will undoubtedly further expand the chemical space accessible from this privileged starting material.
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (URL: [Link])
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Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (URL: [Link])
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (URL: [Link])
-
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (URL: [Link])
-
Pathways for the synthesis of indazole derivatives. (URL: [Link])
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. (URL: [Link])
-
Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (URL: [Link])
-
Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (URL: [Link])
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (URL: [Link])
-
Synthesis of Niraparib, a cancer drug candidate. (URL: [Link])
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (URL: [Link])
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (URL: [Link])
-
Production of Niraparib using Imine Reductases. (URL: [Link])
-
Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. (URL: [Link])
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Buchwald–Hartwig amination. (URL: [Link])
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (URL: [Link])
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (URL: [Link])
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A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. (URL: [Link])
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Buchwald-Hartwig Amination. (URL: [Link])
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. (URL: [Link])
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Nucleophilic aromatic substitution. (URL: [Link])
-
Nucleophilic Aromatic Substitution. (URL: [Link])
-
Buchwald-Hartwig Cross Coupling Reaction. (URL: [Link])
-
Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. (URL: [Link])
-
16.6: Nucleophilic Aromatic Substitution. (URL: [Link])
-
Concerted Nucleophilic Aromatic Substitution Reactions. (URL: [Link])
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. (URL: [Link])
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (URL: [Link])
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (URL: [Link])
-
Sonogashira Coupling. (URL: [Link])
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The Strategic Application of 3-Bromo-1H-indazole-5-carbaldehyde in Modern Cancer Research: A Guide to Synthesis and Cellular Analysis
The indazole scaffold represents a cornerstone in contemporary medicinal chemistry, particularly in the relentless pursuit of novel oncology therapeutics. Its unique structural and electronic properties have rendered it a "privileged scaffold," forming the core of numerous FDA-approved kinase inhibitors such as Axitinib and Pazopanib.[1][2] Within this chemical class, 3-Bromo-1H-indazole-5-carbaldehyde has emerged as a pivotal building block—a versatile and highly strategic starting material for the synthesis of a new generation of targeted anti-cancer agents.[3][4]
This comprehensive guide provides an in-depth exploration of the application of this compound in cancer research. We will delve into the synthetic utility of this compound, offering a detailed protocol for the construction of a model kinase inhibitor. Subsequently, we will present a suite of robust, field-proven protocols for the biological evaluation of these synthesized molecules in relevant cancer cell models. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical tool in their own research endeavors.
The Rationale: Why this compound?
The strategic importance of this compound lies in its trifecta of reactive sites, which allow for a modular and divergent approach to chemical synthesis. The aldehyde group provides a handle for the construction of various heterocyclic systems or for reductive amination to introduce diverse side chains.[5] The bromo substituent is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl moieties.[6] Finally, the indazole nitrogen can be alkylated or arylated to further modulate the compound's physicochemical properties and biological activity. This inherent versatility allows for the systematic exploration of chemical space around the core indazole scaffold, a critical aspect of modern drug discovery.
From Building Block to Bioactive Molecule: A Synthetic Workflow
The following section outlines a representative synthetic workflow for the preparation of a potential kinase inhibitor from this compound. This protocol is based on established synthetic methodologies for indazole-based compounds and is designed to be adaptable for the synthesis of a library of analogs.
Protocol 1: Synthesis of a 3-Aryl-1H-indazole-5-carbaldehyde Derivative via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a commercially available arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask. The reaction mixture should be a suspension.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-aryl-1H-indazole-5-carbaldehyde derivative.
Biological Evaluation: Unveiling the Anti-Cancer Potential
Following the successful synthesis of indazole derivatives, the next critical phase is the comprehensive evaluation of their biological activity. The following protocols provide step-by-step instructions for key in vitro assays to characterize the anti-cancer properties of your synthesized compounds.
Experimental Workflow for In Vitro Evaluation
The following diagram illustrates a typical workflow for the in vitro evaluation of newly synthesized potential cancer therapeutics.
Caption: A typical workflow for the in vitro evaluation of synthesized compounds.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for assessing the ability of a synthesized compound to inhibit the activity of a specific protein kinase. The ADP-Glo™ Kinase Assay is a common platform for this purpose.[7]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Synthesized indazole derivative (test compound)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compound or DMSO (as a vehicle control) to each well.
-
Kinase Addition: Add the kinase to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.
Protocol 3: Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[8][9][10]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized indazole derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC₅₀ value.
Protocol 4: Apoptosis Detection by Annexin V Staining
This protocol describes the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry analysis.[1][2][11][12]
Materials:
-
Cancer cell line
-
Synthesized indazole derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the synthesized compound at various concentrations for a specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining
This protocol outlines the analysis of cell cycle distribution by staining cellular DNA with propidium iodide and analyzing it via flow cytometry.[3][4][5]
Materials:
-
Cancer cell line
-
Synthesized indazole derivative
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in the PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Interpreting the Data: A Mechanistic Glimpse
The data generated from these assays provide a comprehensive initial profile of the synthesized indazole derivative's anti-cancer activity.
| Assay | Parameter Measured | Interpretation |
| In Vitro Kinase Assay | IC₅₀ | Potency of the compound against a specific kinase. |
| MTT Assay | IC₅₀ | Concentration at which the compound inhibits cell viability by 50%. |
| Annexin V Assay | Percentage of apoptotic cells | Indicates if the compound induces programmed cell death. |
| Cell Cycle Analysis | Cell population in G0/G1, S, G2/M | Reveals if the compound causes cell cycle arrest at a specific phase. |
A potent kinase inhibitor is expected to have a low IC₅₀ value in the biochemical assay. This should translate to a low IC₅₀ in the cell viability assay, indicating that the compound is effective at killing cancer cells. The apoptosis and cell cycle assays provide further mechanistic insights. For instance, an increase in the apoptotic cell population and an accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) are hallmarks of many successful anti-cancer drugs.
Visualizing the Impact: A Representative Signaling Pathway
Many indazole-based kinase inhibitors target key signaling pathways that are often dysregulated in cancer, such as the RAF-MEK-ERK pathway. The diagram below illustrates this pathway and the potential point of intervention for a synthesized inhibitor.
Caption: The RAF-MEK-ERK signaling pathway and a potential point of inhibition.
Conclusion
This compound is a powerful and versatile tool in the arsenal of medicinal chemists and cancer biologists. Its strategic utility as a synthetic intermediate allows for the rapid generation of diverse libraries of novel indazole-based compounds. The protocols outlined in this guide provide a robust framework for the synthesis and subsequent biological evaluation of these compounds, enabling researchers to efficiently identify and characterize new potential anti-cancer agents. By combining rational drug design, efficient synthesis, and comprehensive biological testing, the full potential of this important chemical scaffold can be realized in the ongoing fight against cancer.
References
-
Tandon, N., Luxami, V., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(34), 20863-20901. Available from: [Link]
-
Li, Y., Zhang, H., & Wang, S. (2020). Recent Advances in the Development of Indazole-based Anticancer Agents. ChemMedChem, 15(18), 1716-1733. Available from: [Link]
-
Wei, W., Liu, Z., Wu, X., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, H. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(26), 15675-15687. Available from: [Link]
-
Wei, W., Liu, Z., Wu, X., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, H. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(26), 15675-15687. Available from: [Link]
-
Wang, D., Wang, L., & Zhang, Y. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 20(24), 2206-2218. Available from: [Link]
-
Li, J., Wang, Y., Zhang, Y., Li, Y., Liu, Y., & Zhang, H. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4086. Available from: [Link]
-
Kou, J., Wu, Y., & Zhang, H. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(9), 3721. Available from: [Link]
-
Legrand, B., El-Ghozzi, M., Giraud, F., Gellis, A., & Vanelle, P. (2017). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Tetrahedron, 73(33), 4973-4978. Available from: [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Available from: [Link]
-
University of California San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Available from: [Link]
-
NIH. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available from: [Link]
-
NIH. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]
-
Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Available from: [Link]
-
The Annexin V Apoptosis Assay. (n.d.). Retrieved from [Link]
-
NIH. (n.d.). Assaying cell cycle status using flow cytometry. Available from: [Link]
-
University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Available from: [Link]
-
NIH. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available from: [Link]
-
ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Available from: [Link]
-
RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available from: [Link]
- Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
-
New Drug Approvals. (2016). Niraparib; MK 4827. Available from: [Link]
- Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
Sources
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biologi.ub.ac.id [biologi.ub.ac.id]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. kumc.edu [kumc.edu]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-1H-indazole-5-carbaldehyde
Introduction: 3-Bromo-1H-indazole-5-carbaldehyde is a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors. Its synthesis, however, can be challenging, often plagued by issues with yield, regioselectivity, and purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and improve overall yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. The typical synthetic route involves the bromination of 1H-indazole followed by formylation at the 5-position.
Question 1: My overall yield is very low. What are the most likely causes and how can I fix them?
Answer: Low yield can stem from several factors throughout the two-step synthesis. Let's break down the potential issues by stage.
Cause A: Inefficient Bromination of the Indazole Ring
The first step, introducing a bromine atom at the C3 position, is crucial. Incomplete reaction or the formation of undesired isomers can significantly reduce the amount of starting material for the subsequent formylation step.
-
Underlying Chemistry: The indazole ring system has multiple reactive sites. Under neutral or acidic conditions, electrophilic substitution, such as bromination, preferentially occurs at the C3, C5, and C7 positions.[1] The goal is to selectively target the C3 position.
-
Troubleshooting Steps:
-
Choice of Brominating Agent: While liquid bromine can be used, it is highly volatile and toxic.[2] N-Bromosuccinimide (NBS) is a common and safer alternative. More recently, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound-assisted conditions has been shown to be highly efficient and rapid.[2][3][4]
-
Reaction Conditions:
-
Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are often used. A patent describes a high-yield (95%) bromination of 5-nitro-1H-indazole in DMF.[5]
-
Temperature: Control is critical. Running the reaction at low temperatures (e.g., -5°C to 0°C) during the addition of the brominating agent can help control selectivity and prevent side reactions.[5]
-
-
Stoichiometry: Ensure you are using at least one equivalent of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion, but a large excess may lead to di-brominated products.
-
Cause B: Poor Yield in the Vilsmeier-Haack Formylation Step
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles, but it requires careful execution.[6][7]
-
Underlying Chemistry: The reaction involves the formation of a Vilsmeier reagent, typically from DMF and phosphorus oxychloride (POCl₃), which is a weak electrophile.[8][9] This reagent then attacks the electron-rich 3-bromo-1H-indazole.
-
Troubleshooting Steps:
-
Vilsmeier Reagent Formation: The reagent should be prepared in situ at a low temperature (e.g., 0°C) before adding the 3-bromo-1H-indazole substrate.[8]
-
Reaction Temperature: After the addition of the indazole, the reaction may need to be stirred at room temperature or gently heated to proceed to completion. Monitor the reaction by TLC to determine the optimal time and temperature.
-
Hydrolysis (Work-up): The intermediate iminium salt must be hydrolyzed to yield the final aldehyde. This is typically achieved by adding the reaction mixture to a cold aqueous solution of a base, such as sodium acetate or sodium hydroxide, to neutralize the acidic conditions.[8] Improper work-up can lead to product degradation or incomplete hydrolysis.
-
Cause C: Product Loss During Purification
This compound can be challenging to purify due to its polarity and potential for instability.
-
Troubleshooting Steps:
-
Column Chromatography: This is the most common purification method.
-
Eluent System: A gradient of ethyl acetate in petroleum ether or hexane is a good starting point.
-
Silica Gel: Be aware that the product can sometimes streak or partially decompose on acidic silica gel. Using neutralized silica gel (by washing with a solvent containing a small amount of triethylamine) can mitigate this.
-
-
Recrystallization/Trituration: If chromatography is problematic, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane, DCM/hexane) or trituration with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, DCM) can be effective.[10][11]
-
Question 2: I am seeing multiple spots on my TLC plate after bromination. How can I improve the regioselectivity?
Answer: The formation of multiple brominated products is a common issue and points to a lack of regioselectivity.
-
Underlying Chemistry: The reactivity of the indazole ring positions is 5 > 3 > 7 for the neutral molecule in aqueous solution.[1] However, reaction conditions can heavily influence this. Over-bromination can also lead to di-substituted products.
-
Control Strategies:
-
Protecting Groups: While more synthetically intensive, protecting the N1 position of the indazole can alter the electron distribution and direct bromination to a different position. However, for C3 bromination, this is generally not required if conditions are optimized.
-
Precise Stoichiometry: Use no more than 1.05-1.1 equivalents of your brominating agent (e.g., NBS).
-
Temperature Control: As mentioned, maintaining low temperatures during the addition of the brominating agent is key to minimizing side reactions.[5]
-
Alternative Reagents: Ultrasound-assisted bromination using DBDMH has been reported to show good selectivity for the C3 position.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the final yield?
A1: Both the bromination and formylation steps are critical, but ensuring a high-yield, clean conversion in the initial bromination step is arguably more important. Any impurities or isomers formed in the first step will be carried through to the second, complicating the formylation reaction and making the final purification significantly more difficult. A clean starting material for the Vilsmeier-Haack reaction is paramount.
Q2: How can I confirm the structure and purity of my final product?
A2: A combination of analytical techniques is essential for confirmation.
-
¹H NMR: This is the most powerful tool for structural confirmation. The aldehyde proton should appear as a singlet at approximately 10.2 ppm. The aromatic protons will show a characteristic splitting pattern. Published data for 5-Bromo-1H-indazole-3-carboxaldehyde shows signals around 10.26 ppm (s, 1H, CHO), 8.52 ppm (d, 1H), 7.59 ppm (dd, 1H), and 7.46 ppm (d, 1H) in CDCl₃.[12]
-
¹³C NMR: This will confirm the number of unique carbons and their chemical environment. The aldehyde carbon typically appears around 187 ppm.[12]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (225.04 g/mol ) and the characteristic isotopic pattern for a bromine-containing compound.[10]
-
Melting Point: A sharp melting point close to the literature value (222 °C) indicates high purity.[12]
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, while the bromination-then-formylation route is common, other strategies exist. One notable method is the nitrosation of 5-bromoindole. This procedure can directly convert 5-bromoindole into 5-bromo-1H-indazole-3-carboxaldehyde in a single step with yields reported as high as 99% under optimized conditions.[13] This route avoids the separate bromination step and may be a more efficient alternative if the starting indole is readily available.
Optimized Protocol & Data
The following is a generalized protocol based on common literature procedures. Optimization will be required based on your specific laboratory conditions and reagents.
Step 1: Synthesis of 3-Bromo-1H-indazole
-
Dissolve 1H-indazole (1.0 eq) in a suitable solvent such as DMF or DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5°C.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-1H-indazole.
Step 2: Vilsmeier-Haack Formylation to this compound
-
In a separate flask under a nitrogen atmosphere, add anhydrous DMF (used as both solvent and reagent).
-
Cool the DMF to 0°C and slowly add phosphorus oxychloride (POCl₃) (approx. 1.5-2.0 eq) dropwise. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Dissolve the crude 3-bromo-1H-indazole (1.0 eq) from Step 1 in a minimal amount of anhydrous DMF.
-
Add the indazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After addition, allow the mixture to warm to room temperature and stir for 4-12 hours (monitor by TLC). Gentle heating (e.g., 40-50°C) may be necessary to drive the reaction to completion.
-
Cool the reaction mixture back to 0°C and carefully pour it onto crushed ice containing an excess of a base like sodium acetate or sodium hydroxide solution.
-
Stir vigorously until the intermediate hydrolyzes and a precipitate forms.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
| Parameter | Recommended Condition | Rationale |
| Bromination Reagent | NBS or DBDMH | Good reactivity, safer to handle than Br₂.[2] |
| Bromination Temp. | 0°C to Room Temp | Controls regioselectivity, minimizes side reactions.[5] |
| Formylation Reagent | POCl₃ / DMF | Standard for Vilsmeier-Haack formylation.[8][14] |
| Formylation Temp. | 0°C to 40-50°C | Initial low temp for reagent stability, heating to drive reaction. |
| Work-up | Quench in basic solution | Hydrolyzes the iminium intermediate to the aldehyde.[8] |
Visualizing the Process
Synthetic Workflow
The overall synthesis can be visualized as a two-step process, with a critical purification step.
Caption: A two-step workflow for the synthesis of this compound.
Troubleshooting Logic
When encountering low yield, a systematic approach is necessary to identify the root cause.
Caption: A troubleshooting decision tree for diagnosing low yield issues.
References
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 2022. [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC. National Institutes of Health.[Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack Reaction | NROChemistry. [Link]
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing.[Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Semantic Scholar.[Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research.[Link]
- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google P
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 2021. [Link]
-
Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - NIH. [Link]
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 2018. [Link]
-
Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole - ResearchGate. [Link]
Sources
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- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
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- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. 5-BROMO-1H-INDAZOLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 11. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 13. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpcbs.com [ijpcbs.com]
Technical Support Center: Purification of 3-Bromo-1H-indazole-5-carbaldehyde
Welcome to the dedicated technical support guide for the purification of 3-Bromo-1H-indazole-5-carbaldehyde (CAS No. 1086391-08-3). This resource is designed for researchers, medicinal chemists, and drug development professionals who handle this important heterocyclic building block. Indazole derivatives are pivotal in medicinal chemistry, serving as scaffolds for kinase inhibitors and other therapeutic agents[1][2]. However, achieving high purity for intermediates like this compound can be challenging.
This guide moves beyond simple protocols to provide in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to empower you to diagnose issues, optimize procedures, and ensure the quality of your material for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties I should be aware of before starting purification?
A1: Understanding the compound's properties is critical for selecting an appropriate purification strategy.
| Property | Value / Observation | Significance for Purification |
| Molecular Weight | 225.04 g/mol [3] | Standard molecular weight for calculations. |
| Physical Form | Typically a powder. Often described as a brown solid in crude form[1][4]. | The solid nature makes it a good candidate for recrystallization if initial purity is high. The brown color indicates impurities that may need to be removed. |
| Melting Point | 185-190 °C | A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities. |
| Solubility | Soluble in DMSO, ethyl acetate (EtOAc), and dichloromethane (CH₂Cl₂). Sparingly soluble in petroleum ether/heptane. | This solubility profile is ideal for normal-phase column chromatography (e.g., using EtOAc/petroleum ether gradients) and for selecting recrystallization solvents. |
| Chemical Stability | The aldehyde group can be susceptible to oxidation. The indazole ring is generally stable but can be sensitive to highly acidic or basic conditions. | Avoid unnecessarily harsh conditions. The reactivity of aldehydes can sometimes lead to degradation on acidic silica gel[5]. Store the purified compound in a cool, dark place, preferably under an inert atmosphere. |
Q2: What are the most common impurities found in crude this compound?
A2: Impurities typically originate from the synthetic route. A common synthesis involves the nitrosation of 5-bromoindole[1][4]. Potential impurities include:
-
Unreacted Starting Material: 5-bromoindole.
-
Side-Products: Isomeric indazoles or products from incomplete ring-closure.
-
Reagents: Residual acids or inorganic salts from the workup.
-
Degradation Products: Oxidized species (e.g., the corresponding carboxylic acid) or polymeric material, often contributing to the brown color.
Q3: Which analytical techniques are best for assessing the purity of my sample?
A3: A combination of techniques provides the most complete picture:
-
Thin-Layer Chromatography (TLC): The workhorse for rapid purity assessment and for developing a solvent system for column chromatography. A single spot under UV visualization is a good preliminary sign of purity. An example TLC system is petroleum ether/EtOAc (3:2), where the product has an Rf of approximately 0.40[4].
-
¹H NMR Spectroscopy: Provides structural confirmation and detects proton-bearing impurities. Look for sharp, well-resolved peaks and correct integration values. The characteristic aldehyde proton signal (around 10.16 ppm in DMSO-d6) and the indazole NH proton (a broad singlet around 14.11 ppm) should be clean[4].
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative purity analysis. A reversed-phase C18 column with a water/acetonitrile gradient is a common starting point.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Purification Workflow Decision Guide
Before proceeding, use this flowchart to select the most appropriate starting point for your purification based on the initial assessment of your crude material.
Caption: Decision guide for selecting a purification method.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process.
| Problem / Observation | Potential Cause | Expert-Recommended Solution & Rationale |
| Low Purity After Column Chromatography (Multiple spots on TLC of combined fractions) | 1. Inappropriate Solvent System: The chosen eluent does not provide adequate separation between your product and impurities (ΔRf is too small). | Solution: Perform a thorough solvent screen using TLC. Test various ratios of a non-polar solvent (e.g., heptane, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane). Aim for a system that places your product spot at an Rf of 0.3-0.4 for optimal separation. A reported successful eluent is petroleum ether/EtOAc (8:2)[1][4]. |
| 2. Column Overloading: Too much crude material was loaded relative to the amount of silica gel, exceeding the stationary phase's capacity. | Solution: As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1 for difficult separations. For easier separations, 30:1 may suffice. Overloading leads to broad, overlapping bands that cannot be resolved. | |
| 3. Compound Degradation on Silica: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds, particularly reactive aldehydes[5]. | Solution: If you suspect degradation (streaking on TLC, low recovery), consider two options: 1) Add a small amount (0.1-1%) of triethylamine to your eluent to neutralize the silica surface. 2) Use a less acidic stationary phase, such as neutral alumina. | |
| Product Fails to Crystallize (Oils out or remains soluble upon cooling) | 1. Incorrect Recrystallization Solvent: The solvent either dissolves the compound too well at cold temperatures or not well enough at hot temperatures. | Solution: The ideal solvent dissolves the compound completely when hot but very poorly when cold. Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent pairs (e.g., EtOAc/heptane, CH₂Cl₂/heptane). For a similar compound, an alcohol/water mixture was effective[6]. |
| 2. Persistent Oily Impurities: Co-eluted impurities can inhibit the formation of a crystal lattice. | Solution: If your material is an oil post-chromatography, try re-purifying a small portion with a shallower solvent gradient. If it's a solid with oily contaminants, a pre-recrystallization "trituration" (slurrying the solid in a poor solvent like heptane or ether to wash away soluble impurities) can be highly effective. | |
| 3. Supersaturation: The solution is stable below its saturation point, and crystallization has not been initiated. | Solution: Induce crystallization by: a) Scratching the inside of the flask with a glass rod to create nucleation sites. b) Seeding with a tiny crystal of pure product if available. c) Cooling slowly ; first to room temperature, then to 0-4 °C in an ice bath or refrigerator. Rapid cooling often promotes oiling out. | |
| Final Product is Brown or Off-White | 1. Chromophoric Impurities: Highly colored, non-volatile impurities are co-purifying with your product. | Solution: During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtering[6]. The charcoal adsorbs colored impurities. Caution: Use sparingly, as it can also adsorb your product, reducing yield. Perform a hot filtration to remove the charcoal before allowing the solution to cool. |
| 2. Air Oxidation: The aldehyde functional group may be susceptible to slow oxidation, especially if stored improperly. | Solution: While purification can remove existing oxidized impurities (like the corresponding carboxylic acid), prevention is key. Store the final, pure product in a sealed vial, preferably under an inert gas (N₂ or Ar), and keep it in a cool, dark place. |
Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Column Chromatography
This protocol is based on literature procedures for this compound and related structures[1][4].
-
Solvent System Selection:
-
On a TLC plate, spot your crude material.
-
Develop the plate in a petroleum ether/ethyl acetate (8:2) solvent system.
-
Visualize under UV light. The target compound should have an Rf value of ~0.3-0.4. Adjust the solvent ratio if necessary to achieve this Rf.
-
-
Column Packing (Slurry Method):
-
For 1g of crude material, weigh ~50g of silica gel (40-63 µm).
-
In a beaker, make a slurry of the silica gel in the starting eluent (e.g., petroleum ether/EtOAc 9:1).
-
Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Ensure no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude material (1g) in a minimal amount of dichloromethane or ethyl acetate.
-
Add ~2g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally results in better separation.
-
Carefully add the silica-adsorbed sample to the top of the packed column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with a non-polar solvent mixture (e.g., petroleum ether/EtOAc 9:1).
-
Gradually increase the polarity of the eluent (gradient elution). A typical gradient might be from 9:1 to 8:2 to 7:3 petroleum ether/EtOAc.
-
Collect fractions (e.g., 10-20 mL each) in test tubes.
-
-
Fraction Analysis:
-
Spot every few fractions onto a TLC plate and develop it using the system determined in Step 1.
-
Combine the fractions that contain only the pure product.
-
Concentrate the combined pure fractions under reduced pressure to yield the purified this compound.
-
Sources
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - CAS:1086391-08-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
Technical Support Center: Bromination of 1H-Indazole-5-carbaldehyde
Welcome to the technical support guide for the bromination of 1H-indazole-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize side reactions and maximize the yield of your desired product.
The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] Functionalization of this heterocycle is crucial for developing new drug candidates, and bromination serves as a key step for introducing further molecular diversity through cross-coupling reactions.[3] However, the inherent reactivity of the indazole ring and the presence of a sensitive aldehyde group make this reaction susceptible to several side reactions. This guide explains the causality behind these issues and provides robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of 1H-indazole-5-carbaldehyde?
When brominating 1H-indazole-5-carbaldehyde, chemists often encounter three primary side reactions that can complicate purification and reduce yields:
-
Over-bromination: The indazole ring has multiple reactive sites. After the initial desired bromination (typically at the C3 position), the product can undergo further electrophilic substitution to yield di- or even tri-brominated species.[2] The relative reactivity of the positions in the molecular indazole species is generally 5 > 3 > 7, although this can be influenced by substituents and reaction conditions.[4]
-
Oxidation of the Aldehyde: The carbaldehyde group at the C5 position is susceptible to oxidation, converting it into a carboxylic acid. This is particularly prevalent when using elemental bromine (Br₂), especially in the presence of water or other protic solvents.[5][6][7] The disappearance of the reddish-brown color of bromine water is a classic test for aldehydes, indicating their oxidation to carboxylic acids.[6][8]
-
N-Bromination: The nitrogen atom of the pyrazole moiety (N1) is nucleophilic and can react with electrophilic bromine sources. This can lead to the formation of N-bromo intermediates or stable N-bromo products, complicating the reaction profile. While less commonly reported as a final isolated product, transient N-bromination can influence the reaction pathway. Using a protecting group on the indazole nitrogen can prevent this side reaction.[9][10]
Q2: My primary goal is selective mono-bromination at the C3 position. How can I achieve this?
Achieving selective C3 mono-bromination requires careful control over the choice of brominating agent and reaction conditions to temper reactivity and prevent side reactions. The C3 position is a common site for electrophilic attack in indazoles.[1][3] Using a milder, more selective brominating agent than elemental bromine is critical. N-Bromosuccinimide (NBS) is widely employed for the regioselective introduction of a bromine atom at the 3-position of the indazole system.
A recommended approach is to use a stoichiometric amount of NBS in an aprotic solvent at a controlled temperature. This strategy minimizes both over-bromination and aldehyde oxidation.
-
Rationale: NBS is a solid, making it easier to handle and add in precise amounts compared to liquid bromine. It provides a slow, controlled release of electrophilic bromine, which favors mono-substitution. Aprotic solvents like DMF or acetonitrile prevent the formation of hypobromous acid (HOBr), a strong oxidizing agent that can convert the aldehyde to a carboxylic acid.
(A detailed step-by-step protocol is provided in the "Experimental Protocols" section below.)
Q3: I am observing the formation of a di-brominated product. How can I identify it and prevent its formation?
The formation of di-brominated indazoles is a common issue arising from the high reactivity of the indazole ring.[2]
Identification:
-
Mass Spectrometry (MS): The most direct method. Look for a molecular ion peak corresponding to the addition of two bromine atoms. The isotopic pattern for two bromine atoms (a characteristic 1:2:1 ratio for M, M+2, and M+4) will be a clear indicator.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the disappearance of two aromatic protons compared to the starting material and the mono-brominated product. The coupling patterns of the remaining protons on the benzene portion of the ring will also change significantly.
Prevention: Preventing di-bromination hinges on controlling the reaction's kinetics. The key is to ensure the rate of the second bromination is significantly slower than the first.
| Troubleshooting Step | Rationale |
| Reduce Equivalents of Brominating Agent | Use exactly 1.0 equivalent or slightly less (e.g., 0.95 eq) of NBS or your chosen agent. This ensures there is no excess reagent available for a second substitution after the initial reaction is complete. |
| Lower Reaction Temperature | Perform the reaction at 0 °C or even lower (e.g., -5 °C).[11] Lower temperatures decrease the reaction rate, providing greater selectivity for the more reactive site and disfavoring the slower, second bromination. |
| Shorten Reaction Time | Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the slower formation of the di-brominated product. |
| Slow Addition of Reagent | Add the brominating agent (e.g., a solution of NBS in DMF) dropwise over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.[11] |
Q4: The aldehyde group in my starting material is being oxidized to a carboxylic acid. What conditions favor this and how can I avoid it?
Aldehyde oxidation is a frequent side reaction when using strong or wet brominating agents.[7][12]
Favorable Conditions for Oxidation:
-
Bromine (Br₂) in Protic Solvents: Using elemental bromine in solvents like water, acetic acid, or alcohols is a primary cause. These conditions can generate hypobromous acid (HOBr), a potent oxidizing agent for aldehydes.[5]
-
Presence of Water: Even trace amounts of water in the reaction mixture can facilitate aldehyde oxidation.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of oxidation.
Prevention Strategies: The best way to prevent aldehyde oxidation is to select a brominating system that is non-oxidizing toward aldehydes and to maintain strictly anhydrous conditions.
| Comparative Guide to Brominating Agents | | :--- | :--- | :--- | | Agent | Pros | Cons & Risks for Aldehydes | | Bromine (Br₂) | Inexpensive, powerful brominating agent. | Highly corrosive and volatile. Prone to causing aldehyde oxidation, especially in protic solvents.[13] | | N-Bromosuccinimide (NBS) | Mild, selective, easy to handle (solid). Generally does not oxidize aldehydes under anhydrous aprotic conditions.[2] | Can still cause oxidation if water is present. Reaction can be slow. | | DBDMH | Efficient and rapid brominating agent, often used under mild conditions.[1][3][14] | Can be less selective than NBS if not used under carefully controlled conditions. |
Recommendation: Use N-Bromosuccinimide (NBS) in an anhydrous aprotic solvent like DMF or THF. Ensure all glassware is oven-dried and solvents are freshly distilled or from a sealed bottle.
Q5: Should I protect the N-H of the indazole before bromination? What are the pros and cons?
Protecting the indazole N-H can be a powerful strategy to control regioselectivity and prevent side reactions at the nitrogen, but it adds two steps (protection and deprotection) to the synthesis.
Pros of N-Protection:
-
Prevents N-Bromination: Completely eliminates the possibility of reaction at the N1 position.
-
Enhances Solubility: Groups like Boc or SEM can improve the solubility of the indazole in organic solvents.
-
Directs Regioselectivity: An N-protecting group can direct metallation to the C7 position or alter the electronic properties of the ring, potentially influencing the site of bromination. For instance, an N2-SEM group can direct lithiation to the C3 position.[10]
Cons of N-Protection:
-
Additional Synthetic Steps: Requires an extra protection and deprotection step, which can lower the overall yield.
-
Potential for N1 vs. N2 Isomers: Protection of an unsymmetrical indazole can lead to a mixture of N1 and N2 protected isomers, which may require separation.
-
Harsh Deprotection Conditions: Some protecting groups require harsh acidic or basic conditions for removal, which might not be compatible with other functional groups on the molecule.
| Common N-Protecting Groups for Indazoles[9] | | :--- | :--- | :--- | | Group | Introduction Reagents | Deprotection Conditions | Key Features | | Boc | (Boc)₂O, TEA, DMAP | TFA, HCl; NaOMe in MeOH | Stable to mild base and hydrogenolysis. Labile to strong acid. A versatile and common choice. | | SEM | SEM-Cl, NaH | TBAF in THF; aq. HCl | Stable to a wide range of conditions. Can be used to direct C3-lithiation.[10] | | Trityl (Trt) | TrCl, Et₃N | Trifluoroacetic acid (TFA) | Bulky group, offers steric hindrance. Removed under acidic conditions. | | Benzyl (Bn) | BnBr, NaH | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. Removed by catalytic hydrogenation. |
Recommendation: For selective C3 bromination of 1H-indazole-5-carbaldehyde, N-protection is often not strictly necessary if mild conditions (NBS, low temperature) are used. However, if you face persistent issues with side reactions or require functionalization at other positions in subsequent steps, employing a protecting group like Boc or SEM is a highly recommended strategy.
Troubleshooting Guide
This flowchart provides a logical path for diagnosing and solving common issues encountered during the bromination of 1H-indazole-5-carbaldehyde.
Caption: Troubleshooting flowchart for indazole bromination.
Key Reaction Mechanisms
Understanding the underlying mechanisms is crucial for controlling the reaction outcome.
Desired Reaction: Electrophilic C3-Bromination
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The π-rich indazole ring attacks the electrophilic bromine species.
Caption: Electrophilic attack at the C3 position.
Competing Side Reactions
Simultaneously, undesirable pathways can consume starting material and product.
Caption: Key side reaction pathways.
Experimental Protocols
Protocol 1: Selective C3-Bromination of 1H-Indazole-5-carbaldehyde with NBS
This protocol is optimized for the selective mono-bromination at the C3 position while minimizing oxidation of the aldehyde.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add 1H-indazole-5-carbaldehyde (1.0 eq).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) (approx. 0.1 M concentration). Stir the mixture until all the solid has dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the cooled indazole solution over 20-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by pouring it into a beaker of cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Protocol 2: N-Boc Protection of 1H-Indazole-5-carbaldehyde
This protocol is for protecting the indazole nitrogen, which can be beneficial if side reactions persist or for subsequent synthetic transformations.[9]
-
Preparation: To a round-bottom flask, add 1H-indazole-5-carbaldehyde (1.0 eq), triethylamine (TEA, 1.5 eq), and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Dissolution: Dissolve the mixture in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise or as a solution in the reaction solvent.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Workup: Dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially with 1M HCl (to remove TEA and DMAP), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude N-Boc protected indazole can often be used without further purification. If necessary, it can be purified by flash chromatography. Note: A mixture of N1 and N2 isomers may be formed.
References
-
Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 581-585. [Link]
-
Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. ResearchGate. [Link]
-
Green, S. (1964). The oxidation of aldehydes with bromine. II. Study of the general base catalysis. ConnectSci. [Link]
-
Allen Institute. (n.d.). What is Bromine Water Test? Preparation and Features. Allen Overseas. [Link]
-
Chemistry Stack Exchange. (2017). Does Br2/H2O oxidize all aldehydes including carbohydrates? Chemistry Stack Exchange. [Link]
-
Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing. [Link]
-
Unacademy. (n.d.). Common Questions About the Bromine Water Test. Unacademy. [Link]
-
Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
-
ACS Publications. (2022). Copper-Promoted N-Alkylation and Bromination of Arylamines/Indazoles Using Alkyl Bromides as Reagents for Difunctionalization. The Journal of Organic Chemistry. [Link]
-
Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. ResearchGate. [Link]
-
Wiley Online Library. (n.d.). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. Wiley Online Library. [Link]
-
Cailly, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC - NIH. [Link]
-
Zylber, J., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. [Link]
- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
Sources
- 1. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. What is Bromine Water Test? Preparation and Features [allen.in]
- 7. echemi.com [echemi.com]
- 8. Common Questions About the Bromine Water Test By Unacademy [unacademy.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Suzuki Coupling Conditions for 3-Bromoindazoles
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 3-bromoindazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reliability of their coupling protocols. Here, we move beyond simple step-by-step instructions to provide in-depth explanations of the underlying chemical principles, troubleshooting strategies for common issues, and field-proven insights to guide your experimental design.
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds.[1][2] However, the unique electronic properties and potential for N-H reactivity of indazole scaffolds, particularly with bromine at the 3-position, can present specific challenges. This resource is structured to address these nuances directly, empowering you to overcome synthetic hurdles and achieve your target molecules with greater success.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a 3-bromoindazole is giving low to no yield. What are the most common initial culprits?
A1: Low or no yield in the Suzuki coupling of 3-bromoindazoles often stems from a few critical factors. Before undertaking a full-scale re-optimization, it's essential to verify the following:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[3][4] Inadequate degassing of solvents and reagents or a leaky reaction setup can lead to rapid catalyst deactivation, often observed as the formation of palladium black. Ensure your system is thoroughly purged with an inert gas like argon or nitrogen and maintained under a positive pressure throughout the reaction.
-
Reagent Quality: The stability of your boronic acid or ester is paramount. Boronic acids can degrade over time, especially when exposed to air and moisture, leading to a side reaction known as protodeborylation where the boron group is replaced by a hydrogen atom.[3][4][5] Using fresh or properly stored boronic acid is advisable. For particularly sensitive substrates, consider using more stable boronic esters, such as pinacol esters.[3][4][6]
-
Solvent and Base Purity: Ensure your solvents are anhydrous, particularly ethereal solvents like THF or dioxane, which can contain peroxides that poison the catalyst.[3][4] The base should be finely powdered and dry to ensure consistent reactivity and avoid reproducibility issues.[3]
Q2: I'm observing a significant amount of dehalogenated indazole byproduct. What causes this and how can it be minimized?
A2: The formation of a dehalogenated indazole is a common side reaction where the bromo-group is replaced by a hydrogen atom. This occurs when the oxidative addition complex of the 3-bromoindazole and the palladium catalyst reacts with a hydride source in the reaction mixture before it can undergo transmetalation with the boronic acid.
Potential sources of hydrides can include impurities in solvents or reagents. To minimize dehalogenation, ensure all components of your reaction are of high purity and thoroughly dried. If the problem persists, consider changing your solvent system or base.
Q3: The free N-H group on my indazole seems to be interfering with the reaction. Should I protect it?
A3: The acidic proton of the indazole N-H group can indeed complicate Suzuki couplings. It can react with the base, potentially altering the reaction conditions, or coordinate to the palladium center, inhibiting catalysis.[7] While N-protection (e.g., with a Boc or benzyl group) is a common strategy to circumvent these issues, it adds extra steps to your synthesis.
Recent methodologies have focused on developing conditions that are tolerant of free N-H groups.[7][8] Often, the choice of base and ligand is critical. For instance, using a weaker base like K₂CO₃ or a stronger but non-nucleophilic base like K₃PO₄ can sometimes be beneficial.[9] Experimenting with different ligands, particularly bulky, electron-rich phosphine ligands, can also promote the desired catalytic cycle over inhibitory pathways.[9]
Q4: How do I choose the right palladium catalyst and ligand for my 3-bromoindazole?
A4: The selection of the catalyst system is arguably the most critical parameter in a Suzuki coupling. For 3-bromoindazoles, which can be considered electron-rich heterocycles, a catalyst system that facilitates the oxidative addition step is often required.
-
Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[6] While Pd(PPh₃)₄ can be used directly, Pd(OAc)₂ and Pd₂(dba)₃ require the addition of a supporting ligand.
-
Ligands: The choice of ligand is crucial for tuning the reactivity of the palladium center. For challenging couplings, bulky and electron-donating phosphine ligands such as SPhos, XPhos, or RuPhos are often effective.[9] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[10] In some cases, simpler ligands like PPh₃ can be sufficient, particularly under microwave irradiation conditions.[8] A screening of different catalyst/ligand combinations is often the most effective approach.[11]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of 3-bromoindazoles.
Problem 1: Low Conversion of Starting Material
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inactive Catalyst | Ensure rigorous exclusion of oxygen. Use fresh palladium precursor and ligand. Consider a more active catalyst system (e.g., palladacycle precatalysts).[10] | The active Pd(0) species is readily oxidized, leading to catalyst death. More advanced precatalysts can offer greater stability and activity. |
| Poor Solubility | Change the solvent system. Consider a co-solvent like DMF or dioxane/water mixtures.[1][12] | All reaction components must be sufficiently soluble for the reaction to proceed efficiently. |
| Inefficient Oxidative Addition | Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos).[9] Increase the reaction temperature. | Electron-rich ligands enhance the electron density on the palladium center, facilitating its insertion into the C-Br bond. |
| Boronic Acid Degradation | Use fresh boronic acid or a more stable boronic ester (e.g., pinacol ester).[4][6] | Protodeborylation is a major pathway for boronic acid decomposition, reducing the concentration of the active coupling partner.[3] |
Problem 2: Formation of Homocoupled Boronic Acid Byproduct (R-R)
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Presence of Oxygen | Improve degassing procedures and maintain a strict inert atmosphere. | Oxygen can promote the oxidative homocoupling of the boronic acid. |
| High Catalyst Loading | Reduce the catalyst loading to the minimum effective amount (typically 1-5 mol%). | Excess catalyst can sometimes lead to an increased rate of side reactions. |
| Slow Transmetalation | Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[8][13] Ensure the base is finely powdered. | The base plays a crucial role in activating the boronic acid for transmetalation.[1][14] A faster transmetalation step can outcompete homocoupling pathways. |
Problem 3: Reaction Stalls or is Sluggish
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Product Inhibition | Consider using a higher catalyst loading or a more active catalyst. | The coupled product, a 3-arylindazole, can sometimes coordinate to the palladium center and inhibit the catalytic cycle, particularly with unprotected N-H indazoles.[7] |
| Insufficiently Strong Base | Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). | A stronger base can more effectively facilitate the formation of the boronate species required for transmetalation.[10] |
| Low Reaction Temperature | Increase the reaction temperature, potentially using a higher-boiling solvent or microwave irradiation.[8] | Higher temperatures provide the necessary activation energy for slower steps in the catalytic cycle. |
Experimental Protocols
General Procedure for Suzuki Coupling of a 3-Bromoindazole
This protocol provides a starting point for the optimization of your specific reaction.
Reagents and Equipment:
-
3-Bromoindazole derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the 3-bromoindazole, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with inert gas three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-140 °C) for the specified time (e.g., 2-24 hours). Microwave irradiation can significantly shorten reaction times.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
The Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield Suzuki couplings.
References
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. Benchchem.
- How can I solve my problem with Suzuki coupling?. ResearchGate.
- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.
- Suzuki reaction. Wikipedia.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- Technical Support Center: Suzuki Coupling Reactions. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Screening of palladium catalysts for the Suzuki coupling of.... ResearchGate.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- troubleshooting Suzuki coupling with 3-bromo-1H-indole-2-carbaldehyde. Benchchem.
- Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 14. Suzuki Coupling [organic-chemistry.org]
overcoming solubility issues with 3-Bromo-1H-indazole-5-carbaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 3-Bromo-1H-indazole-5-carbaldehyde. This document, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges associated with this versatile heterocyclic compound. We aim to equip you with the knowledge to overcome experimental hurdles and ensure the success of your research.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a heterocyclic organic compound featuring an indazole core. This structure is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds.[1] It serves as a critical building block or intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals for oncology, neurology, and inflammatory diseases.[2] The bromine atom and the aldehyde group are reactive sites that allow for a variety of chemical modifications.
Q2: I'm experiencing poor solubility with this compound. Is this a common issue?
A2: Yes, it is quite common. The planar, rigid structure of the indazole ring system, combined with intermolecular hydrogen bonding (via the N-H group) and other interactions, contributes to a stable crystal lattice. This stability makes the molecule resistant to being solvated, leading to low solubility in many common solvents. Poor solubility is a pervasive issue for a significant percentage of small molecules in drug discovery pipelines, often impacting everything from reaction efficiency to the reliability of biological assays.[3]
Q3: What are the initial recommended solvents for dissolving this compound?
A3: While specific quantitative data is not always readily available, the compound is generally soluble in polar aprotic organic solvents. For initial trials, we recommend starting with:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
It is often poorly soluble in non-polar solvents like hexanes and has very low solubility in water. A synthesis procedure notes purification using a petroleum ether/EtOAc mixture, suggesting some solubility in ethyl acetate.[4] Another synthesis uses DMF as the reaction solvent, indicating its effectiveness.[5]
Part 2: Troubleshooting Guide for Solubility Issues
This section provides a systematic approach to addressing solubility problems during your experiments.
Scenario 1: The compound is not dissolving in my chosen reaction solvent at room temperature.
Initial Steps: The "Heat & Agitate" Protocol
-
Gentle Heating: Cautiously warm the mixture. For many organic solvents, a temperature between 40-50°C is a safe starting point. This increases the kinetic energy of the solvent molecules, helping them to break down the compound's crystal lattice.
-
Agitation: Ensure the mixture is being stirred vigorously. Sonication in an ultrasonic bath for 5-10 minute intervals can also be highly effective at breaking up solid aggregates and enhancing dissolution.
-
Visual Confirmation: Continue this process until the solution becomes clear. If solid particles remain, do not proceed to the next step of your reaction, as this will lead to inaccurate stoichiometry and poor yields.
Advanced Steps: Co-Solvent & Solvent System Modification
If heating and agitation are insufficient, the next step is to modify the solvent system itself. The principle of "like dissolves like" is key.
Co-solvency is a powerful technique where a small amount of a "stronger," miscible solvent is added to the primary solvent to increase the solubility of a solute.[6][7][8]
Protocol: Systematic Co-Solvent Screening
-
Setup: Prepare several small-scale test vials, each with an equal, known amount of your compound and your primary reaction solvent.
-
Addition: To each vial, add a different co-solvent in incremental amounts (e.g., 5-10% by volume). Good candidates include DMSO, DMF, or NMP (N-Methyl-2-pyrrolidone).
-
Observation: After each addition, agitate the vial and observe for dissolution. Note the co-solvent and the approximate percentage required to achieve full solubility.
-
Compatibility Check: Before scaling up, ensure the chosen co-solvent is compatible with your reaction conditions (i.e., it doesn't react with your reagents or decompose under the reaction temperature).
Table 1: Recommended Solvents & Co-Solvents
| Solvent/Co-Solvent | Type | Boiling Point (°C) | Key Considerations |
| DMSO | Polar Aprotic | 189 | Excellent solubilizing power but can be difficult to remove and may interfere with some reactions. |
| DMF | Polar Aprotic | 153 | Good general-purpose solvent for polar compounds; used in syntheses of similar molecules.[5] |
| DCM | Chlorinated | 40 | Useful for reactions at or below room temperature; volatile and easy to remove. |
| Ethyl Acetate | Ester | 77 | Moderate polarity; often used in chromatography and extractions.[4] |
| THF | Ether | 66 | Good for organometallic reactions; must be dry and free of peroxides. |
| Acetonitrile | Nitrile | 82 | Common in HPLC and as a reaction solvent; less polar than DMSO/DMF. |
Scenario 2: My compound precipitates out of solution during the reaction or workup.
This often happens when the polarity of the solution changes dramatically, for example, by adding an anti-solvent (like water during an aqueous workup).
Preventative & Corrective Actions
-
Maintain a Minimum of Organic Solvent: During an aqueous workup, ensure that the concentration of the compound in the organic layer does not exceed its solubility limit as the total volume decreases during extraction. It may be necessary to use a larger volume of extraction solvent than you typically would.
-
Particle Size Reduction (Micronization): If you are working with the solid form, reducing the particle size can increase the dissolution rate.[9][8] While it doesn't change the thermodynamic solubility, a faster dissolution rate can be critical. This can be achieved through careful grinding with a mortar and pestle.
-
pH Adjustment: The indazole ring contains a weakly acidic N-H proton. In some cases, adding a non-nucleophilic organic base (like triethylamine or DBU) can deprotonate this position, forming a salt that may have significantly different solubility characteristics. This is a chemical modification and should only be considered if it does not interfere with your desired reaction. The formation of salts is a well-established method for increasing the aqueous solubility of ionizable drugs.[10]
Part 3: Visualization & Workflows
A logical approach is crucial for efficiently solving solubility issues. The following workflow provides a step-by-step decision-making process.
Caption: Troubleshooting workflow for solubility issues.
The diagram below illustrates the conceptual role of a co-solvent. The co-solvent molecules (in green) integrate into the primary solvent matrix (in blue), creating "pockets" with different polarity and hydrogen-bonding capabilities. These modified microenvironments can more effectively interact with the different functional groups on the this compound molecule, disrupting its crystal lattice and promoting solvation.
Caption: Co-solvent interaction with the target molecule.
This guide provides a foundational framework for addressing the solubility challenges of this compound. Always perform small-scale tests before committing large quantities of material to a new procedure.
References
-
Williams, H. D., Trevaskis, N. H., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. H. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315–400. Available from: [Link]
-
Pharmaceutical Technology. (2022). Tackling the Big Issue of Solubility. Retrieved from [Link]
- Kumar, S. (2013). Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review.
- Patel, K. C., & Patel, N. R. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 7(3), 96-105.
-
Contract Pharma. (2017). Optimizing Drug Solubility. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
- Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical and Drug Development, 4(3).
- International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. 4(8).
-
ChemBK. (n.d.). 5-bromo-1H-indazole-3-carbaldehyde. Retrieved from [Link]
-
Legros, F., Dehbi, O., Crousse, B., & Bonnet-Delpon, D. (2011). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Organic & Biomolecular Chemistry, 9(21), 7479–7482. Available from: [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
- Fisher Scientific. (2023). Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid.
- Talele, T. T. (2016). The “privileged scaffold” concept in rational drug design. Future Medicinal Chemistry, 8(1), 27-31.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pharmtech.com [pharmtech.com]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. longdom.org [longdom.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. ispe.gr.jp [ispe.gr.jp]
- 10. journal.appconnect.in [journal.appconnect.in]
Guide to Preventing Debromination of 3-Bromo-1H-indazole-5-carbaldehyde
<Technical Support Center >
Welcome to the technical support center for handling 3-Bromo-1H-indazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The C3-bromine on the indazole scaffold is crucial for introducing molecular diversity, typically via cross-coupling reactions. However, this position can be susceptible to reductive debromination (hydrodebromination), leading to the formation of 1H-indazole-5-carbaldehyde as a significant byproduct. This not only consumes valuable starting material but also complicates purification.
This document provides in-depth troubleshooting advice, preventative strategies, and optimized protocols to help you maintain the integrity of the C-Br bond throughout your synthetic transformations.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific experimental issues in a direct question-and-answer format.
Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Question: "I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid. My LC-MS and ¹H NMR analyses show a significant amount of the debrominated side product, 1H-indazole-5-carbaldehyde. What are the primary causes and how can I fix this?"
Answer: This is a classic and often frustrating problem. Hydrodebromination in palladium-catalyzed cross-coupling is a competing side reaction to the main catalytic cycle.[1] The primary factors influencing its rate are the catalyst system (palladium source and ligand), the base, temperature, and reaction time. Let's break down the solutions.
1. Re-evaluate Your Catalyst System
The choice of palladium source and, more critically, the ligand, is paramount. The ligand's electronic and steric properties dictate the stability and reactivity of the palladium intermediates.
-
The Problem: Electron-rich, sterically bulky phosphine ligands are often used to promote the oxidative addition of the aryl bromide to the Pd(0) center.[2][3] However, some ligands can also facilitate pathways that lead to debromination. A proposed mechanism involves the formation of a palladium-hydride species (Pd-H) in the catalytic cycle. This Pd-H can then reductively cleave the C-Br bond of your starting material. The source of the hydride can be from solvents, reagents, or even the boronic acid itself.
-
The Solution:
-
Ligand Screening: If you are using a general-purpose ligand like triphenylphosphine (PPh₃), consider switching to ligands known to suppress hydrodebromination. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or Josiphos-type ferrocenyl ligands are often superior for heteroaromatic substrates. They can accelerate the desired reductive elimination step, outcompeting the debromination pathway. For instance, in a study on free (NH) 3-bromoindazoles, a catalyst system of Pd(OAc)₂ and RuPhos with K₃PO₄ as the base was shown to be effective.[4]
-
Catalyst Loading: While counterintuitive, sometimes decreasing the catalyst loading can reduce side reactions. High local concentrations of the active catalyst might promote undesired pathways. Start with 1-2 mol % of the palladium precatalyst.
-
2. Optimize the Base
The base is not just a simple activator for the boronic acid; it profoundly influences the entire catalytic system.
-
The Problem: Strong bases like NaOt-Bu or KOt-Bu can sometimes promote debromination, potentially through radical mechanisms or by generating palladium hydride species.[5][6] For Suzuki couplings, an inappropriate base can also accelerate the decomposition of the boronic acid (protodeboronation), which can be another source of protons for the debromination reaction.
-
The Solution:
-
Screen Milder Bases: Switch from strong alkoxides to milder inorganic bases. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often excellent choices for Suzuki couplings involving sensitive heterocyclic halides.[4][7][8] They provide sufficient basicity to facilitate transmetalation without aggressively promoting side reactions.
-
Hydrated vs. Anhydrous: For bases like K₃PO₄, using the hydrated form or ensuring a small, controlled amount of water in the solvent system can be beneficial for the Suzuki catalytic cycle, but excess water can promote hydrodebromination. The solvent system of dioxane/EtOH/H₂O has been successfully used for Suzuki couplings of 3-bromoindazoles.[7]
-
3. Control Reaction Conditions
-
The Problem: High temperatures and prolonged reaction times provide more opportunities for side reactions to occur. The desired coupling reaction may be complete long before you stop the reaction, and the extended heating only serves to decompose your product and starting material.
-
The Solution:
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. A typical starting point is 80-100 °C. Microwave-assisted synthesis can be advantageous as it allows for rapid heating to a target temperature (e.g., 140 °C) for a shorter duration, which can sometimes minimize byproduct formation compared to conventional heating over many hours.[4][7]
-
Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS every 30-60 minutes. As soon as the starting material is consumed or the product concentration plateaus, work up the reaction immediately. Do not let it stir overnight "just to be sure."
-
The following diagram illustrates a decision-making workflow for troubleshooting this common issue.
Caption: Troubleshooting workflow for debromination.
Frequently Asked Questions (FAQs)
Q1: How can I reliably detect and quantify the amount of debrominated impurity?
A1: A multi-pronged analytical approach is best:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse method. You will see two peaks in your chromatogram. The mass spectrum for your desired product will show the characteristic isotopic pattern for a bromine-containing compound (two peaks of roughly equal intensity separated by 2 m/z units, for ⁷⁹Br and ⁸¹Br). The debrominated impurity will show a single M+H peak at 79/81 mass units lower. The relative peak areas in the UV chromatogram can give a good estimation of the purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region of the NMR spectrum is highly diagnostic. The debrominated product (1H-indazole-5-carbaldehyde) will have a different splitting pattern and chemical shifts compared to the bromo-precursor. You can determine the molar ratio of the two compounds by integrating the distinct peaks for each species.
-
GC-MS (Gas Chromatography-Mass Spectrometry): For volatile compounds, GC-MS is an excellent tool that provides high-resolution separation and clear mass fragmentation patterns to confirm identities.[9][10]
Q2: Can the choice of solvent influence debromination?
A2: Yes, absolutely. Solvents can be a source of hydrogen for the hydrodebromination side reaction. Protic solvents like isopropanol or ethanol can sometimes be problematic, especially at high temperatures. Aprotic polar solvents like 1,4-dioxane, DME, or DMF are generally preferred. A study on Suzuki-Miyaura coupling of 3-bromoindazoles found that a mixture of 1,4-dioxane/EtOH/H₂O gave excellent results under microwave irradiation, indicating that the right combination can be effective.[7] However, always ensure your solvents are anhydrous and degassed, as dissolved oxygen can degrade the catalyst and water can be a proton source.
Q3: Is the compound stable under acidic or strongly basic conditions outside of coupling reactions?
A3: The indazole ring system is generally stable, but extreme pH conditions should be approached with caution. Strong non-nucleophilic bases like NaH can be used for deprotonation at the N1 position. However, some strong bases, particularly in the presence of a transition metal catalyst, can promote debromination.[11] Strong acids can lead to protonation and potentially unwanted side reactions with the aldehyde. It is always best to perform a small-scale stability test under your proposed reaction conditions before committing a large amount of material.
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a generic arylboronic acid, designed to minimize debromination.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol %)
-
RuPhos (4 mol %)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 eq)
-
1,4-Dioxane and Water (e.g., 5:1 v/v)
Procedure:
-
Inert Atmosphere: To a flame-dried reaction vessel, add the this compound, arylboronic acid, Pd(OAc)₂, RuPhos, and K₃PO₄.
-
Degassing: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to remove oxygen which can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The reaction mixture should be a suspension.
-
Heating & Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots every hour and analyzing by LC-MS or TLC.
-
Work-up: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
This combination of a modern biarylphosphine ligand (RuPhos) and a moderately strong base (K₃PO₄) has been shown to be highly effective for coupling bromoindazoles while suppressing hydrodebromination.[4]
The diagram below illustrates the competition between the desired C-C bond formation and the undesired C-H bond formation.
Caption: Competing catalytic cycles in cross-coupling.
By carefully selecting your reaction partners and rigorously controlling the experimental conditions, you can significantly minimize the risk of debromination and achieve high yields of your desired 3-substituted indazole product.
References
-
Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309. Available at: [Link]
-
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(15), 8769-8778. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Notes. Available at: [Link]
-
Jie, C., et al. (2019). Ion chromatographic determination of total bromine in electronic devices in conjunction with a catalytic reduction debromination pretreatment. Journal of Chromatography A, 1605, 460375. Available at: [Link]
-
Püntener, K., et al. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. Angewandte Chemie International Edition, 56(43), 13344-13348. Available at: [Link]
-
Procter, D. J., et al. (2020). Deciphering Complexity in Pd–Catalyzed Cross–Couplings. ChemRxiv. Available at: [Link]
-
Li, H., et al. (2025). Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography. Chemosphere, 383, 145169. Available at: [Link]
-
Sharma, S., & Van der Eycken, E. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(10), 1227. Available at: [Link]
-
Studer, A., & Curran, D. P. (2014). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Journal of the American Chemical Society, 135(33), 12253-12256. Available at: [Link]
-
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. Available at: [Link]
-
Buchwald, S. L., et al. (2026). Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases. Organic Letters. Available at: [Link]
-
Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Available at: [Link]
-
ATSDR. (n.d.). Analytical Methods. Toxicological Profile for Bromoform and Dibromochloromethane. Available at: [Link]
-
Vetter, W., et al. (2001). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 73(21), 5115-5121. Available at: [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Available at: [Link]
-
Procter, D. J., et al. (2010). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 132(32), 11262-11270. Available at: [Link]
-
MacMillan, D. W. C., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(8), 5342-5346. Available at: [Link]
-
Ministry of the Environment, Japan. (n.d.). Analytical Methods. Available at: [Link]
-
Studer, A., & Curran, D. P. (2023). A Hierarchy of Ligands Controls Formation of Aryl Radicals in Pd-Catalyzed Ground State Reactions. ChemRxiv. Available at: [Link]
Sources
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- 7. researchgate.net [researchgate.net]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3-Bromo-1H-indazole-5-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Bromo-1H-indazole-5-carbaldehyde. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning from laboratory-scale synthesis to larger-scale production. As a key building block in medicinal chemistry, particularly for kinase inhibitors, a robust and scalable synthesis is paramount.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed scale-up protocol based on established synthetic routes.
The most prevalent and scalable route to this compound proceeds via the nitrosative rearrangement of 5-bromoindole. While effective, this transformation presents specific challenges during scale-up, primarily related to thermal management, side-product formation, and purification. This guide directly addresses these critical issues.
Troubleshooting Guide
This section addresses common problems encountered during the scale-up synthesis. Each entry details the potential causes and provides actionable solutions grounded in chemical principles.
Problem 1: Low Yield and Formation of a Dark Red or Brown Crude Product
You've completed the reaction, and the isolated crude product is not the expected light brown or tan solid, but a dark, intractable material, with the final yield being significantly lower than in your lab-scale experiments.
Potential Causes and Solutions:
-
Causality - Dimer Formation: The primary cause of low yields and intense coloration is a well-documented side reaction leading to the formation of deep-red dimeric impurities.[1] This occurs when the electrophilic nitroso-oxime intermediate, formed after the initial nitrosation at the C3 position of the indole, is attacked by a molecule of the unreacted nucleophilic 5-bromoindole starting material instead of undergoing the desired ring-opening/re-closure cascade.[1]
-
Solution 1 (Reverse Addition & Temperature Control): This side reaction is highly dependent on the localized concentration of the electrophilic species and temperature. On a large scale, "hot spots" can dramatically accelerate dimer formation. The most effective mitigation strategy is to control the addition of the acid. Instead of adding acid to the indole/nitrite mixture, employ a "reverse addition" by adding the 5-bromoindole solution to the pre-mixed and chilled acid/nitrite solution.[1] Maintain a strict internal temperature of 0 °C to 5 °C during the addition. The use of a jacketed reactor with an efficient cooling system is mandatory for scale-up.
-
Solution 2 (Efficient Agitation): Inadequate mixing in a large reactor vessel leads to localized areas of high reagent concentration, promoting side reactions. Ensure your reactor's agitation system (impeller type, speed) is sufficient to maintain a homogenous slurry or solution throughout the addition process.
-
-
Causality - Degradation: The product or intermediates may be sensitive to prolonged exposure to strong acid at elevated temperatures. If an exotherm is poorly controlled and the temperature rises significantly, degradation can occur.
-
Solution: Implement a strict temperature control protocol. Use a calibrated temperature probe placed directly in the reaction medium. The addition rate of your reagents should be dictated by the cooling capacity of your reactor, ensuring the internal temperature never exceeds the set limit (e.g., < 20 °C post-addition).[3]
-
Problem 2: Uncontrolled Exotherm During Acid Addition
During the addition of hydrochloric acid, you observe a rapid and difficult-to-control increase in the internal temperature of the reactor, posing a significant safety risk.
Potential Causes and Solutions:
-
Causality - Nitrous Acid Formation: The reaction between sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form nitrous acid (HNO₂) is rapid and highly exothermic. Adding the acid too quickly, especially into a concentrated solution of NaNO₂, will generate a large amount of heat that can overwhelm the reactor's cooling system.
-
Solution 1 (Controlled Dosing): Utilize a calibrated dosing pump for the slow, continuous addition of the HCl solution. Before starting the scale-up batch, perform a simple calorimetric calculation to estimate the total heat of reaction and determine a safe addition rate based on your reactor's heat removal capacity.
-
Solution 2 (Dilution): Running the reaction at a lower concentration can help manage the exotherm by increasing the thermal mass of the system. While this may impact throughput, safety is the primary concern. The procedure described by Cailly et al. demonstrates the principle of adding an indole solution to a solution of NaNO₂ and acid, which helps control the concentration of the reacting species.[1]
-
Solution 3 (Safety Protocol): Ensure a quench protocol is in place. A pre-chilled solution of a reducing agent like sodium sulfite or sulfamic acid should be readily available to quench the reaction in an emergency.
-
Problem 3: Product Purity Issues and Purification Challenges
The crude product meets the yield target, but HPLC analysis shows significant levels of starting material or other impurities. Traditional purification by column chromatography is not economically viable at scale.
Potential Causes and Solutions:
-
Causality - Incomplete Conversion: The reaction may not have proceeded to completion.
-
Solution 1 (In-Process Control - IPC): Do not rely solely on time. Implement a mandatory IPC using HPLC or TLC to confirm the consumption of the 5-bromoindole starting material before proceeding with the work-up. If the reaction has stalled, a slight increase in temperature (e.g., to 20 °C) or an extended stir time (2-3 hours) after the addition is complete may be necessary.[3]
-
-
Causality - Inefficient Purification: The crude solid has occluded soluble impurities that are not removed by simple filtration.
-
Solution 2 (Slurry/Trituration): Develop a robust purification protocol based on slurrying or triturating the crude solid in a suitable solvent. The goal is to find a solvent in which the desired product has very low solubility, while the impurities are readily soluble. A documented procedure uses cold dichloromethane (DCM) for this purpose.[3] Other potential solvents to screen include methyl tert-butyl ether (MTBE), isopropyl acetate, or acetone/water mixtures.
-
Solution 3 (Recrystallization): If a slurry is insufficient, develop a recrystallization procedure. This will provide the highest purity but may involve a yield loss. Screen solvents such as ethyl acetate, acetonitrile, or isopropanol, potentially with an anti-solvent like heptane.
-
Frequently Asked Questions (FAQs)
Q1: What is the most robust and scalable synthetic route to this compound?
The most widely reported and industrially viable route is the nitrosative rearrangement of 5-bromoindole.[1][3] This route uses readily available and inexpensive starting materials (5-bromoindole, sodium nitrite, HCl). While it has challenges, as detailed above, they are manageable with proper process control and engineering. Alternative routes, such as the direct bromination of 1H-indazole-5-carbaldehyde or the formylation of 3-bromo-1H-indazole, present more significant hurdles for scale-up.
Q2: Why is direct Vilsmeier-Haack formylation of 3-bromo-1H-indazole not a recommended approach?
Direct Vilsmeier-Haack formylation is known to be ineffective for introducing an aldehyde at the C3 position of the indazole ring system.[1] The electronic properties of the indazole nucleus do not favor electrophilic substitution at this position under standard Vilsmeier-Haack conditions. Alternative formylation methods often require metalation (e.g., lithiation), which involves cryogenic temperatures, strictly anhydrous conditions, and potential ring-opening side reactions, making them less desirable for large-scale manufacturing.[1]
Q3: What are the critical safety considerations for this process at scale?
-
Gas Evolution: The reaction can produce nitrogen oxides (NOx), which are toxic. The reactor must be vented through a suitable scrubbing system (e.g., a caustic scrubber).
-
Exotherm Management: As discussed, the potential for a thermal runaway is the most significant hazard. A robustly engineered cooling system and a well-defined emergency quench procedure are essential.
-
Material Handling: Hydrochloric acid is corrosive. Sodium nitrite is a strong oxidizer. Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, splash goggles, and face shields, is mandatory.
Q4: What analytical techniques are essential for process monitoring and final product release?
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is crucial for monitoring the consumption of the starting material and the formation of the product and key impurities.
-
Final Product Release:
-
Identity: ¹H NMR and ¹³C NMR spectroscopy to confirm the structure. Mass Spectrometry (MS) to verify the molecular weight.[3]
-
Purity: HPLC with a validated method to determine purity (e.g., >98% area) and quantify any specified impurities.
-
Residual Solvents: Gas Chromatography (GC) to ensure residual solvent levels are within acceptable limits (ICH guidelines).
-
Water Content: Karl Fischer titration.
-
Recommended Scale-Up Synthesis Protocol
This protocol is an optimized procedure for the synthesis of this compound based on literature precedents, with specific considerations for scale-up.[1][3]
Table 1: Key Reaction Parameters & Stoichiometry
| Parameter | Value | Moles (Relative) | Notes |
| 5-Bromoindole | 1.0 kg | 1.0 eq (5.10 mol) | Ensure >98% purity. |
| Sodium Nitrite (NaNO₂) | 2.11 kg | 6.0 eq (30.6 mol) | An excess is used to drive the reaction. |
| Acetone | 10 L | 10 vol | Solvent for starting material. |
| Deionized Water | 5 L | 5 vol | Solvent for NaNO₂. |
| 2N Hydrochloric Acid | 12 L | ~4.7 eq (24.0 mol) | Added via dosing pump. |
| Dichloromethane (DCM) | 5 L | 5 vol | For purification slurry. |
Step-by-Step Methodology
-
Reactor Setup: Charge a clean, dry, 50 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a condenser connected to a caustic scrubber.
-
Charge Starting Material: Under a nitrogen atmosphere, charge 5-bromoindole (1.0 kg, 5.10 mol) and acetone (10 L) to the reactor. Stir to dissolve.
-
Cooling: Cool the reactor jacket to -15 °C to bring the internal temperature of the solution to between -10 °C and -5 °C.
-
Charge Reagents: In a separate vessel, dissolve sodium nitrite (2.11 kg, 30.6 mol) in deionized water (5 L). Add this solution to the cold acetone solution in the reactor, ensuring the internal temperature is maintained below 0 °C.
-
Controlled Acid Addition: Begin the slow, subsurface addition of 2N hydrochloric acid (12 L) via a dosing pump over a period of 2-3 hours. CRITICAL: Monitor the internal temperature closely and adjust the addition rate to ensure it does not exceed 5 °C. Significant off-gassing will be observed.
-
Reaction Maturation: After the HCl addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Then, let the mixture slowly warm to 20 °C and stir for an additional 2-3 hours.
-
In-Process Control (IPC): Take a sample from the reaction mixture, quench it, and analyze by HPLC to confirm the consumption of 5-bromoindole (<1% remaining).
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone. Ensure the batch temperature does not exceed 35 °C. A solid will precipitate.
-
Isolation: Filter the resulting solid slurry. Wash the filter cake thoroughly with cold deionized water (2 x 5 L) until the filtrate is colorless and has a neutral pH.
-
Purification (Slurry): Transfer the wet cake back to the reactor. Add cold (-10 °C) dichloromethane (5 L) and stir the slurry vigorously for 30 minutes.
-
Final Isolation: Filter the solid product, wash the cake with a small amount of cold DCM, and dry under vacuum at 40-50 °C until a constant weight is achieved.
-
Analysis: Analyze the final product for identity, purity, and other release specifications. Expected yield: 70-80%.
Visualizations
Experimental Workflow
Caption: Scale-up workflow for this compound synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield outcomes.
Simplified Reaction Mechanism: Desired vs. Side Pathway
Caption: Competing reaction pathways in the nitrosation of 5-bromoindole.
References
-
Cailly, T., Fabis, F., & Rault, S. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(15), 8082-8089. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 20, 2026, from [Link]
- Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
-
Shaaban, M., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4998. [Link]
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Cailly, T., Fabis, F., & Rault, S. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 20, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 20, 2026, from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 20, 2026, from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-1H-indazole-5-carbaldehyde and 3-Iodo-1H-indazole-5-carbaldehyde in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular entities. The 3-halo-1H-indazole-5-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of therapeutic agents, including potent kinase inhibitors. This guide provides an in-depth, evidence-based comparison of the reactivity of two key analogues: 3-bromo-1H-indazole-5-carbaldehyde and 3-iodo-1H-indazole-5-carbaldehyde. By understanding their distinct chemical behaviors, researchers can optimize reaction conditions, improve yields, and accelerate the drug discovery process.
The Decisive Factor: Carbon-Halogen Bond Strength
The fundamental difference in reactivity between 3-bromo- and 3-iodo-1H-indazole-5-carbaldehyde lies in the inherent properties of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker and longer than the C-Br bond.[1][2] This disparity in bond dissociation energy directly influences the rate-determining step of many palladium-catalyzed cross-coupling reactions: oxidative addition.[3][4]
The generally accepted reactivity trend for aryl halides in these transformations is: I > Br > Cl > F .[3][5] The weaker C-I bond in 3-iodo-1H-indazole-5-carbaldehyde allows for a more facile oxidative addition to the palladium(0) catalyst, typically resulting in faster reaction rates and the ability to employ milder reaction conditions compared to its bromo counterpart.[3][6]
| Property | This compound | 3-Iodo-1H-indazole-5-carbaldehyde |
| Molecular Formula | C₈H₅BrN₂O | C₈H₅IN₂O |
| Molecular Weight | 225.05 g/mol | 272.05 g/mol |
| C-X Bond Strength | ~71 kcal/mol (C-Br) | ~54 kcal/mol (C-I) |
| General Reactivity | Good | Excellent |
Note: Bond strength values are approximate for aryl halides and serve for comparative purposes.
Comparative Reactivity in Key Cross-Coupling Reactions
The enhanced reactivity of the iodo-indazole derivative is a recurring theme across the most common palladium-catalyzed cross-coupling reactions utilized in modern organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and a boronic acid or ester, is a workhorse in drug discovery.[7] When comparing the two indazole derivatives, the iodo-compound consistently demonstrates superior performance.
3-Iodo-1H-indazoles are known to undergo Suzuki-Miyaura coupling under milder conditions and often give higher yields than their bromo-analogues.[8][9][10] For instance, microwave-assisted Suzuki-Miyaura couplings of unprotected 3-bromoindazoles have been developed, but often require elevated temperatures (e.g., 140 °C) to achieve good to excellent yields.[8][11] In contrast, couplings with 3-iodoindazoles can frequently be achieved at lower temperatures.[12] This allows for greater functional group tolerance and can be crucial when dealing with sensitive substrates.
Representative Suzuki-Miyaura Reaction Conditions:
| Substrate | Catalyst/Ligand | Base | Solvent | Temperature | Yield | Reference |
| 3-Bromo-1H-indazole | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 °C (µW) | Good to Excellent | [8] |
| 3-Iodo-1H-indazole | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 120 °C (µW) | Moderate to Excellent | [10] |
Heck Reaction
The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene.[13][14] Similar to the Suzuki coupling, the reactivity is highly dependent on the nature of the halide. Aryl iodides are generally more reactive partners in Heck reactions.[15] While protocols for the Heck reaction of 3-bromoindazoles exist, they may require specific conditions, such as the use of phase-transfer catalysts or high-speed ball-milling, to achieve high yields.[15][16] The higher reactivity of 3-iodo-1H-indazole-5-carbaldehyde allows for more conventional and often milder reaction conditions.[17]
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[18][19] The reactivity trend of Ar-I > Ar-Br is well-established for this reaction.[18] Consequently, 3-iodoindazoles are excellent substrates for Sonogashira couplings, often proceeding under mild conditions with a palladium catalyst and a copper(I) co-catalyst.[20][21] While 3-bromoindazoles can also be used, they typically require higher temperatures or more active catalyst systems to achieve comparable results.[22] The selective coupling at the iodo-position in the presence of a bromo-substituent further highlights the reactivity difference.[12][23]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[24][25] This reaction is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals. The choice of halide is a critical parameter, with aryl iodides generally being more reactive than aryl bromides.[26] This allows for the use of a broader range of amines and potentially lower catalyst loadings when starting with 3-iodo-1H-indazole-5-carbaldehyde.
Experimental Protocols
The following are representative, detailed protocols for a Suzuki-Miyaura coupling reaction, illustrating the typical conditions for each substrate.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from methodologies developed for microwave-assisted couplings of 3-bromoindazoles.[8][11]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
1,4-Dioxane, Ethanol, and Water (4:1:1 mixture), degassed
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add the degassed 4:1:1 solvent mixture to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 140 °C for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole-5-carbaldehyde
This protocol is based on established procedures for the coupling of 3-iodoindazoles.[10][27]
Materials:
-
3-Iodo-1H-indazole-5-carbaldehyde (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv) as a 2M aqueous solution
-
1,4-Dioxane, degassed
Procedure:
-
To a reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodo-1H-indazole-5-carbaldehyde, the arylboronic acid, and Pd(PPh₃)₄.
-
Add the degassed 1,4-dioxane, followed by the 2M aqueous solution of Na₂CO₃.
-
Heat the reaction mixture to 80-100 °C and stir for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
To better understand the underlying chemistry and workflow, the following diagrams are provided.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.
Conclusion and Recommendations
The choice between this compound and 3-iodo-1H-indazole-5-carbaldehyde is a classic trade-off between reactivity and cost/availability.
-
3-Iodo-1H-indazole-5-carbaldehyde is the more reactive substrate due to the weaker C-I bond.[28] It is the preferred choice for achieving higher yields under milder conditions, which is particularly advantageous for complex syntheses with sensitive functional groups. Its higher reactivity can also be leveraged for selective couplings in di-halogenated systems.
-
This compound , while less reactive, is often more readily available and cost-effective. It remains a highly valuable building block, and with optimized conditions (e.g., higher temperatures, more active catalysts, or microwave irradiation), it can be effectively utilized in a wide range of cross-coupling reactions.[8][16]
For early-stage discovery and route scouting where reaction efficiency and mild conditions are paramount, the iodo-derivative is often the superior choice. For process development and scale-up, where cost and availability become more critical factors, the bromo-derivative, coupled with a robust and optimized reaction protocol, presents a compelling alternative. Ultimately, a thorough understanding of the reactivity differences outlined in this guide will empower the synthetic chemist to make the most informed and strategic decision for their specific research goals.
References
-
El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309. [Link]
-
de la Herrán, G., et al. (2010). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 29(4), 854-863. [Link]
-
Fiveable (n.d.). Carbon-Halogen Bond Definition. [Link]
-
Barros, D., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2033. [Link]
-
Wang, G-W., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 848-855. [Link]
-
Vantourout, J. C., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
-
Clark, J. (2023). an introduction to halogenoalkanes (haloalkanes). Chemguide. [Link]
-
Vantourout, J. C., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
-
LibreTexts Chemistry (2021). 8.5: Physical Properties of Haloalkanes. [Link]
-
Amatore, C., et al. (1996). Oxidative Addition of Aryl Halides to Transient Anionic à‐Aryl–Palladium(0) Intermediates—Application to Palladium‐Catalyzed Reductive Coupling of Aryl Halides. Chemistry – A European Journal, 2(8), 957-964. [Link]
-
Wang, G-W., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 848-855. [Link]
-
Hartwig, J. F., et al. (2002). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications, (4), 302-303. [Link]
-
LibreTexts Chemistry (2019). 7.5: The Polar Carbon–Halogen Bond. [Link]
-
El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
-
Ali, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1893. [Link]
-
Collot, V., et al. (2002). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]
-
Save My Exams (2025). Trends in Halogenoalkanes (Edexcel International AS Chemistry): Revision Note. [Link]
-
Stanforth, S. P. (2003). Chapter 4. Cross-coupling reactions of arylmetallic reagents with aryl halides and sulfonates. ResearchGate. [Link]
-
Liu, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2933. [Link]
-
Nakagawa, T., et al. (2012). Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. European Journal of Organic Chemistry, 2012(31), 6218-6222. [Link]
-
La-Venia, A., et al. (2011). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 13(12), 3222-3225. [Link]
-
Hopkins, T. D., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate. [Link]
-
Barros, D., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. ResearchGate. [Link]
-
Maccan, R., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(9), 13543-13557. [Link]
-
Dube, P., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5594-5619. [Link]
-
Laas, K., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(17), 2823-2826. [Link]
-
Wikipedia (n.d.). Heck reaction. [Link]
-
Ben-Valid, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3505. [Link]
-
Organic Chemistry Portal (n.d.). Heck Reaction. [Link]
-
Wikipedia (n.d.). Sonogashira coupling. [Link]
-
Organic Chemistry Portal (n.d.). Heck Reaction. [Link]
-
Wikipedia (n.d.). Buchwald–Hartwig amination. [Link]
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Organic Chemistry Portal (n.d.). Sonogashira Coupling. [Link]
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ACS GCI Pharmaceutical Roundtable (2026). Buchwald-Hartwig Amination. [Link]
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Takise, R., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. The Journal of Organic Chemistry, 87(14), 9036-9046. [Link]
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The Organic Chemistry Tutor (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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The Organic Chemistry Tutor (2019). Sonogashira coupling. YouTube. [Link]
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Organic Chemistry Portal (n.d.). Suzuki Coupling. [Link]
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A Comparative Guide to the Synthesis of 3-Bromo-1H-indazole-5-carbaldehyde
Introduction: The Significance of 3-Bromo-1H-indazole-5-carbaldehyde in Medicinal Chemistry
The indazole scaffold is a privileged bicyclic heterocycle, forming the core of numerous pharmacologically active compounds.[1] Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide range of biological targets.[2] Specifically, functionalized indazoles have found application as potent kinase inhibitors in oncology, as well as anti-inflammatory, anti-arrhythmic, and anti-HIV agents.[1] The target molecule of this guide, this compound, is a key intermediate for the synthesis of diverse indazole derivatives. The aldehyde function serves as a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of other heterocyclic rings, while the bromine atom at the 3-position offers a site for cross-coupling reactions to introduce further molecular complexity.[3][4]
This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of this compound, offering insights into the practical considerations and underlying chemical principles of each approach. The routes are evaluated based on yield, step economy, reagent availability, and reaction conditions to assist researchers in selecting the most suitable method for their specific needs.
Route 1: Late-Stage C-H Bromination of a Pre-formed Indazole Core
This synthetic approach focuses on the construction of the indazole-5-carbaldehyde scaffold followed by a regioselective bromination at the C3 position. This strategy is advantageous as it utilizes a readily available starting material and introduces the halogen at a late stage, which can be beneficial for analogue synthesis.
Workflow for Route 1
Caption: Synthetic workflow for Route 1, commencing with formylation of 1H-indazole followed by direct bromination.
Experimental Protocol for Route 1
Step 1a: Synthesis of 1H-Indazole-5-carbaldehyde via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heterocyclic compounds. In this step, 1H-indazole is treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of N,N-dimethylformamide (3 equivalents) at 0 °C, slowly add phosphorus oxychloride (1.2 equivalents).
-
Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of 1H-indazole (1 equivalent) in a suitable solvent (e.g., dichloromethane) dropwise to the Vilsmeier reagent.
-
The reaction mixture is then warmed to room temperature and subsequently heated to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, the reaction mixture is carefully poured into crushed ice and neutralized with an aqueous solution of sodium hydroxide or sodium carbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford 1H-indazole-5-carbaldehyde. Further purification can be achieved by recrystallization or column chromatography.
-
Step 1b: Synthesis of this compound via Direct Bromination
The electron-rich nature of the indazole ring allows for electrophilic substitution. The C3 position is particularly susceptible to bromination. A patent for the synthesis of 3-bromo-5-nitro-1H-indazole demonstrates the feasibility of direct bromination of the indazole core.[5]
-
Procedure:
-
Dissolve 1H-indazole-5-carbaldehyde (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in the same solvent or N-bromosuccinimide (NBS) portion-wise.
-
The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched by the addition of an aqueous solution of a reducing agent like sodium thiosulfate to consume any excess bromine.
-
The product is typically isolated by precipitation upon addition of water, followed by filtration. The crude product can be purified by column chromatography on silica gel.
-
Mechanistic Insights and Rationale
The Vilsmeier-Haack formylation proceeds via the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), which is attacked by the electron-rich indazole ring, preferentially at the C5 position. Subsequent hydrolysis of the resulting iminium intermediate yields the aldehyde.
Direct bromination of the indazole ring is a classic electrophilic aromatic substitution. The C3 position is the most nucleophilic carbon in the indazole system, leading to regioselective bromination. The use of a polar solvent like DMF can facilitate the reaction.
Advantages and Disadvantages of Route 1
| Advantages | Disadvantages |
| Good overall yield in many cases. | The Vilsmeier-Haack reaction can sometimes lead to mixtures of regioisomers, requiring careful purification. |
| Readily available and relatively inexpensive starting materials. | Direct bromination can be aggressive and may require careful control of conditions to avoid over-bromination or side reactions. |
| Late-stage functionalization allows for the synthesis of analogues. | The use of hazardous reagents like phosphorus oxychloride and bromine requires stringent safety precautions. |
Route 2: Indazole Ring Formation from a Pre-functionalized Precursor
This approach involves the construction of the indazole ring from a starting material that already contains the necessary bromo and aldehyde (or a precursor) functionalities. A particularly effective method for forming the indazole-3-carbaldehyde core is the nitrosation of substituted indoles.[3][6]
Workflow for Route 2
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A Comparative Guide to the Biological Activity of 3-Bromo-1H-indazole-5-carbaldehyde Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quest for novel small molecules that can selectively target cancer-driving pathways remains a paramount objective. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors and other targeted therapies.[1][2] This guide provides an in-depth technical comparison of the biological activities of derivatives synthesized from 3-Bromo-1H-indazole-5-carbaldehyde , a versatile intermediate for generating diverse chemical libraries.[3] We will explore their potential as inhibitors of key oncogenic kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and their broader anti-proliferative effects, benchmarking them against established alternative inhibitors. This analysis is supported by experimental data from peer-reviewed literature and detailed protocols to aid in the design and execution of further research.
The Strategic Advantage of the this compound Scaffold
The this compound core offers a strategic starting point for medicinal chemists. The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. This enables the exploration of the chemical space around a key interaction point with many kinase active sites. Simultaneously, the carbaldehyde group at the 5-position provides a reactive site for the synthesis of imines, amines, and other functionalities, which can be tailored to interact with the solvent-exposed regions of the target protein, often influencing solubility and pharmacokinetic properties.[4] This dual functionality allows for the systematic optimization of potency and selectivity.
Comparative Analysis of Biological Activity: Targeting Key Oncogenic Pathways
While specific, publicly available data on a broad panel of derivatives from this compound is emerging, the extensive research on structurally similar indazole derivatives provides a strong rationale for their potential as potent anticancer agents.[1][3] The primary focus of these derivatives has been the inhibition of protein kinases, crucial regulators of cellular processes that are often dysregulated in cancer.[5]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, and VEGFR-2 is a key mediator of this process.[6][7] Inhibition of VEGFR-2 is a clinically validated strategy for treating various solid tumors.[8] Numerous indazole-based compounds have demonstrated potent VEGFR-2 inhibitory activity.[9][10]
Comparison of Indazole-Based and Alternative VEGFR-2 Inhibitors
| Compound Class | Representative Compound | Target Kinase | IC50 (nM) | Key Structural Features & Rationale |
| Indazole Derivative | Indazole Compound 30 [10] | VEGFR-2 | 1.24 | The indazole core acts as a hinge-binding motif, a common feature in many kinase inhibitors.[11] |
| Indazole-Pyrimidine | Compound 6i [11] | VEGFR-2 | 24.5 | The pyrimidine moiety often enhances interactions within the ATP-binding pocket. |
| Thiadiazole Derivative | Compound 20b [12][13] | VEGFR-2 | 24 | The thiadiazole ring system offers a different heterocyclic core that can also effectively occupy the kinase active site. |
| Nicotinamide-Based | Compound 6 [14] | VEGFR-2 | 60.83 | Nicotinamide derivatives represent another class of compounds designed to target the ATP-binding site of VEGFR-2. |
| Thiazolyl-Coumarin | Compound 6d [15] | VEGFR-2 | - (IC50 against MCF-7 cells: 10.5 µM) | This scaffold combines two heterocyclic systems to achieve its anticancer effect, which is also linked to VEGFR-2 inhibition. |
| FDA-Approved Control | Sorafenib | VEGFR-2 | 6 | A multi-kinase inhibitor with a different core structure, serving as a benchmark for potency.[8][14] |
| FDA-Approved Control | Axitinib | VEGFR-2 | 0.2 | A potent and selective indazole-containing VEGFR inhibitor, highlighting the potential of the indazole scaffold.[8] |
Note: IC50 values can vary depending on assay conditions. The data presented is for comparative purposes.
The data suggests that the indazole scaffold is a highly effective core for potent VEGFR-2 inhibition, with some derivatives achieving nanomolar potency comparable to or exceeding that of established drugs like Sorafenib.[8][10][14] The versatility of the 3-bromo and 5-carbaldehyde positions on the starting material allows for fine-tuning of the structure to optimize these interactions.
Broader Kinase Inhibition and Anti-proliferative Activity
Beyond VEGFR-2, indazole derivatives have shown inhibitory activity against a range of other kinases implicated in cancer, including p38 MAPK and Tyrosine Threonine Kinase (TTK).[10][16] This multi-targeted potential can be advantageous in treating complex diseases like cancer.
The anti-proliferative activity of these compounds is a critical measure of their potential as cancer therapeutics. The half-maximal inhibitory concentration (IC50) against various cancer cell lines provides a quantitative measure of their cytotoxic or cytostatic effects.
Anti-proliferative Activity of Indazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Putative Mechanism of Action |
| Indazole Derivative 2f [1][3] | 4T1 (Breast Cancer) | 0.23 - 1.15 | Induction of apoptosis via the ROS-mitochondrial pathway. |
| Indazole-Amine 6o [17] | K562 (Leukemia) | 5.15 | Inhibition of Bcl2 family members and the p53/MDM2 pathway. |
| Indazole-Carboxamide 5'j [4] | A549 (Lung Cancer), MCF7 (Breast Cancer) | Not specified, but noted as significant | TTK inhibition. |
These findings underscore the potential of the indazole scaffold to not only inhibit specific kinases but also to induce cancer cell death through various mechanisms.[1][3][17]
Experimental Methodologies: A Guide for In Vitro Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following section details the methodologies for key in vitro assays to evaluate the biological activity of novel this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of derivatives from this compound typically involves a two-pronged approach: modification at the 3-position via cross-coupling reactions and derivatization of the 5-carbaldehyde.
Caption: General synthetic workflow for derivatizing this compound.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of VEGFR-2.
Protocol:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, and a detection reagent (e.g., Kinase-Glo™).[9][18][19][20]
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound, VEGFR-2 kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent.
-
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[18][19]
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Cell-Based Anti-Angiogenesis Assays
These assays assess the effect of a compound on the different stages of angiogenesis using endothelial cells (e.g., HUVECs).[6][21][22]
-
Endothelial Cell Proliferation Assay (MTS/MTT): Measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Wound Healing (Scratch) Assay: Evaluates the effect of the compound on endothelial cell migration.
-
Tube Formation Assay: Assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix (e.g., Matrigel).[23]
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- 13. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 16. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Spectroscopic Guide to 3-Bromo-1H-indazole-5-carbaldehyde and Its Analogs for the Research Scientist
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among these, the indazole scaffold is of paramount importance due to its prevalence in a wide array of bioactive molecules. This guide provides a comprehensive spectroscopic analysis of 3-Bromo-1H-indazole-5-carbaldehyde and its key analogs. By presenting a combination of predicted data for the title compound and experimentally verified data for its close structural relatives, this document serves as a practical reference for the unambiguous identification and characterization of this important class of molecules.
The strategic placement of a bromine atom and a carbaldehyde group on the indazole ring system creates a versatile synthetic intermediate, ripe for further functionalization in medicinal chemistry. Understanding the nuanced effects of substituent positioning on the spectroscopic signatures is not merely an academic exercise; it is a critical step in ensuring the integrity of synthesized compounds and in predicting the outcomes of subsequent chemical transformations. This guide is structured to provide not just the data, but also the scientific rationale behind the observed spectral characteristics, empowering researchers to interpret their own results with confidence.
The Spectroscopic Fingerprint: A Multi-Technique Approach
The definitive characterization of this compound and its analogs relies on a synergistic application of several spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides a unique piece of the structural puzzle.
Experimental Protocols
The following are generalized, yet robust, protocols for acquiring high-quality spectroscopic data for the indazole-carbaldehyde series. The causality behind specific choices of solvents and techniques is explained to ensure adaptability to various laboratory settings.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For the indazole system, ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the electronic environment of each carbon atom. The choice of solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for its ability to dissolve a wide range of organic compounds and for its characteristic solvent peaks that do not interfere with the signals of the analyte.
-
¹H and ¹³C NMR Protocol:
-
Prepare a sample by dissolving 5-10 mg of the indazole derivative in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR spectra on a 300 MHz or higher field spectrometer. A typical experiment involves 16-32 scans with a relaxation delay of 1-2 seconds.
-
Acquire ¹³C NMR spectra on the same instrument, typically requiring a larger number of scans (1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Process the spectra using appropriate software, referencing the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
-
2. Mass Spectrometry (MS)
-
Rationale: Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule with high accuracy. Electrospray ionization (ESI) is a soft ionization technique well-suited for these compounds, often resulting in the observation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
HRMS (ESI) Protocol:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
3. Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For indazole-carbaldehydes, key vibrations include the N-H stretch of the indazole ring, the C=O stretch of the aldehyde, and various C-H and C=C stretching and bending modes of the aromatic system.
-
IR (ATR) Protocol:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
-
Spectroscopic Data of this compound: A Predictive Analysis
As of the time of this writing, detailed experimental spectra for this compound are not widely available in the peer-reviewed literature. However, based on the extensive data for its analogs and the well-established principles of substituent effects in NMR and IR spectroscopy, a predictive analysis of its key spectral features can be made.
Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features |
| ¹H NMR | Aldehyde proton (CHO) signal around δ 10.0-10.2 ppm. A broad singlet for the N-H proton at δ > 13 ppm. Aromatic protons will appear as doublets and doublet of doublets in the range of δ 7.5-8.5 ppm. |
| ¹³C NMR | Carbonyl carbon (C=O) signal around δ 190-195 ppm. Carbon bearing the bromine (C3) will be significantly shielded compared to the unsubstituted analog. Aromatic carbons will appear in the δ 110-145 ppm range. |
| MS (ESI) | [M+H]⁺ at m/z 224.9658 and [M-H]⁻ at m/z 222.9512, showing the characteristic isotopic pattern for one bromine atom. |
| IR | N-H stretching vibration around 3200-3400 cm⁻¹. Strong C=O stretching vibration around 1670-1690 cm⁻¹. C-Br stretching vibration in the fingerprint region (< 700 cm⁻¹). |
Comparative Spectroscopic Analysis of this compound Analogs
The following tables present a comparative summary of the experimentally determined spectroscopic data for key analogs. This data provides a solid foundation for understanding the influence of substituent placement and identity on the spectroscopic properties of the indazole-carbaldehyde core.
Table 1: ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Compound | Aldehyde H (δ, ppm) | Aromatic H (δ, ppm) | NH (δ, ppm) | Reference |
| 1H-indazole-3-carbaldehyde | 10.20 (s) | 8.14 (d, J=8.5 Hz), 7.70 (d, J=8.5 Hz), 7.49 (dt, J=7.0, 1.0 Hz), 7.37 (dt, J=7.0, 1.0 Hz) | 14.17 (br s) | [1] |
| 5-Bromo-1H-indazole-3-carbaldehyde | 10.18 (s) | 8.27 (d, J=1.5 Hz), 7.71 (d, J=8.8 Hz), 7.63 (dd, J=1.5, 8.8 Hz) | 14.37 (br s) | [2] |
| 5-Fluoro-1H-indazole-3-carbaldehyde | 10.19 (s) | 7.74–7.84 (m), 7.34 (td, J=9.1, 2.5 Hz) | 13.20 (br s) | [1] |
| 5-Iodo-1H-indazole-3-carbaldehyde | 10.16 (s) | 8.46 (d, J=0.9 Hz), 7.73 (dd, J=8.7, 1.6 Hz), 7.56 (dd, J=8.7, 0.5 Hz) | 14.28 (br s) | [1] |
Table 2: ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Compound | C=O (δ, ppm) | Aromatic & Indazole C (δ, ppm) | Reference |
| 1H-indazole-3-carbaldehyde | 187.4 | 143.4, 141.1, 127.3, 123.8, 120.7, 120.2, 111.2 | [1] |
| 5-Bromo-1H-indazole-3-carbaldehyde | 187.5 | 144.5, 141.3, 131.3, 124.3, 123.1, 117.6, 113.8 | [1] |
| 5-Fluoro-1H-indazole-3-carbaldehyde | 187.4 | 160.5 (d, ¹JCF=238 Hz), 145.1, 139.4, 121.9 (d, ³JCF=11 Hz), 117.6 (d, ²JCF=27 Hz), 113.49 (d, ³JCF=9.7 Hz), 105.9 (d, ²JCF=25 Hz) | [1] |
| 5-Iodo-1H-indazole-3-carbaldehyde | 187.2 | 142.4, 140.2, 135.3, 129.1, 122.6, 113.5, 88.6 | [1] |
Table 3: Mass Spectrometry (HRMS, ESI⁻) and IR Spectroscopic Data
| Compound | [M-H]⁻ (m/z) | Key IR Bands (cm⁻¹) | Reference |
| 1H-indazole-3-carbaldehyde | 145.0390 | 3254, 3174 (N-H), 1671 (C=O) | [1] |
| 5-Bromo-1H-indazole-3-carbaldehyde | 222.9507 | 3213 (N-H), 1663 (C=O) | [1] |
| 5-Fluoro-1H-indazole-3-carbaldehyde | 163.0308 | 3315, 3185 (N-H), 1683, 1656 (C=O) | [1] |
| 5-Iodo-1H-indazole-3-carbaldehyde | 270.9370 | 3179 (N-H), 1669 (C=O) | [1] |
Causality and Interpretation: The "Why" Behind the Data
The spectroscopic data presented above reveals clear trends that can be rationalized by considering the electronic effects of the substituents on the indazole ring.
-
¹H NMR: The aldehyde proton signal remains relatively consistent across the series, indicating that the electronic environment of the carbaldehyde group is not drastically altered by the halogen at the 5-position. The most significant changes are observed in the aromatic region. The electron-withdrawing nature of the halogens generally leads to a downfield shift of the adjacent protons. The broadness of the N-H signal is due to quadrupole broadening and exchange with residual water in the solvent.
-
¹³C NMR: The position of the carbonyl carbon signal is also quite stable. The most pronounced effect is seen on the carbon directly attached to the halogen (C5). The chemical shift of this carbon is influenced by both the inductive and resonance effects of the halogen. For the 5-iodo analog, the "heavy atom effect" causes a significant upfield shift of the C5 signal.
-
IR Spectroscopy: The position of the C=O stretching vibration is sensitive to the electronic nature of the indazole ring. Electron-withdrawing groups tend to increase the C=O bond order and shift the stretching frequency to higher wavenumbers. The N-H stretching frequency can be influenced by intermolecular hydrogen bonding in the solid state.
Visualizing the Workflow and Structure
To aid in the conceptualization of the analytical process and the molecular structure, the following diagrams are provided.
Caption: Workflow for the spectroscopic analysis of indazole-carbaldehyde analogs.
Caption: General structure of substituted 1H-indazole-carbaldehydes.
Conclusion
This guide provides a comprehensive framework for the spectroscopic analysis of this compound and its analogs. While experimental data for the title compound remains elusive in public literature, a robust predictive and comparative analysis has been presented based on a solid foundation of experimentally verified data from its close structural isomers and analogs. The detailed protocols and interpretation guidelines offered herein are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the confident and accurate characterization of this important class of heterocyclic compounds. The provided data tables and visualizations offer a quick and accessible reference for laboratory work.
References
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PubChem. 3-bromo-1h-indazole-5-carboxaldehyde. National Center for Biotechnology Information. [Link]
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Lherbet, C., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12536-12543. [Link]
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A Comparative Guide to Catalysts for Suzuki Reactions of 3-Bromoindazoles: From Classical Reagents to Modern Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The C3-functionalization of this heterocycle via Suzuki-Miyaura cross-coupling is a cornerstone strategy for the synthesis of novel drug candidates. However, the presence of the nitrogen-rich indazole ring can present unique challenges, including catalyst inhibition and potential N-arylation side reactions. The choice of catalyst is therefore paramount to achieving high yields and clean conversions. This guide provides a comparative analysis of various catalytic systems for the Suzuki coupling of 3-bromoindazoles, supported by experimental data, to facilitate rational catalyst selection and protocol optimization.
The Landscape of Catalytic Systems for Indazole Arylation
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[1] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The efficiency of each step is profoundly influenced by the choice of palladium source, ligand, base, and solvent.
Sources
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of 3-Bromo-1H-indazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Key Intermediate
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors for oncology and other therapeutic areas, the indazole scaffold is a privileged structure.[1][2] Among its many derivatives, 3-Bromo-1H-indazole-5-carbaldehyde stands out as a pivotal intermediate, offering versatile handles for synthetic elaboration.[3][4] However, the journey from a promising molecular design to a safe and effective drug is paved with rigorous quality control. The purity of a starting material like this compound is not a mere checkbox; it is the foundation upon which the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API) are built.[5][6]
Impurities, even in trace amounts, can have cascading effects: they may carry through subsequent synthetic steps, react to form new, potentially toxic by-products, or interfere with the crystallization and stability of the final API.[5] This guide, written from the perspective of a seasoned application scientist, eschews a simple recitation of methods. Instead, it provides a strategic framework for assessing the purity of synthesized this compound, explaining the causality behind our analytical choices and integrating multiple techniques into a self-validating system.
Anticipating the Enemy: Potential Impurities in Synthesis
A robust purity assessment begins with understanding the synthetic route and its potential pitfalls. A common and efficient method to synthesize this compound is through the nitrosation of 5-bromoindole.[3][7]
Caption: Synthetic route and potential impurity sources.
This process, while effective, can introduce several classes of impurities:
-
Organic Impurities: Unreacted starting materials (e.g., 5-bromoindole), intermediates, and by-products from potential side reactions.[8]
-
Inorganic Impurities: Reagents, catalysts, and salts that may not be fully removed during workup.[8]
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., acetone, dichloromethane).[8]
A comprehensive analytical strategy must be capable of detecting and quantifying all these potential contaminants.
A Multi-Modal Analytical Strategy: The Self-Validating Workflow
No single analytical technique can provide a complete picture of a compound's purity. True confidence is achieved by employing a suite of orthogonal methods—techniques that measure purity based on different physicochemical principles. This multi-modal approach creates a self-validating system where the results of one method corroborate the findings of another.
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A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Different Indazoles
Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition
The indazole core has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors.[1][2] Its unique bicyclic aromatic structure, featuring a fused benzene and pyrazole ring, provides a versatile template for developing compounds that can effectively target the ATP-binding pocket of various kinases.[3][4] This structural rigidity and the ability to modify substitutions at multiple positions allow for the fine-tuning of inhibitor potency and selectivity.[3][5] Several FDA-approved anticancer drugs, such as Axitinib, Pazopanib, and Entrectinib, feature the indazole moiety, highlighting its clinical significance in oncology.[1][6][7]
This guide provides an in-depth comparison of the efficacy of kinase inhibitors derived from different indazole scaffolds. We will delve into their structure-activity relationships (SAR), compare their performance using quantitative experimental data, and provide detailed protocols for the key assays used to validate their efficacy, from initial biochemical screens to complex cell-based and in vivo models.
Comparative Efficacy Analysis of Indazole-Based Kinase Inhibitors
The efficacy of a kinase inhibitor is primarily defined by its potency (how much of the drug is needed to inhibit the kinase) and its selectivity (how specifically it inhibits the target kinase over other kinases in the kinome). These are often quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), with lower values indicating higher potency.
Targeting Angiogenesis: VEGFR Inhibitors
The Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2, is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] The indazole scaffold has proven highly effective in generating potent VEGFR-2 inhibitors.
A comparison of prominent indazole-based VEGFR inhibitors reveals key structure-activity relationships. For example, modifications to the indazole core and its substituents can dramatically alter potency. Studies on arylsulphonyl indazole derivatives and indazole-pyrimidine-based compounds have shown that the addition of hydrogen bond-forming groups, such as sulfonamides, can enhance activity, achieving potency comparable to or greater than established drugs like Pazopanib.[3]
Table 1: Comparative Potency of Indazole-Based Multi-Kinase Inhibitors Against Angiogenic Kinases
| Target Kinase | Axitinib (IC50/Ki in nM) | Pazopanib (IC50/Ki in nM) | Representative Indazole Derivative (Compound 30) (IC50 in nM)[8] | Sorafenib (Non-Indazole) (IC50/Ki in nM) |
| VEGFR-1 | 1.2[9] | 10[9] | - | 26[9] |
| VEGFR-2 | 0.2[9] | 30[9] | 1.24[8] | 6[9] |
| VEGFR-3 | 0.1-0.3[9] | 47[9] | - | 15[9] |
| PDGFR-β | - | 84[9] | - | 37[9] |
| c-Kit | - | 74[9] | - | 68[9] |
| Note: IC50 and Ki values can vary depending on specific assay conditions. Data is presented for comparative purposes. A hyphen (-) indicates data is not readily available. |
As shown in Table 1, Axitinib demonstrates exceptionally high potency against the VEGFR family with sub-nanomolar efficacy.[9] Pazopanib, another indazole-containing drug, also effectively inhibits VEGFRs, though with slightly lower potency than Axitinib.[9][10] When compared to Sorafenib, a non-indazole multi-kinase inhibitor, Axitinib shows superior potency against VEGFRs. These differences in potency and selectivity profiles, stemming from their unique interactions within the kinase ATP-binding pocket, lead to distinct clinical efficacy and safety profiles.[11][12] For instance, while both Pazopanib and Sunitinib (which is not based on an indazole core) show similar efficacy in treating metastatic renal cell carcinoma, their tolerability profiles differ, with patients often preferring Pazopanib due to a better quality of life.[12][13]
Targeting Cell Cycle and Proliferation: Aurora and Polo-like Kinase Inhibitors
Beyond angiogenesis, indazole derivatives have been developed to target kinases crucial for cell cycle regulation, such as Aurora kinases and Polo-like kinase 4 (PLK4).[3][14] Overexpression of these kinases is common in many cancers.
Fragment-based and knowledge-based drug design approaches have successfully identified novel indazole derivatives as potent Aurora kinase inhibitors.[6][15] Computational modeling has revealed that substitutions on the indazole scaffold can be tailored to achieve isoform selectivity, for instance, by targeting specific residues like Arg220 or Thr217 in the Aurora A binding pocket.[3][15] Similarly, structural modifications of an initial indazole lead compound yielded a highly potent PLK4 inhibitor (Compound C05) with exceptional kinase inhibitory activity (IC50 < 0.1 nM) and potent antiproliferative effects against various cancer cell lines.[14]
Table 2: Efficacy of Indazole Derivatives Against Cell Cycle Kinases
| Compound ID | Target Kinase | Kinase Inhibitory Activity (IC50) | Cellular Antiproliferative Activity (IC50) | Reference |
| 53d | Aurora A | - | - (Potency attributed to H-bonding with Thr217/Arg220) | [3] |
| Compound 17 | Aurora A/B | Sub-micromolar | - | [15] |
| Compound 30 | Aurora A | Sub-micromolar | - | [15] |
| C05 | PLK4 | < 0.1 nM | 0.948 µM (IMR-32), 0.979 µM (MCF-7) | [14] |
| Note: Direct comparative IC50 values for all compounds are not always available in a single source. The table illustrates the potent activities achieved. |
The Experimental Framework for Efficacy Evaluation
A rigorous, multi-step process is required to validate the efficacy of a novel kinase inhibitor. This process progresses from simple, high-throughput biochemical assays to more complex and physiologically relevant cell-based and in vivo models. The choice of each assay is critical for building a comprehensive profile of the inhibitor's performance.[16]
Caption: Workflow for evaluating kinase inhibitor efficacy.
Protocol 1: Biochemical Kinase Activity Assay (Luminescence-Based)
This protocol determines an inhibitor's direct effect on the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a robust method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[17]
Scientific Rationale: This is the foundational assay to measure potency (IC50).[16] By using purified enzyme, we isolate the inhibitor's effect on the target without the complexity of a cellular environment. The assay's design, which first stops the kinase reaction and depletes remaining ATP before converting ADP to a detectable signal, ensures high sensitivity and low background.[17][18]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the indazole inhibitor in DMSO. A known inhibitor (e.g., Staurosporine) should be used as a positive control.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase (e.g., VEGFR-2) and the substrate (a specific peptide) in an optimized reaction buffer.
-
Inhibitor Incubation: Add the diluted compounds to the wells. Include "no-enzyme" and "vehicle" (DMSO) controls. Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP at its Km concentration (the concentration at which the enzyme works at half its maximum velocity). Incubate for a defined period (e.g., 1-2 hours) at room temperature.
-
Reaction Termination & ATP Depletion: Add ADP-Glo™ Reagent to stop the reaction and eliminate any unused ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent, which converts the ADP generated into ATP, fueling a luciferase reaction that produces light. Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cell-Based Target Phosphorylation Assay (Western Blot)
This assay confirms that the inhibitor can enter the cell and engage its target, leading to the inhibition of a specific signaling pathway. It measures the phosphorylation status of a downstream substrate of the target kinase.
Scientific Rationale: A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability or high affinity for plasma proteins.[19] This assay validates on-target activity within a physiological setting. Observing a dose-dependent decrease in substrate phosphorylation provides strong evidence of target engagement and functional inhibition of the signaling cascade.[16]
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells known to have an active signaling pathway dependent on the target kinase (e.g., HUVECs for VEGFR-2) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, cells can be serum-starved for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with increasing concentrations of the indazole inhibitor for a predetermined time (e.g., 2-4 hours).
-
Ligand Stimulation: Stimulate the cells with the appropriate growth factor (e.g., VEGF for VEGFR-2) for a short period (e.g., 10-15 minutes) to induce maximal phosphorylation of the target pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., phospho-ERK for the VEGFR pathway). Subsequently, strip the membrane and re-probe with an antibody for the total form of the substrate and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Detection: Use a chemiluminescent HRP substrate and image the blot.
-
Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein with increasing inhibitor concentration confirms efficacy.
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
This is the definitive preclinical test to determine if an inhibitor can suppress tumor growth in a living organism.
Scientific Rationale: In vivo models integrate the complexities of drug absorption, distribution, metabolism, and excretion (ADME) with the inhibitor's antitumor activity.[20] Efficacy in a xenograft model, where human tumor cells are implanted in immunocompromised mice, is a critical step for advancing a compound towards clinical trials.[21]
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., HT-29 colorectal cancer cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into vehicle control and treatment groups.
-
Drug Administration: Administer the indazole inhibitor and vehicle control to the respective groups via an appropriate route (e.g., oral gavage) and schedule (e.g., once daily) based on prior pharmacokinetic studies.
-
Monitoring: Monitor tumor volume (using calipers) and body weight (as a measure of toxicity) regularly (e.g., 2-3 times per week).
-
Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised at specific time points post-dosing to analyze target modulation (e.g., phospho-ERK levels) via Western blot or immunohistochemistry.
-
Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate the tumor growth inhibition (TGI) percentage to quantify efficacy.
Structure-Activity Relationship (SAR) and Future Directions
The development of potent and selective kinase inhibitors is an iterative process of design, synthesis, and testing. The indazole scaffold provides a robust starting point.
Caption: Generalized SAR for indazole kinase inhibitors.
As illustrated, different positions on the indazole ring can be modified to tune specific properties. For example, substitutions that interact with the kinase hinge region are crucial for high potency, while groups extending into hydrophobic "selectivity pockets" can determine the inhibitor's profile against other kinases.[3][4] Future efforts will continue to leverage these principles, combining rational drug design with advanced screening platforms to develop next-generation indazole-based inhibitors with superior efficacy and safety profiles for targeted cancer therapy.[3][6]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (No date). National Center for Biotechnology Information. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. [Link]
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Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2015). PubMed. [Link]
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In Vivo Kinase Activity Models. (No date). Reaction Biology. [Link]
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Cell-based test for kinase inhibitors. (2020). INiTS. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
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Biochemical kinase assay to improve potency and selectivity. (2021). Domainex. [Link]
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Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC - NIH. (No date). National Center for Biotechnology Information. [Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). ResearchGate. [Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). PubMed. [Link]
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Concise Drug Review: Pazopanib and Axitinib - PMC. (2012). National Center for Biotechnology Information. [Link]
-
Structures of kinase inhibitors containing an indazole moiety. (2023). ResearchGate. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS ONE. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (2010). National Center for Biotechnology Information. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
Axitinib in advanced renal cell carcinoma: Outcomes following pazopanib or sunitinib. (2016). ASCO Publications. [Link]
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2024). RSC Publishing. [Link]
-
Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. (2008). PubMed. [Link]
-
Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. (2024). National Center for Biotechnology Information. [Link]
-
Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2024). Open Exploration Publishing. [Link]
-
Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. (2010). PubMed. [Link]
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Concise drug review: pazopanib and axitinib. (2012). Utrecht University Research Portal. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. [Link]
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Concise drug review: pazopanib and axitinib. (2012). PubMed. [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (2022). National Center for Biotechnology Information. [Link]
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Concise drug review: pazopanib and axitinib. (2012). Semantic Scholar. [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2021). PubMed Central. [Link]
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Comparison of the efficacy of sunitinib and pazopanib in patients with advanced non-clear renal cell carcinoma. (2021). PubMed. [Link]
-
High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. (2025). ACS Publications. [Link]
-
Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety. (2021). MDPI. [Link]
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Identification of indazole derivative 30 as a CDK inhibitor. (No date). ResearchGate. [Link]
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Sunitinib versus pazopanib for patients with metastatic renal cell carcinoma: 2 Turkish hospital experience. (2019). PubMed. [Link]
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Pazopanib versus sunitinib in metastatic renal-cell carcinoma. (2013). PubMed. [Link]
-
TG221: An Experimental Model for Liver Cancer Prevention and Treatment Approaches. (2024). MDPI. [Link]
-
Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). PubMed. [Link]
-
Patients With Metastatic Kidney Cancer Prefer Pazopanib Over Sunitinib, Study Shows. (2012). OncLive. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 3-Bromo-1H-indazole-5-carbaldehyde
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth technical comparison of analytical methods for the validation of 3-Bromo-1H-indazole-5-carbaldehyde, a key intermediate in pharmaceutical synthesis. The methodologies discussed are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and trustworthiness.
Introduction to this compound and the Imperative of Analytical Validation
This compound is a crucial building block in the synthesis of a variety of bioactive molecules. Its purity and stability are paramount to the quality and safety of the final drug product. Therefore, validated analytical methods are essential to quantify the compound, identify and quantify any impurities, and assess its stability under various conditions. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This guide will explore and compare High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as primary analytical techniques for this purpose.
High-Performance Liquid Chromatography (HPLC): A Stability-Indicating Approach
HPLC is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and ability to separate a wide range of analytes.[2] A stability-indicating HPLC method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[1]
Experimental Protocol: Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its related substances.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the UV absorbance of the indazole chromophore)
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Further dilute with the mobile phase to achieve a working concentration of 100 µg/mL.
-
Sample Solution: Prepare a sample solution of the test article in acetonitrile at a concentration of 1 mg/mL and dilute with the mobile phase to a final concentration of 100 µg/mL.
Causality Behind Experimental Choices
The choice of a C18 column is based on the non-polar nature of the bromo-indazole ring system, which will have good retention on this stationary phase. A gradient elution is employed to ensure the separation of the main component from potential impurities that may have a wide range of polarities.[3] Formic acid is added to the mobile phase to improve peak shape and ionization in case of subsequent mass spectrometric analysis. The detection wavelength of 254 nm is a common choice for aromatic and heterocyclic compounds.
Validation of the HPLC Method
The developed HPLC method must be validated according to ICH Q2(R2) guidelines, which include the following parameters[4][5]:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5 to 6 concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[6][7] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.[7]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 80°C for 24 hours.
-
Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 80°C for 24 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a specified period.
After exposure to these stress conditions, the samples are analyzed by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.
Gas Chromatography (GC): An Alternative for Volatile Impurities
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, GC can be particularly useful for identifying and quantifying volatile impurities that may not be readily detected by HPLC.
Experimental Protocol: GC-MS Method
Objective: To develop and validate a GC-MS method for the identification and quantification of this compound and its potential volatile impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Autosampler.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 280 °C for 10 minutes.
-
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
Sample Preparation:
-
Standard and Sample Solutions: Prepare solutions in a suitable solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
Rationale for Experimental Choices
A non-polar DB-5ms column is chosen due to its versatility and suitability for a wide range of semi-volatile compounds. The temperature program is designed to provide good separation of components with varying boiling points. Electron ionization at 70 eV is a standard technique that provides reproducible fragmentation patterns for compound identification.
Validation of the GC-MS Method
Similar to the HPLC method, the GC-MS method must be validated for specificity, linearity, accuracy, precision, range, and robustness in accordance with ICH guidelines. Specificity in GC-MS is enhanced by the combination of retention time and mass spectral data.
Comparison of HPLC and GC Methods
| Feature | HPLC-PDA | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. |
| Specificity | Based on retention time and UV-Vis spectrum. | High specificity based on retention time and unique mass fragmentation pattern. |
| Sensitivity | Generally good, can be enhanced with specific detectors. | Very high sensitivity, especially in selected ion monitoring (SIM) mode. |
| Impurity Profiling | Excellent for non-volatile impurities and degradation products. | Ideal for volatile and semi-volatile impurities. |
| Structural Info | Limited to UV-Vis spectral data from PDA. | Provides detailed structural information from mass fragmentation patterns. |
Spectroscopic Characterization
Complementary spectroscopic techniques are crucial for the unequivocal identification of this compound and its potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The expected ¹H NMR spectrum of this compound would show characteristic signals for the aldehyde proton (around 10 ppm), the indazole NH proton (a broad singlet), and the aromatic protons on the indazole ring.[8] The ¹³C NMR spectrum would show a signal for the carbonyl carbon (around 187 ppm) and other aromatic carbons.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic peaks for the bromine atom. Fragmentation would likely involve the loss of the aldehyde group (CHO) and bromine.[9]
Conclusion
The validation of analytical methods for this compound is a critical step in ensuring the quality and consistency of this important pharmaceutical intermediate. A stability-indicating HPLC method is the primary choice for purity and stability assessment, capable of separating the active ingredient from a wide range of potential impurities and degradation products. A complementary GC-MS method is invaluable for the detection and identification of volatile impurities. Both methods must be rigorously validated according to ICH guidelines to ensure they are fit for their intended purpose. The use of spectroscopic techniques like NMR and MS is essential for the definitive structural elucidation of the compound and any identified impurities. This comprehensive approach to analytical method validation provides a high degree of confidence in the quality of this compound used in drug development.
References
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
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An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. 2018. Available at: [Link]
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Safety Operating Guide
3-Bromo-1H-indazole-5-carbaldehyde proper disposal procedures
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-1H-indazole-5-carbaldehyde
Introduction
This compound is a heterocyclic building block frequently utilized in medicinal chemistry and drug development for synthesizing a range of pharmacologically active molecules. As with any specialized chemical reagent, its handling does not end upon completion of a reaction. A comprehensive understanding of its properties and associated hazards is paramount for ensuring its safe and compliant disposal. This guide provides an in-depth, procedural framework for researchers and laboratory personnel to manage the waste of this compound, prioritizing safety, environmental responsibility, and regulatory adherence. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for waste management in a professional laboratory setting.
Section 1: Compound Identification and Hazard Assessment
Before initiating any disposal protocol, it is crucial to fully understand the material's characteristics and associated risks. This compound is a solid powder.[1] Its primary acute hazard, as identified by the Globally Harmonized System (GHS), is being harmful if swallowed.[1][2]
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source |
| CAS Number | 1086391-08-3 | [1][2] |
| Molecular Formula | C₈H₅BrN₂O | [1] |
| Molecular Weight | 225.04 g/mol | [1] |
| Physical Form | Powder | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| GHS Signal Word | Warning | [1][2] |
| Hazard Statement | H302: Harmful if swallowed | [1][2] |
| Primary Disposal Route | Controlled Incineration | [2] |
Section 2: The Core Principle of Waste Segregation: Halogenated Organics
The molecular structure of this compound contains a bromine atom. This feature is the single most critical factor in determining its disposal pathway. Chemical waste streams are rigorously segregated to prevent dangerous reactions and to facilitate proper treatment.[3][4]
Due to the presence of bromine, this compound must be classified as a Halogenated Organic Waste .[5][6]
Causality: Why is this segregation critical?
-
Incineration Compatibility: Halogenated organic compounds require specialized, high-temperature incineration with flue gas scrubbing capabilities.[2][5] This is necessary to neutralize the corrosive and toxic gases (e.g., hydrogen bromide) that are generated during combustion. Mixing this waste with non-halogenated streams can damage standard incinerators and release pollutants into the atmosphere.
-
Prevention of Unwanted Reactions: Halogenated compounds can react unpredictably with other chemical classes. Segregation minimizes these risks.
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and corresponding local authorities mandate strict segregation of hazardous waste.[4][7][8] Improper segregation can lead to significant regulatory fines and safety incidents.
Therefore, never mix this waste with non-halogenated solvents, aqueous acids or bases, or solid waste intended for landfill.[5][9]
Section 3: Standard Operating Procedure (SOP) for Disposal
This protocol provides a step-by-step methodology for the safe collection and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) Assessment Before handling the waste, ensure you are wearing the appropriate PPE to minimize exposure.
-
Eye Protection: Wear chemical safety goggles or eyeshields.[1]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile).[2]
-
Body Protection: A standard, fully-buttoned laboratory coat is required.
-
Respiratory Protection: When handling the dry powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation.[1]
Step 2: Waste Container Preparation & Labeling The integrity and labeling of the waste container are foundational to a safe disposal system.
-
Select a Compatible Container: Choose a clean, dry, and leak-proof container compatible with halogenated organic solids. A high-density polyethylene (HDPE) container with a secure, threaded cap is an excellent choice.[6][9]
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[6][10][11]
-
Complete the Label: Clearly write all required information on the tag. This must include:
Step 3: Transferring the Waste
-
Work in a Controlled Area: Whenever possible, perform waste transfers inside a certified chemical fume hood to contain any dust.
-
Solid Waste: Carefully transfer the solid this compound into the prepared waste container using a dedicated spatula or scoop.
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, paper towels used for cleanup) should also be placed in the same container.
-
Seal the Container: Securely close the container cap immediately after adding the waste. Containers must remain closed at all times except when actively adding waste.[6][7][11]
Step 4: Temporary Storage (Satellite Accumulation Area) Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][10]
-
Location: Place the sealed waste container in your lab's designated SAA. This area must be under the direct control of laboratory personnel.
-
Segregation: Within the SAA, ensure the halogenated waste container is physically separated from incompatible waste streams, such as acids, bases, and oxidizers, using secondary containment bins.[9]
-
Volume Limits: Be aware of the volume limits for SAAs as defined by the EPA and your institution (typically 55 gallons of hazardous waste).[10]
Step 5: Arranging for Final Disposal Laboratory personnel are responsible for the waste until it is collected by trained EHS staff or a licensed hazardous waste contractor.
-
Request Pickup: Once the container is nearly full (e.g., 75% capacity) or if you are approaching the time limit for accumulation set by your institution, submit a chemical waste collection request through your EHS department's online portal or designated procedure.[6][12]
-
Documentation: Do not move the waste from the laboratory yourself.[12] Await collection by authorized personnel who will transport it to a central accumulation area before its final removal by a licensed chemical destruction facility for incineration.[2][10]
Section 4: Emergency Procedures for Spills
In the event of an accidental release, prompt and correct action is critical.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Assess the Spill: For a small spill of solid material, you may proceed with cleanup if you are trained and have the proper equipment.
-
Don PPE: At a minimum, wear double nitrile gloves, safety goggles, and a lab coat.[9]
-
Contain and Absorb: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Avoid raising dust.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into your designated halogenated organic waste container.[13]
-
Decontaminate: Clean the spill area with soap and water.
-
Large Spills: For large or unmanageable spills, evacuate the area, restrict access, and contact your institution's emergency EHS number immediately.[11]
Section 5: Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is not a peripheral task but an integral part of the research process. By adhering to the principles of correct hazard identification, strict waste segregation as a halogenated organic compound, and the procedural steps outlined in this guide, laboratory professionals can ensure a safe working environment, protect the ecosystem, and maintain full compliance with federal and local regulations. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your facility.
References
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OSHA Compliance For Laboratories . US Bio-Clean. [Link]
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Hazardous Waste Segregation . Bucknell University. [Link]
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Halogenated Solvents . Washington State University Environmental Health & Safety. [Link]
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Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . University of Wisconsin-Milwaukee. [Link]
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Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]
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Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]
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Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
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Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]
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Laboratory Safety Guidance . Occupational Safety & Health Administration (OSHA). [Link]
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Hazardous Waste . U.S. Environmental Protection Agency. [Link]
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Aldehyde Disposal . PureWay. [Link]
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Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual . Minnesota State University Moorhead. [Link]
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Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]
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Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]
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OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan . Occupational Safety & Health Administration (OSHA). [Link]
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A Senior Application Scientist's Guide to Safely Handling 3-Bromo-1H-indazole-5-carbaldehyde
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the potential of a molecule like 3-Bromo-1H-indazole-5-carbaldehyde (CAS No. 1086391-08-3) can only be safely unlocked through a rigorous and well-understood safety protocol. This guide provides an in-depth operational plan for handling this compound, grounded in the principles of chemical causality and proactive risk mitigation. Our objective is to empower you, our fellow researchers, to conduct your work with the highest degree of safety and confidence.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling, a thorough understanding of the compound's hazard profile is critical. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard:
While the primary documented hazard is acute oral toxicity, the chemical structure—a halogenated indazole—necessitates a cautious approach. Structurally similar compounds, such as other bromo-indazole derivatives, often present additional risks including skin irritation, serious eye irritation, and respiratory irritation[3][4]. Therefore, a comprehensive risk assessment must assume the potential for:
This compound is a powder, which increases the risk of aerosolization and subsequent inhalation or unintended contact with skin and eyes[1]. All protocols must be designed to minimize dust generation.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a matter of simple compliance but a scientifically informed decision to create a reliable barrier between the researcher and the chemical hazard. The following table outlines the mandatory PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended . Always inspect gloves for tears or holes before use. Double-gloving is advised for extended procedures to provide an additional layer of protection against potential permeation[5]. |
| Eyes | Safety glasses with side shields or goggles | Provides critical protection against airborne particles and accidental splashes . Standard prescription glasses are not a substitute for certified safety eyewear[4][6]. |
| Face | Face shield | To be used in conjunction with safety glasses or goggles , especially when handling larger quantities or during procedures with a significant risk of splashing[6][7]. |
| Body | Laboratory coat | A standard, properly-fitting lab coat is required to protect against skin contact. Ensure it is fully buttoned[6]. |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. A respirator with a P95 or N95 rating is a minimum requirement for particulates[1]. The specific type should be determined by a formal risk assessment. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a systematic workflow is paramount. The following protocol breaks down the handling process into discrete, manageable steps, each designed to minimize exposure.
Workflow for Handling this compound
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
